Sedoheptulose 1,7-bisphosphate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxo-7-phosphonooxyheptyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O13P2/c8-3(1-19-21(13,14)15)5(10)7(12)6(11)4(9)2-20-22(16,17)18/h3,5-8,10-12H,1-2H2,(H2,13,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHXOUGRECCASI-SHUUEZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002018 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815-91-8 | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=815-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedoheptulose 1,7-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of Sedoheptulose 1,7-Bisphosphate in the Calvin-Benson Cycle: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Calvin-Benson Cycle (CBC) is the fundamental pathway for carbon fixation in photosynthetic organisms. Within this intricate cycle, the regeneration of the CO₂ acceptor molecule, ribulose-1,5-bisphosphate (RuBP), is a critical and often rate-limiting phase. This technical guide provides an in-depth examination of the role of a key intermediate in this phase: sedoheptulose 1,7-bisphosphate (SBP). We will explore the enzymatic reaction it undergoes, the multi-layered regulation of its corresponding enzyme, sedoheptulose-1,7-bisphosphatase (SBPase), and its significance as a major control point for photosynthetic carbon flux. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the associated biochemical pathways and workflows to offer a comprehensive resource for researchers in plant biology, biochemistry, and metabolic engineering.
Introduction to the Calvin-Benson Cycle and RuBP Regeneration
The Calvin-Benson Cycle, occurring in the chloroplast stroma, is the primary metabolic pathway for converting atmospheric CO₂ into carbohydrates.[1] The cycle can be conceptually divided into three phases: carboxylation, reduction, and regeneration.[2] While the carboxylation of RuBP by RuBisCO is the entry point for carbon, the subsequent regeneration of RuBP is paramount for sustaining the cycle's operation.[3] This regenerative phase involves a complex series of reactions that convert triose phosphates back into the 5-carbon sugar RuBP.[4][5] this compound emerges as a crucial intermediate within this regenerative phase, and its metabolism is a key regulatory nexus.[6][7]
The Core Function of this compound
This compound (SBP) is a seven-carbon sugar phosphate that is unique to the Calvin Cycle and has no direct counterpart in non-photosynthetic organisms.[7] Its primary role is to serve as the substrate for the enzyme sedoheptulose-1,7-bisphosphatase (SBPase).
The SBPase-Catalyzed Reaction
SBPase (EC 3.1.3.37) catalyzes the irreversible dephosphorylation of SBP at the C1 position to produce sedoheptulose-7-phosphate (S7P) and inorganic phosphate (Pi).[8][9]
Reaction: this compound + H₂O → Sedoheptulose 7-phosphate + Pi
This reaction is a critical control point, positioned at a branch point between the regenerative pathway leading back to RuBP and the assimilatory pathway for starch biosynthesis.[8][10] The irreversible nature of this step commits the carbon flow towards the regeneration of the CO₂ acceptor molecule.[10]
References
- 1. byjus.com [byjus.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. savemyexams.com [savemyexams.com]
- 5. The Calvin Cycle | ChemTalk [chemistrytalk.org]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] New insights into the structure and function of sedoheptulose-1,7-bisphosphatase; an important but neglected Calvin cycle enzyme | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 9. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Sedoheptulose 1,7-bisphosphate in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function of Sedoheptulose 1,7-bisphosphate (SBP) in plant metabolism. It is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical metabolic intermediate and its regulatory enzyme, Sedoheptulose-1,7-bisphosphatase (SBPase). This document delves into the core of SBP's function within the Calvin-Benson Cycle, its regulation, and the implications of its metabolic control for plant growth and productivity.
Core Function of this compound in the Calvin-Benson Cycle
This compound is a key seven-carbon sugar phosphate that functions exclusively within the regenerative phase of the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms. Its central role is facilitated by the enzyme Sedoheptulose-1,7-bisphosphatase (SBPase, EC 3.1.3.37), which catalyzes the irreversible dephosphorylation of SBP to Sedoheptulose 7-phosphate (S7P) and inorganic phosphate (Pi). This reaction is a critical regulatory point in the cycle and has no counterpart in non-photosynthetic organisms.
The reaction catalyzed by SBPase is positioned at a crucial branch point. The products are essential for the regeneration of Ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2 in the carbon fixation step catalyzed by RuBisCO. Specifically, Sedoheptulose 7-phosphate, along with glyceraldehyde 3-phosphate, is converted by transketolase into the five-carbon sugars ribose 5-phosphate and xylulose 5-phosphate, which are then used to regenerate RuBP. Consequently, the activity of SBPase directly influences the capacity of the Calvin-Benson Cycle to regenerate RuBP, thereby impacting the overall rate of photosynthesis.
Regulation of Sedoheptulose 1,7-bisphosphatase Activity
The activity of SBPase is tightly regulated to ensure the efficient operation of the Calvin-Benson Cycle in response to changing environmental conditions, particularly light availability. This regulation occurs at multiple levels:
-
Light-Dependent Redox Regulation: SBPase is a light-activated enzyme. In the presence of light, ferredoxin is reduced by the photosynthetic electron transport chain. Reduced ferredoxin then reduces thioredoxin in a reaction catalyzed by ferredoxin-thioredoxin reductase. Reduced thioredoxin, in turn, reduces a key disulfide bond on the SBPase enzyme, leading to a conformational change that activates it. This mechanism ensures that the Calvin-Benson Cycle is active only when light is available to produce ATP and NADPH.
-
Metabolite-Level Regulation: SBPase activity is also modulated by the concentration of various metabolites in the chloroplast stroma. The enzyme is inhibited by its product, Sedoheptulose 7-phosphate (S7P), providing a mechanism of feedback inhibition. Glycerate has also been shown to inhibit SBPase, potentially linking the activity of the Calvin cycle to the supply of ATP from the light reactions. Furthermore, the enzyme is subject to negative feedback regulation by inorganic phosphate (Pi).
-
Regulation by pH and Mg2+: Like other key Calvin-Benson Cycle enzymes, SBPase activity is sensitive to the pH and magnesium ion (Mg2+) concentration in the chloroplast stroma. During illumination, the stromal pH increases to around 8.0, and the Mg2+ concentration rises as protons are pumped into the thylakoid lumen. These conditions are optimal for SBPase activity, further coupling its function to the light-dependent reactions of photosynthesis.
Below is a diagram illustrating the light-dependent regulation of SBPase activity.
Caption: Light-dependent activation of SBPase via the ferredoxin-thioredoxin system.
Impact of Altered SBPase Activity on Plant Physiology
The critical role of SBPase in the Calvin-Benson Cycle makes it a key determinant of photosynthetic efficiency and overall plant growth. Numerous studies involving transgenic plants have demonstrated the significant impact of altering SBPase activity.
Overexpression of SBPase
Increasing the levels of SBPase activity through genetic engineering has been shown to enhance photosynthesis and growth in a variety of C3 plants. Overexpression of SBPase can lead to:
-
Increased Photosynthetic Rates: Transgenic plants with elevated SBPase activity exhibit higher rates of CO2 assimilation, particularly under conditions of high light and elevated CO2. This is attributed to an increased capacity for RuBP regeneration.
-
Enhanced Biomass and Yield: The stimulation of photosynthesis often translates into increased biomass accumulation and, in crop species, higher seed yields. For example, overexpression of SBPase in tobacco has been shown to increase biomass by up to 30%. Similarly, transgenic wheat with increased SBPase activity showed enhanced biomass and seed yield.
-
Improved Growth from Early Stages: Studies in tobacco have shown that the benefits of increased SBPase activity are evident from an early stage in plant development.
The following table summarizes quantitative data from several studies on the effects of SBPase overexpression.
| Plant Species | Fold Increase in SBPase Activity | Increase in Photosynthetic Rate | Increase in Biomass/Yield | Growth Conditions | Reference |
| Nicotiana tabacum (Tobacco) | 1.25 - 2.0 | Up to 20% | Up to 30% | Controlled environment | |
| Triticum aestivum (Wheat) | ~1.5 - 2.0 | Significant increase | Up to 20% increase in seed yield | Greenhouse | |
| Oryza sativa (Rice) | Not specified | Increased | Increased | Not specified | |
| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased | Significantly increased | High light and high CO2 |
Suppression of SBPase Activity
Conversely, reducing the levels of SBPase activity through antisense or RNAi technology has detrimental effects on plant growth and photosynthesis. These studies have revealed that even small reductions in SBPase activity can significantly limit the rate of carbon assimilation, leading to stunted growth and reduced biomass. This sensitivity highlights that SBPase is a key limiting factor for photosynthesis under a range of conditions.
The diagram below illustrates the central position of the SBPase-catalyzed reaction within the Calvin-Benson Cycle.
Caption: The Calvin-Benson Cycle with the SBPase-catalyzed reaction highlighted.
Experimental Protocols
This section provides an overview of key experimental protocols used to study SBP and SBPase in plants.
SBPase Activity Assay (Spectrophotometric)
This assay measures the rate of SBP dephosphorylation by coupling the production of S7P to the reduction of NADP+.
Principle: The product of the SBPase reaction, S7P, is converted along with G3P to Ru5P by the enzymes transketolase, ribose-5-phosphate isomerase, and ribulose-5-phosphate 3-epimerase. The subsequent phosphorylation of Ru5P to RuBP by phosphoribulokinase (PRK) is coupled to the oxidation of NADH in the presence of phosphoenolpyruvate, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the SBPase activity.
Materials:
-
Extraction Buffer: 50 mM HEPES-KOH (pH 8.0), 10 mM MgCl2, 1 mM EDTA, 5 mM DTT, 1% (w/v) PVP, 0.1% (v/v) Triton X-100, and protease inhibitors.
-
Assay Buffer: 100 mM HEPES-KOH (pH 8.2), 10 mM MgCl2, 5 mM DTT.
-
Reaction Mixture: Assay buffer containing 0.2 mM NADH, 1 mM ATP, 5 mM PEP, 10 units/mL PK, 10 units/mL LDH, 1 unit/mL PRK, 0.5 mM SBP.
Procedure:
-
Homogenize leaf tissue in ice-cold extraction buffer and centrifuge to obtain the crude protein extract.
-
Determine the protein concentration of the extract.
-
Pre-incubate the protein extract in the assay buffer for 10 minutes at 25°C to activate SBPase.
-
Initiate the reaction by adding the SBP substrate to the reaction mixture.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate SBPase activity based on the rate of NADH oxidation, using an extinction coefficient of 6.22 mM-1 cm-1.
Quantification of SBP by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying SBP in plant tissues.
Principle: SBP is extracted from plant material, separated from other metabolites by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Materials:
-
Extraction Solvent: Pre-chilled (-20°C) methanol/water (80:20, v/v).
-
LC Column: A reversed-phase C18 column or a HILIC column suitable for polar metabolites.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like ammonium acetate or formic acid.
-
Internal Standard: A stable isotope-labeled SBP analog (if available) for accurate quantification.
Procedure:
-
Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract metabolites with the cold extraction solvent.
-
Centrifuge to pellet debris and collect the supernatant.
-
Dry the supernatant under vacuum and resuspend in the initial mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate SBP from other compounds using a suitable chromatographic gradient.
-
Detect and quantify SBP using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions.
-
Calculate the concentration of SBP based on a standard curve generated with pure SBP standard.
Western Blot Analysis of SBPase
Western blotting is used to detect and quantify the amount of SBPase protein in a sample.
Procedure:
-
Extract total protein from plant tissue and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to SBPase (e.g., rabbit anti-SBPase) at an appropriate dilution (typically 1:1,000 to 1:10,000).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) at a suitable dilution (e.g., 1:5,000 to 1:20,000).
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity using densitometry software and normalize to a loading control.
qRT-PCR Analysis of SBPase Gene Expression
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the SBPase gene.
Procedure:
-
Isolate total RNA from plant tissue and treat with DNase to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.
-
Perform qPCR using the cDNA as a template, gene-specific primers for SBPase, and a suitable fluorescent dye (e.g., SYBR Green).
-
Use a reference gene (e.g., actin or ubiquitin) for normalization.
-
Analyze the amplification data to determine the relative expression level of the SBPase gene.
Example Primers for SBPase (from Arabidopsis thaliana):
-
Forward Primer: 5'-GCTGCTCTTGCTTTGGCTAA-3'
-
Reverse Primer: 5'-TCCCTCATCAATGCCACATC-3'
Experimental Workflow for Generation and Analysis of Transgenic Plants
The following diagram illustrates a typical workflow for creating and analyzing transgenic plants with altered SBPase expression.
Caption: A generalized workflow for generating and analyzing transgenic plants with altered SBPase expression.
Conclusion
This compound and its regulating enzyme, SBPase, are at the heart of photosynthetic carbon fixation. The tight regulation of SBPase activity and the significant impact of its modulation on plant physiology underscore its importance as a key control point in the Calvin-Benson Cycle. The wealth of evidence from transgenic studies strongly suggests that SBPase is a promising target for genetic engineering to enhance photosynthetic efficiency and crop yields. This technical guide provides a foundational understanding of the function of SBP in plant metabolism and offers detailed experimental approaches for its further investigation, which will be invaluable for researchers and professionals in the fields of plant science and agricultural biotechnology.
Understanding the structure and chemical properties of Sedoheptulose 1,7-bisphosphate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sedoheptulose 1,7-bisphosphate (SBP) is a key seven-carbon sugar phosphate that plays a critical role as an intermediate in fundamental metabolic pathways, including the Calvin cycle in photosynthetic organisms and the pentose phosphate pathway (PPP) in a variety of species.[1] Its synthesis and degradation are tightly regulated, highlighting its importance in carbon fixation, NADPH production, and nucleotide biosynthesis. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of SBP, with a focus on experimental methodologies for its study.
Structure and Chemical Properties
This compound is a phosphorylated ketoheptose.[2] The structure consists of a seven-carbon backbone with a ketone group at the second carbon and phosphate groups esterified to the first and seventh carbons.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₇H₁₆O₁₃P₂ | [3][4] |
| Molecular Weight | 370.14 g/mol | [2][3] |
| IUPAC Name | {[(3S,4R,5R,6R)-3,4,5,6-tetrahydroxy-2-oxo-7-(phosphonooxy)heptyl]oxy}phosphonic acid | [1] |
| CAS Number | 815-91-8 | [3][4] |
| Water Solubility | 14.3 g/L (Predicted) | [1] |
| logP | -1.5 to -4.1 (Predicted) | [1] |
| pKa (Strongest Acidic) | 1.01 (Predicted) | [1] |
| Boiling Point | 867.3°C at 760 mmHg | [4] |
Metabolic Significance
This compound is a central metabolite in two crucial pathways: the Calvin Cycle and the Pentose Phosphate Pathway.
The Calvin Cycle
In photosynthetic organisms, SBP is an essential intermediate in the regenerative phase of the Calvin cycle, which is responsible for the fixation of carbon dioxide.[5][6] It is formed from the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) by the enzyme aldolase. Subsequently, sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the removal of the phosphate group from the first carbon, yielding sedoheptulose 7-phosphate (S7P).[6] This reaction is a key regulatory point in the cycle.
The Pentose Phosphate Pathway
In non-photosynthetic organisms, SBP has been identified as a significant metabolite in the non-oxidative branch of the pentose phosphate pathway.[1] Its formation can be catalyzed by aldolase from erythrose 4-phosphate and dihydroxyacetone phosphate.[1] Furthermore, under conditions of oxidative stress, the accumulation of SBP has been observed in hepatoma cells, suggesting its formation is a response to such stress.[2][4] In some bacteria, a "this compound bypass" has been identified, where SBP is a key intermediate.[7][8] This pathway involves the phosphorylation of sedoheptulose 7-phosphate to SBP by phosphofructokinase, followed by the cleavage of SBP by fructose-bisphosphate aldolase.[8]
Experimental Protocols
Coupled Enzyme Assay for Synthesis and Hydrolysis of this compound
This protocol describes a discontinuous enzyme assay to monitor the in vitro synthesis of SBP from fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (GAP), and its subsequent hydrolysis.[3] Since erythrose 4-phosphate (E4P) is not commercially available, it is generated in situ using transketolase.
Materials:
-
50 mM Tris-HCl buffer, pH 7.5
-
20 mM Fructose 6-phosphate (F6P)
-
20 mM Glyceraldehyde 3-phosphate (GAP)
-
20 mM Dihydroxyacetone phosphate (DHAP)
-
10 µM Thiamine pyrophosphate (TPP)
-
2 mM MnCl₂
-
Purified transketolase (TKT)
-
Purified fructose 1,6-bisphosphate aldolase (FBA)
-
Purified sedoheptulose 1,7-bisphosphatase (SBPase/GlpX)
-
Amicon Ultra-0.5 centrifugal filters
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl₂.
-
Add purified FBA and SBPase enzymes to the reaction mixture at a concentration of 3 U/mg each.
-
Initiate the reaction by adding TKT (5 U/mg).
-
Incubate the reaction at 50°C for 45 minutes in a final volume of 1 ml.
-
Stop the reaction by removing the enzymes using an Amicon Ultra-0.5 centrifugal filter.
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Analysis of this compound by HPLC
This protocol provides a general method for the analysis of sugar bisphosphates, which can be adapted for SBP, using ion-pair reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Sample Preparation:
-
For cellular or tissue samples, homogenize in a suitable buffer and extract with cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and neutralize it with a solution of KOH.
-
Centrifuge again to remove the precipitated potassium perchlorate.
-
Filter the final supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[9]
HPLC Conditions (General Guidance):
-
Column: C18 reversed-phase column
-
Mobile Phase: An aqueous buffer (e.g., phosphate buffer) containing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is often used for underivatized sugar phosphates, although sensitivity can be low. Derivatization can be employed for improved detection.
-
Quantification: A calibration curve should be generated using standards of known concentrations to quantify the amount of SBP in the samples.
Conclusion
This compound is a metabolite of significant interest due to its central position in carbon metabolism. Understanding its regulation and the enzymes that control its synthesis and degradation is crucial for research in areas ranging from plant sciences and agriculture to metabolic diseases and drug development. The experimental protocols provided in this guide offer a starting point for researchers to investigate the roles of this important molecule further.
References
- 1. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PathWhiz [smpdb.ca]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Sedoheptulose 1,7-Bisphosphate and Its Involvement in the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a seven-carbon sugar phosphate that plays a crucial, albeit often overlooked, role in cellular metabolism. While its involvement in the Calvin cycle of photosynthetic organisms is well-established, emerging evidence highlights its significant participation in the non-oxidative branch of the pentose phosphate pathway (PPP) in various organisms, including mammals. This guide provides a comprehensive technical overview of SBP, its synthesis, degradation, and regulatory functions within the PPP, with a focus on its implications for disease and as a potential therapeutic target.
This compound in the Non-Oxidative Pentose Phosphate Pathway
The pentose phosphate pathway is a fundamental metabolic route that runs parallel to glycolysis, primarily functioning to produce NADPH for reductive biosynthesis and antioxidant defense, and to generate precursors for nucleotide synthesis. The non-oxidative phase of the PPP involves a series of reversible reactions that interconvert various sugar phosphates. It is within this intricate network that this compound emerges as a key intermediate.
Synthesis of this compound
In the non-oxidative PPP, SBP is synthesized through an aldol condensation reaction catalyzed by the enzyme fructose-bisphosphate aldolase (EC 4.1.2.13). This enzyme, more commonly associated with glycolysis and gluconeogenesis, demonstrates substrate promiscuity by catalyzing the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) , both of which are intermediates of the PPP.[1][2]
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)"]; E4P [label="Erythrose 4-Phosphate\n(E4P)"]; SBP [label="this compound\n(SBP)", fillcolor="#FBBC05"]; Aldolase [label="Aldolase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHAP -- Aldolase; E4P -- Aldolase; Aldolase -- SBP; } dot Figure 1: Synthesis of this compound.
Degradation of this compound
The dephosphorylation of SBP is primarily carried out by fructose-1,6-bisphosphatase (FBPase) (EC 3.1.3.11), another enzyme with dual roles in gluconeogenesis and the PPP.[3][4] This reaction yields sedoheptulose 7-phosphate (S7P) and inorganic phosphate (Pi).[5] S7P can then re-enter the main non-oxidative PPP, being a substrate for transketolase. In photosynthetic organisms, a specific sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes this reaction, and this enzyme is a key regulatory point of the Calvin cycle.[6][7] While a distinct SBPase has not been characterized in mammals, the activity of FBPase on SBP is recognized.
dot graph { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SBP [label="this compound\n(SBP)", fillcolor="#FBBC05"]; S7P [label="Sedoheptulose 7-Phosphate\n(S7P)"]; Pi [label="Inorganic Phosphate\n(Pi)"]; FBPase [label="Fructose 1,6-Bisphosphatase\n(FBPase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
SBP -- FBPase; FBPase -- S7P; FBPase -- Pi; } dot Figure 2: Degradation of this compound.
Regulation of this compound Metabolism
The flux of carbon through the SBP branch of the non-oxidative PPP is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at the level of the enzymes responsible for its synthesis and degradation.
Regulation of Aldolase Activity
The activity of aldolase is influenced by the availability of its substrates, DHAP and E4P. Conditions that lead to an accumulation of these intermediates, such as high glycolytic flux or redirection of metabolites from other pathways, can drive the synthesis of SBP. Allosteric regulation of mammalian aldolase is complex, with various metabolites acting as modulators.[8] While specific allosteric control of SBP synthesis by PPP intermediates is an area of ongoing research, it is plausible that the overall metabolic state of the cell dictates the direction and rate of this reaction.
Regulation of Fructose 1,6-Bisphosphatase Activity
FBPase is a key regulatory enzyme in gluconeogenesis and its activity is subject to intricate allosteric control. In the context of SBP degradation, the regulation of FBPase is critical.
-
Allosteric Inhibition: AMP is a potent allosteric inhibitor of FBPase, signaling a low energy state in the cell and thus downregulating gluconeogenesis and potentially SBP degradation.[9]
-
Substrate/Product Concentration: The activity of FBPase is also influenced by the concentrations of its substrates and products.[1][4]
-
Other Metabolites: Histidine and other molecules have been shown to modulate FBPase activity, suggesting a complex interplay of metabolic signals in controlling its function.[1][4]
Quantitative Data
Understanding the kinetics of the enzymes involved in SBP metabolism is crucial for quantitative modeling of the PPP.
| Enzyme | Substrate(s) | Product(s) | Organism/Tissue | Km | Vmax | Reference(s) |
| Fructose-Bisphosphate Aldolase A (human muscle) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Muscle | 3.5 µM | 17.5 µmol/min/mg | [10] |
| Fructose-Bisphosphate Aldolase B (human liver) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Liver | 3 µM | 2.5 µmol/min/mg | [10] |
| Fructose-Bisphosphate Aldolase C (human brain) | Fructose 1,6-bisphosphate | DHAP + G3P | Human Brain | 10.7 ± 0.5 μM | 5.2 ± 0.2 s⁻¹ | [11] |
| Fructose-Bisphosphate Aldolase (Trypanosoma brucei) | Fructose 1,6-bisphosphate | DHAP + G3P | Trypanosoma brucei | 4.9 µM | - | [12] |
| Fructose-Bisphosphate Aldolase (Staphylococcus aureus) | Fructose 1,6-bisphosphate | DHAP + G3P | Staphylococcus aureus | 130 µM | - | [12] |
| Fructose 1,6-Bisphosphatase (Bacillus methanolicus, GlpXC) | Fructose 1,6-bisphosphate | Fructose 6-phosphate + Pi | Bacillus methanolicus | 14 ± 0.5 µM | - | [13] |
| Fructose 1,6-Bisphosphatase (Bacillus methanolicus, GlpXP) | Fructose 1,6-bisphosphate | Fructose 6-phosphate + Pi | Bacillus methanolicus | 440 ± 7.6 µM | - | [13] |
Note: Kinetic data for mammalian aldolase with erythrose 4-phosphate and DHAP as substrates are not extensively documented in the literature and represent a key area for future research.
Experimental Protocols
In Vitro Synthesis and Detection of this compound
This protocol describes a coupled enzyme assay for the in vitro synthesis of SBP followed by its detection using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
Materials:
-
Transketolase (TKT)
-
Fructose 6-phosphate (F6P)
-
Glyceraldehyde 3-phosphate (G3P)
-
Dihydroxyacetone phosphate (DHAP)
-
Fructose-bisphosphate aldolase (FBA)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
LC-MS system
Procedure:
-
Generation of Erythrose 4-Phosphate (E4P):
-
In a reaction tube, combine F6P and G3P in the reaction buffer containing TPP and MgCl₂.
-
Add transketolase to initiate the reaction. This will produce E4P and fructose 6-phosphate.
-
-
Synthesis of SBP:
-
To the reaction mixture containing the newly generated E4P, add DHAP and fructose-bisphosphate aldolase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
-
Sample Preparation for LC-MS:
-
Stop the reaction by adding a quenching solution (e.g., cold methanol).
-
Centrifuge the sample to pellet the enzymes.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Use a suitable LC column (e.g., HILIC or anion exchange) for the separation of sugar phosphates.
-
Employ a mass spectrometer operating in negative ion mode to detect SBP based on its specific mass-to-charge ratio (m/z).
-
Confirm the identity of SBP by tandem mass spectrometry (MS/MS) and comparison with a standard if available.
-
Sedoheptulose-1,7-bisphosphatase Activity Assay in Cell Lysates
This protocol outlines a method to measure the activity of FBPase/SBPase in mammalian cell lysates by quantifying the release of inorganic phosphate.
Materials:
-
Cultured mammalian cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (substrate)
-
Phosphate detection reagent (e.g., Malachite Green-based assay)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell lysate (a specific amount of protein), reaction buffer, and SBP.
-
Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding the phosphate detection reagent.
-
-
Phosphate Quantification:
-
Measure the absorbance of the samples at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of phosphate released in each sample based on the standard curve.
-
-
Data Analysis:
-
Plot the amount of phosphate released over time.
-
The initial linear slope of the curve represents the enzyme activity.
-
Express the activity as nmol of phosphate released per minute per mg of protein.
-
Role in Disease and Therapeutic Potential
The emerging role of SBP in the metabolic reprogramming of cancer cells has positioned it as a potential biomarker and therapeutic target.
This compound in Cancer Metabolism
Under conditions of oxidative stress, which are common in the tumor microenvironment, cancer cells often exhibit an increased flux through the PPP to generate NADPH for antioxidant defense.[14] Studies in hepatoma cells have shown that exposure to oxidative stress leads to an accumulation of SBP, suggesting a rerouting of metabolic flux through this branch of the non-oxidative PPP.[14][16] This accumulation may serve as a mechanism to support the anabolic needs of proliferating cancer cells and to maintain redox homeostasis. The enzyme sedoheptulose kinase (SHPK), which phosphorylates sedoheptulose to S7P, has been implicated in glioblastoma progression, further highlighting the importance of this seven-carbon sugar phosphate in cancer.[17]
Therapeutic Targeting of SBP Metabolism
The enzymes involved in SBP synthesis and degradation present potential targets for cancer therapy.
-
Aldolase Inhibition: Targeting aldolase could potentially disrupt SBP synthesis and impair the metabolic flexibility of cancer cells, particularly under oxidative stress.
-
FBPase Modulation: FBPase is already a target of interest for the treatment of type 2 diabetes due to its role in gluconeogenesis.[18] Modulating its activity could also impact SBP levels in cancer cells. The loss of FBP1, an isozyme of FBPase, is associated with liver tumor progression, and targeting senescent cells that accumulate as a result of FBP1 loss has shown therapeutic promise in preclinical models.[19]
Further research is needed to validate these enzymes as drug targets and to develop specific inhibitors or modulators that can selectively target cancer cell metabolism.
Conclusion
This compound is an important intermediate at the crossroads of the pentose phosphate pathway and glycolysis. Its synthesis and degradation are catalyzed by key metabolic enzymes, aldolase and fructose 1,6-bisphosphatase, respectively. The accumulation of SBP under oxidative stress, particularly in cancer cells, suggests a role in metabolic adaptation and redox homeostasis. This positions the SBP metabolic axis as a promising area for further research and as a potential source of novel therapeutic targets for metabolic diseases and cancer. A deeper understanding of the regulation and kinetics of the enzymes involved in SBP metabolism in mammalian systems will be crucial for exploiting its full therapeutic potential.
References
- 1. Regulation of fructose, 1,6-bisphosphatase by histidine under gluconeogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that aldolase and D-arabinose 5-phosphate are components of pentose pathway reactions in liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-oxidative pentose phosphate pathway controls the fermentation rate of xylulose but not of xylose in Saccharomyces cerevisiae TMB3001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Fructose 1,6-Bisphosphatase by Histidine under Gluconeogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 8. Allosteric communication in mammalian muscle aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fructose 1,6-bisphosphatase: getting the message across - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of sedoheptulose-1,7 bisphosphatase in low light tolerance of rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mcb.berkeley.edu [mcb.berkeley.edu]
- 17. Sedoheptulose Kinase SHPK Expression in Glioblastoma: Emerging Role of the Nonoxidative Pentose Phosphate Pathway in Tumor Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New liver cancer research targets non-cancer cells to blunt tumour growth - ecancer [ecancer.org]
The Unseen Regulator: Sedoheptulose 1,7-Bisphosphate's Emerging Significance in Non-Photosynthetic Life
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Long considered a mere metabolic intermediate in the regenerative phase of the Calvin cycle in photosynthetic organisms, sedoheptulose 1,7-bisphosphate (SBP) is now emerging as a molecule of significant interest in the broader context of non-photosynthetic life. This technical guide synthesizes the current understanding of SBP's role in a variety of non-photosynthetic organisms, including mammals, yeast, and bacteria. We delve into its metabolic context within the pentose phosphate pathway (PPP), its notable accumulation under conditions of oxidative stress, and its potential implications in disease states such as cancer. This document provides a comprehensive overview of the enzymatic machinery governing SBP synthesis and degradation, detailed experimental protocols for its quantification and the characterization of related enzyme activities, and a summary of available quantitative data. Furthermore, we explore the nascent evidence suggesting a role for SBP in cellular regulation and signaling, offering a forward-looking perspective on this increasingly important biomolecule.
Introduction
This compound is a seven-carbon sugar phosphate that has historically been studied primarily in the context of photosynthesis. However, a growing body of evidence has revealed its presence and functional importance in a diverse range of non-photosynthetic organisms. In these organisms, SBP is an intermediate of the non-oxidative branch of the pentose phosphate pathway (PPP), a central metabolic route that runs in parallel to glycolysis. The PPP is crucial for producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and for generating precursors for nucleotide synthesis.
Recent metabolomic studies have highlighted the unusual accumulation of SBP in non-photosynthetic cells, particularly under conditions of oxidative stress, suggesting a potential role in cellular stress responses and metabolic reprogramming.[1][2] This has sparked interest in SBP as a potential biomarker and therapeutic target in various diseases, including cancer. This guide aims to provide a detailed technical overview of the current knowledge surrounding SBP in non-photosynthetic organisms, catering to researchers, scientists, and drug development professionals.
Metabolic Significance of this compound
In non-photosynthetic organisms, SBP is primarily involved in the non-oxidative pentose phosphate pathway. Its metabolism is intrinsically linked to the central carbon metabolism, intersecting with glycolysis and gluconeogenesis.
The Pentose Phosphate Pathway Connection
The non-oxidative PPP is a series of reversible reactions that interconvert pentose phosphates and intermediates of glycolysis. SBP is formed through the condensation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, and erythrose 4-phosphate (E4P), another PPP intermediate. This reaction is catalyzed by aldolase.[3] Subsequently, SBP is dephosphorylated by sedoheptulose-1,7-bisphosphatase (SBPase) to yield sedoheptulose 7-phosphate (S7P), which then re-enters the PPP.[4]
The formation of SBP has been observed in rat liver cytosolic preparations from hexose 6-phosphate and triose 3-phosphate, indicating its role in the reverse operation of the pentose pathway.[5] Smaller amounts are also formed from ribose 5-phosphate during the forward synthesis of hexose 6-phosphate.[5]
Key Enzymes in SBP Metabolism
The synthesis and degradation of SBP are governed by specific enzymes whose activities can influence the flux through the PPP.
-
Fructose-Bisphosphate Aldolase (EC 4.1.2.13): This ubiquitous enzyme of glycolysis and gluconeogenesis also catalyzes the reversible aldol condensation of DHAP and E4P to form SBP.[3] Different isoforms of aldolase exist (A, B, and C in vertebrates) with varying substrate specificities and tissue distributions.[6]
-
Sedoheptulose-1,7-bisphosphatase (SBPase) (EC 3.1.3.37): This enzyme catalyzes the irreversible hydrolysis of SBP to S7P and inorganic phosphate. While extensively studied in photosynthetic organisms, its counterpart in non-photosynthetic organisms is less characterized.[4] Some studies suggest that fructose-1,6-bisphosphatase (FBPase) may exhibit SBPase activity.[5] In some bacteria, a bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase has been identified.[7]
-
6-Phosphofructokinase (PFK-1) (EC 2.7.1.11): In addition to its canonical role in glycolysis, PFK-1 has been shown to catalyze the formation of SBP from sedoheptulose 7-phosphate in rat liver, suggesting an alternative route for SBP synthesis.[5]
The interplay of these enzymes regulates the intracellular concentration of SBP and, consequently, the carbon flux through the non-oxidative PPP.
SBP in Cellular Stress and Disease
A significant aspect of SBP's emerging role in non-photosynthetic organisms is its accumulation under cellular stress, particularly oxidative stress.
Oxidative Stress Response
Studies in hepatoma cells have demonstrated that exposure to hydrogen peroxide (H₂O₂) leads to a significant elevation of intracellular SBP levels.[2] This accumulation is dependent on the activity of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the oxidative PPP, suggesting that the increased SBP formation is a direct consequence of enhanced PPP flux in response to oxidative stress.[2] The accumulation of SBP under these conditions suggests it may serve as a marker for increased PPP activity and the cellular response to oxidative damage.[2]
Implications in Cancer Metabolism
Cancer cells often exhibit a reprogrammed metabolism characterized by an upregulated PPP to support rapid proliferation and combat oxidative stress. The increased demand for NADPH and nucleotide precursors in cancer cells makes the PPP a critical pathway for tumor growth and survival. While direct quantitative data on SBP levels in various cancer types are still limited, the link between SBP and oxidative stress response in cancer cell lines points towards its potential significance in cancer biology. Further research into SBP metabolism in tumors could unveil novel therapeutic targets aimed at disrupting cancer cell metabolism.
Quantitative Data on SBP Levels
The absolute quantification of SBP in non-photosynthetic organisms is still an area of active research. However, some studies have reported relative changes in SBP levels under specific conditions.
| Organism/Cell Type | Condition | Change in SBP Level | Reference |
| Rat Liver | Cytosolic preparation with hexose 6-P and triose 3-P | 60% of total heptulose-P formed is SBP | [5] |
| Human Hepatoma (HepG2) cells | 5 mM H₂O₂ treatment (120 min) | Significant elevation (qualitative) | [2] |
| Escherichia coli ΔtalAB | Growth on xylose | Peak detected at m/z 369 corresponding to SBP | [8] |
| Clostridium thermosuccinogenes | Growth on xylose | Peak detected at m/z 369 corresponding to SBP | [8] |
This table will be expanded as more quantitative data becomes available.
Experimental Protocols
Accurate measurement of SBP and the activity of its metabolizing enzymes is crucial for understanding its physiological role.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of SBP in biological samples.
Sample Preparation (from cell culture):
-
Rapidly quench metabolism by aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by sonication or bead beating on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar metabolites like sugar phosphates.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is commonly employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is ideal for targeted quantification.
-
Parent Ion (Q1): m/z 369.0
-
Fragment Ions (Q3): m/z 97.0 (PO₃⁻), m/z 271.0 (SBP - H₂PO₄)
-
Coupled Enzyme Assay for SBP Synthesis and Hydrolysis
This discontinuous assay allows for the in vitro characterization of enzymes involved in SBP metabolism.[9]
Reaction Mixture for SBP Synthesis:
-
50 mM Tris-HCl (pH 7.5)
-
20 mM Fructose 6-phosphate (F6P)
-
20 mM Glyceraldehyde 3-phosphate (GAP)
-
20 mM Dihydroxyacetone phosphate (DHAP)
-
10 µM Thiamine pyrophosphate (TPP)
-
2 mM MnCl₂
-
Purified transketolase (TKT)
-
Purified fructose-bisphosphate aldolase (FBA)
Procedure:
-
Incubate the reaction mixture at a suitable temperature (e.g., 37°C or 50°C).
-
Stop the reaction at different time points by heat inactivation or by adding a quenching agent.
-
Analyze the formation of SBP using LC-MS/MS as described above.
For SBP Hydrolysis:
-
After the synthesis of SBP, add purified sedoheptulose-1,7-bisphosphatase (SBPase) or a candidate enzyme to the reaction mixture.
-
Monitor the decrease in SBP and the formation of sedoheptulose 7-phosphate (S7P) over time using LC-MS/MS.
Signaling and Regulatory Roles
While the role of SBP as a metabolic intermediate is becoming clearer, its potential function as a signaling molecule is still largely unexplored.
Allosteric Regulation
There is currently limited direct evidence for SBP acting as an allosteric regulator of enzymes in non-photosynthetic organisms. However, its structural similarity to fructose 1,6-bisphosphate (FBP), a known allosteric activator of pyruvate kinase, suggests that SBP could potentially interact with and modulate the activity of other metabolic enzymes.[10] Further studies are needed to investigate the potential allosteric effects of SBP on key regulatory enzymes in central metabolism.
Indirect Signaling through Metabolic Flux
The accumulation of SBP under oxidative stress is indicative of a significant rerouting of carbon flux through the PPP. This shift in metabolic flux has profound consequences for the cell, including increased production of NADPH for antioxidant defense and altered availability of precursors for biosynthesis. In this context, SBP can be viewed as an indirect signaling molecule, with its concentration reflecting the metabolic state of the cell and the activation of stress response pathways.
Visualizing SBP in Metabolic Networks
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.
Conclusion and Future Directions
This compound is transitioning from a relatively obscure metabolic intermediate to a molecule of considerable interest in the metabolism of non-photosynthetic organisms. Its definitive role in the pentose phosphate pathway and its marked accumulation under oxidative stress position it as a key player in cellular stress responses. The preliminary connections to cancer metabolism warrant further investigation, which could open new avenues for therapeutic intervention.
Future research should focus on several key areas:
-
Quantitative Metabolomics: Comprehensive quantitative studies are needed to establish baseline levels of SBP in various non-photosynthetic tissues and cell types and to accurately measure its dynamic changes under different physiological and pathological conditions.
-
Enzyme Characterization: Detailed kinetic and regulatory studies of SBPase and aldolase isozymes from non-photosynthetic sources are essential to understand the control of SBP metabolism.
-
Signaling Role: Elucidating whether SBP has a direct signaling role, for instance, through allosteric regulation of other proteins, will be a critical step in understanding its full functional significance.
-
Therapeutic Targeting: Investigating the enzymes involved in SBP metabolism as potential drug targets, particularly in the context of diseases with altered metabolic states like cancer, could lead to novel therapeutic strategies.
References
- 1. ymdb.ca [ymdb.ca]
- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 4. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 5. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of human brain fructose 1,6-(bis)phosphate aldolase: Linking isozyme structure with function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of fructose 1,6-bisphosphatase and sedoheptulose 1,7-bisphosphatase from the facultative ribulose monophosphate cycle methylotroph Bacillus methanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Sedoheptulose 1,7-bisphosphate in Chloroplasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a crucial seven-carbon sugar phosphate that serves as a key intermediate in the regenerative phase of the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1] The synthesis and subsequent metabolism of SBP are tightly regulated and represent a significant control point in the flow of carbon within the chloroplast.[2] This technical guide provides an in-depth overview of the synthesis of SBP in chloroplasts, detailing the enzymatic reactions, relevant quantitative data, and experimental protocols for its study.
The Core Synthesis Pathway
The synthesis of this compound in the chloroplast stroma is a two-step process involving the enzymes transketolase and fructose-1,6-bisphosphate aldolase. This pathway is integral to the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary acceptor of CO2 in photosynthesis.[3][4]
Step 1: Formation of Erythrose 4-phosphate (E4P)
The first step involves the synthesis of the four-carbon sugar phosphate, erythrose 4-phosphate (E4P). This reaction is catalyzed by the enzyme transketolase (EC 2.2.1.1), which transfers a two-carbon ketol group from a ketose donor to an aldose acceptor. In the context of the Calvin Cycle, transketolase utilizes fructose 6-phosphate (F6P) as the ketol donor and glyceraldehyde 3-phosphate (GAP) as the acceptor, although this is a reversible reaction and also occurs with other substrates.[5][6]
Step 2: Aldol Condensation to form this compound
The second and final step in SBP synthesis is the condensation of erythrose 4-phosphate (E4P) with dihydroxyacetone phosphate (DHAP). This aldol addition reaction is catalyzed by the chloroplastic fructose-1,6-bisphosphate aldolase (FBA) (EC 4.1.2.13).[7][8] This enzyme exhibits broad substrate specificity, catalyzing not only the formation of fructose 1,6-bisphosphate from GAP and DHAP but also the synthesis of SBP from E4P and DHAP.[8][9]
Quantitative Data
The enzymatic reactions leading to the synthesis of SBP are characterized by specific kinetic parameters and the concentrations of the involved metabolites within the chloroplast stroma. While specific kinetic data for the synthesis of SBP by chloroplastic aldolase is not abundant in the literature, data from related reactions and mathematical modeling provide valuable insights.
| Enzyme | Source | Substrate(s) | Km | Vmax | Specific Activity | Reference |
| Fructose-bisphosphate aldolase | Spinach (cytosol) | Fructose 1,6-bisphosphate | - | - | 7.2 units/mg protein | [10] |
| Fructose-bisphosphate aldolase | Spinach (chloroplast) | Fructose 1,6-bisphosphate | - | - | 7.8 units/mg protein | [10] |
| Fructose-bisphosphate aldolase | Corn (chloroplast) | Fructose 1,6-bisphosphate | - | - | 6.4 units/mg protein | [10] |
| Fructose-bisphosphate aldolase 1 (EmFBA1) | Echinococcus multilocularis | Fructose 1,6-bisphosphate | 1.75 mM | 0.5 mmol/min | 67.42 U/mg | [11] |
| Fructose 1,6-bisphosphatase (GlpXC) | Bacillus methanolicus | Fructose 1,6-bisphosphate | 14 ± 0.5 µM | - | - | [12] |
| Fructose 1,6-bisphosphatase (GlpXP) | Bacillus methanolicus | Fructose 1,6-bisphosphate | 440 ± 7.6 µM | - | - | [12] |
Table 1: Kinetic Parameters of Fructose-1,6-bisphosphate Aldolase and Related Enzymes. Note that the data for EmFBA1 and the Bacillus methanolicus enzymes are from non-plant sources but provide an indication of the kinetic parameters.
| Metabolite | Estimated Stromal Concentration (mM) |
| Dihydroxyacetone phosphate (DHAP) | 0.2 - 0.7 |
| Glyceraldehyde 3-phosphate (GAP) | 0.01 - 0.03 |
| Fructose 6-phosphate (F6P) | 0.5 - 2.0 |
| Erythrose 4-phosphate (E4P) | Not explicitly stated, but lower than other intermediates |
| This compound (SBP) | Not explicitly stated, but maintained at low levels due to SBPase activity |
Table 2: Estimated Concentrations of Calvin Cycle Intermediates in the Chloroplast Stroma. These values are based on mathematical modeling and experimental data from various plant species and can vary depending on light conditions and other factors.
Experimental Protocols
The study of SBP synthesis often requires the purification of the involved enzymes and the development of sensitive detection methods for the substrates and products.
Purification of Chloroplastic Fructose-1,6-bisphosphate Aldolase from Spinach
This protocol is adapted from established methods for the purification of aldolase from spinach leaves.[10]
-
Homogenization: Homogenize fresh spinach leaves in a chilled extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Clarification: Centrifuge the homogenate to remove cell debris and obtain a crude extract.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the crude extract with ammonium sulfate to enrich for aldolase.
-
Ion-Exchange Chromatography: Separate cytosolic and chloroplastic aldolase isoforms using a DEAE-cellulose column. The chloroplastic isoform typically elutes at a higher salt concentration.
-
Affinity Chromatography: Further purify the chloroplastic aldolase fraction using a phosphocellulose column, which binds aldolase with high affinity.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
In Vitro Synthesis and Detection of this compound
This protocol describes a coupled enzyme assay for the synthesis of SBP and its detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrates: Fructose 6-phosphate (F6P), Glyceraldehyde 3-phosphate (GAP), Dihydroxyacetone phosphate (DHAP)
-
Cofactors: Thiamine pyrophosphate (TPP) for transketolase, MgCl2
-
Enzymes: Purified transketolase and chloroplastic fructose-1,6-bisphosphate aldolase.
-
-
Initiation of Reaction: Start the reaction by adding the enzymes to the substrate mixture.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.
-
Sample Preparation for LC-MS/MS: Neutralize the quenched reaction mixture and centrifuge to remove precipitated protein. The supernatant is then ready for analysis.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the sugar phosphates in the sample using a suitable HPLC column (e.g., a HILIC column).
-
Mass Spectrometric Detection: Detect and quantify SBP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SBP should be used for accurate quantification.
-
Visualizations
Pathway Diagram
Caption: Synthesis of this compound in chloroplasts.
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro synthesis and detection of SBP.
References
- 1. Fructose 1,6-bisphosphate: isomeric composition, kinetics, and substrate specificity for the aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Calvin cycle revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calvin cycle - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Calvin cycle [iubmb.qmul.ac.uk]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Redox regulation of the Calvin–Benson cycle: something old, something new [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Purification, subunit structure and immunological comparison of fructose-bisphosphate aldolases from spinach and corn leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
The Indirect Influence of Sedoheptulose 1,7-Bisphosphate on RuBisCO Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The catalytic efficiency of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis, is a critical determinant of plant growth and productivity. While RuBisCO activity is modulated by a complex network of regulatory mechanisms, sedoheptulose 1,7-bisphosphate (SBP) does not directly regulate the enzyme. Instead, the connection is indirect, mediated by the activity of sedoheptulose-1,7-bisphosphatase (SBPase), an essential enzyme in the Calvin-Benson cycle. This technical guide provides an in-depth analysis of this relationship, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways. Understanding this indirect control mechanism is crucial for developing strategies to enhance photosynthetic efficiency and crop yield.
The Core Connection: SBPase-Mediated RuBP Regeneration
This compound is a key intermediate in the regenerative phase of the Calvin-Benson cycle. Its dephosphorylation to sedoheptulose-7-phosphate is catalyzed by SBPase. This reaction is a critical step in the regeneration of ribulose-1,5-bisphosphate (RuBP), the substrate for RuBisCO.[1] Consequently, the activity of SBPase directly influences the pool of available RuBP for carboxylation by RuBisCO.
Numerous studies utilizing transgenic plants have demonstrated that modulating SBPase activity has a significant impact on photosynthetic capacity. A reduction in SBPase activity leads to a linear decrease in the RuBP regeneration rate (Jmax), which in turn can limit the overall rate of carbon assimilation, especially under high light and CO2 conditions.[2][3] Conversely, overexpression of SBPase has been shown to enhance photosynthetic rates, biomass accumulation, and even tolerance to chilling stress in various plant species.[4][5][6] It is important to note that moderate changes in SBPase activity primarily affect RuBP regeneration capacity (Jmax) without altering the maximum in vivo carboxylation capacity of RuBisCO (Vc,max), highlighting the indirect nature of this regulatory relationship.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative impact of altered SBPase activity on key photosynthetic parameters.
Table 1: Effect of Reduced SBPase Activity on Photosynthetic Parameters in Transgenic Tobacco
| % Reduction in SBPase Activity | Change in RuBP Regeneration Capacity (Jmax) | Change in RuBisCO Carboxylation Capacity (Vc,max) | Reference |
| 9% - 60% | Linear decline (r² = 0.79) | No significant change (r² = 0.14) | [2][3] |
| > 60% | Significant reduction | Reduction observed (pleiotropic effects) | [2] |
Table 2: Effect of Increased SBPase Activity on Photosynthesis and Growth
| Plant Species | Fold-Increase in SBPase Activity | Observed Effects | Reference |
| Tobacco | Up to 1.8-fold | Increased photosynthetic rates, increased sucrose and starch, up to 30% increase in biomass. | [1] |
| Tobacco | 1.6 to 4.3-fold | 1.27 to 1.23-fold higher photosynthetic activity, increased RuBP content and RuBisCO activation state. | [7] |
| Tomato | Not specified (sense lines) | Increased photosynthetic rates, increased sucrose and starch accumulation, increased biomass and leaf area, enhanced chilling tolerance. | [4][5] |
| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased photosynthetic rate and growth under high-light and elevated CO2. | [6] |
Key Signaling and Metabolic Pathways
The interplay between SBPase, RuBP regeneration, and RuBisCO activity is best understood through the visualization of the involved pathways.
References
- 1. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Small decreases in SBPase cause a linear decline in the apparent RuBP regeneration rate, but do not affect Rubisco carboxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
Investigating the accumulation of Sedoheptulose 1,7-bisphosphate under stress conditions.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the accumulation of Sedoheptulose 1,7-bisphosphate (SBP), a key intermediate of the pentose phosphate pathway (PPP), under various cellular stress conditions. Emerging evidence suggests that the modulation of SBP levels is a critical aspect of the metabolic response to stressors such as oxidative stress, and nutrient deprivation. This document provides a comprehensive overview of the current understanding of this phenomenon, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
SBP Accumulation Under Cellular Stress
Cells respond to stressful conditions by reprogramming their metabolic pathways to promote survival. The pentose phosphate pathway plays a crucial role in this adaptive response by providing reducing equivalents in the form of NADPH to counteract oxidative damage and by producing precursors for nucleotide biosynthesis. This compound is an important, yet often overlooked, intermediate in the non-oxidative branch of the PPP.
Oxidative Stress
Under conditions of oxidative stress, there is a significant and time-dependent accumulation of SBP. This has been notably observed in hepatoma cells exposed to hydrogen peroxide (H₂O₂). The accumulation of SBP is linked to an increased flux through the pentose phosphate pathway, which is activated to generate NADPH for the regeneration of the antioxidant glutathione.
Nutrient Deprivation
Nutrient starvation, particularly glucose deprivation, also leads to alterations in SBP metabolism. In yeast, glucose starvation results in an accumulation of sedoheptulose species. This is attributed to the rerouting of carbon flux through the non-oxidative PPP to salvage ribose from nucleotide degradation, thereby providing a reserve of carbon and phosphate.
Heat Stress
Direct evidence for the accumulation of SBP under heat stress is currently limited in the available scientific literature. However, it is known that heat stress can impact the activity of the pentose phosphate pathway. Further research is required to fully elucidate the dynamics of SBP levels in response to thermal stress.
Quantitative Data on SBP Accumulation
The following table summarizes the quantitative data available on the accumulation of this compound under oxidative stress conditions. Data for heat stress and nutrient deprivation are currently not available in a quantitative format in the reviewed literature.
| Stress Condition | Cell Type/Organism | Treatment | Time Point | Fold Change/Relative Abundance of SBP | Reference |
| Oxidative Stress | Hep G2 (Hepatoma cells) | 5 mM H₂O₂ | 15 min | Increased | |
| 30 min | Further Increased | ||||
| 60 min | Sustained High Levels | ||||
| 90 min | Sustained High Levels | ||||
| 120 min | Sustained High Levels |
Signaling Pathways Involved in SBP Accumulation
The accumulation of SBP under stress is a consequence of the complex regulation of metabolic pathways. Key signaling pathways implicated in this response are depicted below.
Oxidative Stress Signaling and the Pentose Phosphate Pathway
Oxidative stress-induced activation of the PPP leading to SBP accumulation.
Nutrient Stress Signaling and the Pentose Phosphate Pathway
AMPK-mediated response to nutrient deprivation and its impact on the PPP.
Experimental Protocols
Accurate quantification of SBP requires sensitive and specific analytical methods. The following section outlines a general workflow and a detailed protocol for the analysis of SBP using Liquid Chromatography-Mass Spectrometry (LC-MS).
General Experimental Workflow
The Pivotal Role of Sedoheptulose 1,7-bisphosphate in the Metabolic Reprogramming of Hepatoma Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatocellular carcinoma (HCC), the most prevalent form of liver cancer, exhibits profound metabolic reprogramming to sustain its rapid proliferation and adapt to the tumor microenvironment. A key metabolic pathway implicated in this reprogramming is the pentose phosphate pathway (PPP). This technical guide delves into the intricate role of a specific intermediate of the non-oxidative branch of the PPP, Sedoheptulose 1,7-bisphosphate (SBP), in the metabolism of hepatoma cells. Emerging evidence suggests that SBP is not merely a passive metabolite but an active participant in the cellular response to oxidative stress, a common feature of cancer cells. This document provides a comprehensive overview of SBP's function, its regulation by key oncogenic signaling pathways, and its potential as a therapeutic target. Detailed experimental protocols for the analysis of SBP and related enzymes are provided, alongside quantitative data and visual representations of the pertinent metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: Metabolic Reprogramming in Hepatocellular Carcinoma
Hepatocellular carcinoma is characterized by a series of metabolic shifts that provide the necessary building blocks for macromolecule synthesis and maintain redox homeostasis.[1][2][3] One of the central metabolic hubs that is frequently upregulated in HCC is the pentose phosphate pathway (PPP).[2] The PPP runs parallel to glycolysis and consists of two branches: the oxidative branch, which generates NADPH and ribose-5-phosphate, and the non-oxidative branch, which interconverts sugar phosphates.[2] this compound (SBP) is a key intermediate in the non-oxidative PPP. While its precise roles in cancer metabolism are still being elucidated, recent studies have begun to shed light on its significance in hepatoma cells, particularly in the context of oxidative stress.[4][5]
This compound in Hepatoma Cell Metabolism
An Indicator of Pentose Phosphate Pathway Activity and Oxidative Stress
Studies have shown that levels of SBP are elevated in hepatoma cells, specifically in HepG2 cells, when subjected to oxidative stress induced by hydrogen peroxide.[4][5][6] This suggests that the accumulation of SBP is a cellular response to oxidative conditions and can be considered a marker of increased PPP activity.[4][5] The PPP is crucial for cancer cells to counteract the high levels of reactive oxygen species (ROS) generated during rapid proliferation and metabolic activity by producing the primary intracellular antioxidant, NADPH.[2]
Enzymatic Regulation of SBP
The metabolism of SBP is primarily governed by two enzymes:
-
Transaldolase (TALDO): This enzyme catalyzes the reversible conversion of sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to erythrose-4-phosphate and fructose-6-phosphate. Research indicates that transaldolase activity is consistently increased across a spectrum of hepatomas, suggesting a potential role in sustaining the altered metabolic state of these cancer cells.
-
Sedoheptulose-bisphosphatase (SBPase): This enzyme dephosphorylates SBP to sedoheptulose-7-phosphate. While its specific regulation in hepatoma cells is not yet fully understood, it represents a potential control point in the flux of metabolites through the non-oxidative PPP.[7][8]
Quantitative Data on PPP Enzymes in Hepatoma
While direct quantitative data on SBP concentrations in hepatoma versus normal liver cells under basal conditions is limited in the current literature, studies on the activity of key PPP enzymes provide valuable insights into the metabolic alterations in hepatoma.
| Enzyme | Change in Hepatoma Cells | Cell/Tissue Type | Reference |
| Transaldolase | Increased activity | Spectrum of rat hepatomas | [2] |
| Transketolase | No consistent pattern of change | Spectrum of rat hepatomas | [2] |
| PPP Enzymes (general) | Frequently upregulated | Human HCC tumors |
Signaling Pathways Regulating SBP Metabolism
The PPP, and by extension SBP metabolism, is tightly regulated by major signaling pathways that are often dysregulated in cancer, including HCC.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In HCC, this pathway is frequently activated and has been shown to enhance the flux of glucose through the PPP.[9][10][11][12] This increased flux supports the anabolic needs of cancer cells and contributes to the production of NADPH for antioxidant defense.
The Nrf2 Pathway
The transcription factor Nrf2 is a master regulator of the antioxidant response. In HCC, Nrf2 is often constitutively active and plays a crucial role in metabolic reprogramming.[13][14][15] Nrf2 promotes the expression of several PPP enzymes, thereby redirecting glucose flux into this pathway to increase NADPH production and support the survival of cancer cells under oxidative stress.[13][14][15]
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for quantifying PPP intermediates in biological samples.[16][17]
5.1.1. Sample Preparation (from cell culture)
-
Culture hepatoma cells (e.g., HepG2) and normal hepatocytes to the desired confluence.
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
5.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating polar metabolites like sugar phosphates.
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous mobile phase.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): m/z for SBP (e.g., 369.0).
-
Product Ions (Q3): Select specific fragment ions for SBP (e.g., 97.0 for the phosphate group).
-
-
Standard Curve: Prepare a standard curve using a commercially available or synthesized SBP standard to enable absolute quantification.
-
Sedoheptulose-bisphosphatase (SBPase) Activity Assay
This protocol is a conceptual outline based on general phosphatase assays and would require optimization for SBPase in hepatoma cells.
5.2.1. Preparation of Cell Lysate
-
Harvest hepatoma cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, pH 7.5, protease inhibitors, and a mild detergent).
-
Centrifuge to pellet cell debris and collect the supernatant (cytosolic fraction).
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
5.2.2. Enzyme Assay
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2).
-
This compound (substrate).
-
-
Initiate the reaction by adding a known amount of cell lysate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., Malachite Green assay).
-
Calculate the specific activity of SBPase (e.g., in nmol of Pi released per minute per mg of protein).
Conclusion and Future Directions
This compound is emerging as a significant metabolite in the metabolic landscape of hepatoma cells, particularly in their response to oxidative stress. Its accumulation under such conditions highlights the increased reliance of these cancer cells on the pentose phosphate pathway for survival. The regulation of the PPP by key oncogenic signaling pathways like PI3K/Akt/mTOR and Nrf2 further underscores the importance of this metabolic route in HCC.
Future research should focus on:
-
Quantitative analysis: Directly comparing the absolute concentrations of SBP in a panel of hepatoma cell lines and primary human hepatocytes under both basal and stressed conditions to establish a clear quantitative link between SBP levels and the cancerous phenotype.
-
Enzyme kinetics: Characterizing the kinetic properties of SBPase in hepatoma cells to understand its regulatory role in PPP flux.
-
Therapeutic targeting: Investigating whether targeting enzymes involved in SBP metabolism, such as SBPase, could be a viable therapeutic strategy to disrupt the metabolic adaptations of hepatoma cells and enhance their sensitivity to other cancer therapies.
By further elucidating the role of SBP and its regulatory network, we can uncover novel vulnerabilities in the metabolism of hepatoma cells, paving the way for the development of more effective and targeted therapies for hepatocellular carcinoma.
References
- 1. Metabolic profiling of normal hepatocyte and hepatocellular carcinoma cells via 1 H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Role of the Pentose Phosphate Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 8. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 drives hepatocellular carcinoma progression through acetyl-CoA-mediated metabolic and epigenetic regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2-Mediated Metabolic Reprogramming in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is NRF2-driven metabolic reprogramming | Ricerca | Dipartimento di Scienze Biomediche Sperimentali e Cliniche (SBSC) | UniFI [sbsc.unifi.it]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Measuring Sedoheptulose-1,7-bisphosphate in Plant Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose-1,7-bisphosphate (SBP) is a key intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms. The levels of SBP can provide insights into the regulation and efficiency of photosynthesis. Furthermore, as a unique component of this vital plant pathway, the enzymes involved in its metabolism, such as sedoheptulose-1,7-bisphosphatase (SBPase), are potential targets for the development of herbicides and plant growth regulators. Accurate measurement of SBP in plant tissues is therefore crucial for fundamental research in plant physiology and for applied research in agrochemistry and drug development.
This document provides detailed application notes and protocols for the quantification of sedoheptulose-1,7-bisphosphate in plant tissues, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Data Presentation
The concentration of Sedoheptulose-1,7-bisphosphate and related Calvin-Benson cycle intermediates can vary significantly between plant species. The following table summarizes the levels of these metabolites in five different C3 plant species, extracted from Arrivault et al. (2019). This data is useful for comparative analysis and as a benchmark for experimental results.[1]
Table 1: Levels of Calvin-Benson Cycle Intermediates in Various C3 Plant Species (nmol g-1 fresh weight) [1]
| Metabolite | Arabidopsis thaliana | Nicotiana tabacum (Tobacco) | Oryza sativa (Rice) | Triticum aestivum (Wheat) | Manihot esculenta (Cassava) |
| Sedoheptulose-1,7-bisphosphate (SBP) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| Sedoheptulose-7-phosphate (S7P) | 15.1 ± 1.5 | 25.2 ± 2.8 | 20.1 ± 2.2 | 18.5 ± 2.0 | 16.8 ± 1.8 |
| Ribulose-1,5-bisphosphate (RuBP) | 35.2 ± 3.9 | 55.8 ± 6.1 | 45.3 ± 5.0 | 41.2 ± 4.5 | 37.5 ± 4.1 |
| 3-Phosphoglycerate (3-PGA) | 350.1 ± 38.5 | 585.2 ± 64.4 | 475.6 ± 52.3 | 432.1 ± 47.5 | 392.5 ± 43.2 |
| Fructose-1,6-bisphosphate (FBP) | 10.5 ± 1.2 | 18.1 ± 2.0 | 14.2 ± 1.6 | 12.8 ± 1.4 | 11.5 ± 1.3 |
Data are presented as mean ± standard error.
Experimental Protocols
The accurate quantification of SBP requires efficient extraction from plant tissues and a sensitive and specific analytical method. LC-MS/MS has emerged as the most reliable technique for this purpose.
Protocol 1: Extraction of Sugar Phosphates from Plant Tissue
This protocol is adapted from methods described for the extraction of polar metabolites from plant leaves.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Extraction buffer: Chloroform:Methanol (3:7, v/v), pre-chilled to -20°C
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 14,000 x g at 4°C
Procedure:
-
Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer approximately 100 mg of the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled chloroform:methanol (3:7) extraction buffer to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites including SBP, to a new microcentrifuge tube.
-
The extract is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.
Protocol 2: Quantification of Sedoheptulose-1,7-bisphosphate by LC-MS/MS
This protocol provides a general framework for the analysis of SBP. Specific parameters may need to be optimized depending on the LC-MS/MS system used. Due to the high polarity of SBP, specialized chromatography columns are required for good retention and separation.
Instrumentation and Columns:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatography column suitable for polar compounds, such as a porous graphitic carbon (PGC) column or a mixed-mode column (e.g., Primesep SB).
LC Conditions (Example using a PGC column):
-
Mobile Phase A: 10 mM ammonium carbonate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% A
-
2-15 min: Linear gradient to 50% A
-
15-20 min: Hold at 50% A
-
20-21 min: Return to 95% A
-
21-30 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions for SBP:
-
Precursor Ion (m/z): 349.0
-
Product Ions (m/z): 97.0 (PO3-), 79.0 (PO2-)
-
Note: These transitions should be optimized for the specific instrument used.
-
Quantification:
Due to the lack of a commercially available standard for sedoheptulose-1,7-bisphosphate, absolute quantification is challenging. Relative quantification can be performed by comparing the peak areas of SBP across different samples. For more accurate quantification, a stable isotope-labeled internal standard with a similar chemical structure can be used.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the measurement of sedoheptulose-1,7-bisphosphate from plant tissue.
Caption: Experimental workflow for SBP measurement.
Sedoheptulose-1,7-bisphosphate in the Calvin-Benson Cycle
This diagram shows the position of sedoheptulose-1,7-bisphosphate within the regenerative phase of the Calvin-Benson cycle.
Caption: SBP in the Calvin-Benson Cycle.
References
Protocol for the enzymatic assay of Sedoheptulose-1,7-bisphosphatase activity.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose-1,7-bisphosphatase (SBPase) is a key regulatory enzyme in the Calvin-Benson-Bassham cycle, responsible for carbon fixation in photosynthetic organisms.[1][2] It catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate (SBP) to sedoheptulose-7-phosphate (S7P) and inorganic phosphate (Pi).[1][3] The activity of SBPase is a critical determinant of the rate of carbon assimilation and biomass production.[4][5][6] This protocol details a reliable and widely used method for determining SBPase activity in purified enzyme preparations or plant extracts.
Due to the commercial unavailability of the substrate sedoheptulose-1,7-bisphosphate, this protocol utilizes a coupled enzymatic assay. In this system, fructose-1,6-bisphosphate (FBP) is used as a substrate, as SBPase exhibits activity towards it, producing fructose-6-phosphate (F6P). The generation of F6P is then coupled to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.[1][2]
Principle of the Assay
The enzymatic activity of SBPase is determined by a coupled assay system involving three enzymes:
-
Sedoheptulose-1,7-bisphosphatase (SBPase) : Catalyzes the hydrolysis of a substrate (in this case, FBP as a proxy for SBP) to its corresponding monophosphate and inorganic phosphate.
-
Fructose-1,6-bisphosphate + H₂O → Fructose-6-phosphate + Pi
-
-
Phosphoglucose Isomerase (PGI) : Converts the product of the SBPase reaction, fructose-6-phosphate, to glucose-6-phosphate (G6P).
-
Fructose-6-phosphate ⇌ Glucose-6-phosphate
-
-
Glucose-6-phosphate Dehydrogenase (G6PDH) : Catalyzes the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP⁺ to NADPH.
-
Glucose-6-phosphate + NADP⁺ → 6-phosphoglucono-δ-lactone + NADPH + H⁺
-
The rate of NADPH production is directly proportional to the SBPase activity and can be continuously monitored by measuring the increase in absorbance at 340 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic context of SBPase and the workflow of the enzymatic assay.
Caption: The role of SBPase in the Calvin-Benson-Bassham Cycle.
Caption: Experimental workflow for the SBPase coupled enzymatic assay.
Experimental Protocol
Materials and Reagents
-
HEPES buffer
-
Magnesium chloride (MgCl₂)
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate, oxidized form)
-
Fructose-1,6-bisphosphate (FBP)
-
Phosphoglucose isomerase (PGI) from baker's yeast
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
Purified SBPase or plant leaf extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Microcentrifuge
-
Pipettes and tips
Preparation of Solutions
| Reagent | Stock Concentration | Storage |
| HEPES Buffer (pH 8.2) | 1 M | 4°C |
| MgCl₂ | 1 M | Room Temperature |
| NADP⁺ | 100 mM | -20°C |
| Fructose-1,6-bisphosphate | 100 mM | -20°C |
| PGI | 500 U/mL | -20°C |
| G6PDH | 200 U/mL | -20°C |
Assay Procedure
-
Prepare the Assay Mix: In a microcentrifuge tube, prepare the assay mix for a final volume of 1 mL per reaction. The final concentrations of the components in the cuvette should be as follows:
| Component | Final Concentration | Volume for 1 mL reaction |
| HEPES (pH 8.2) | 50 mM | 50 µL of 1 M stock |
| MgCl₂ | 10 mM | 10 µL of 1 M stock |
| NADP⁺ | 0.5 mM | 5 µL of 100 mM stock |
| PGI | 0.5 U/mL | 1 µL of 500 U/mL stock |
| G6PDH | 0.5 U/mL | 2.5 µL of 200 U/mL stock |
| Purified SBPase/Extract | Variable | X µL |
| H₂O | to 990 µL | (921.5 - X) µL |
-
Equilibration: Transfer the assay mix to a cuvette and incubate in the spectrophotometer at 25°C for 5 minutes to allow the temperature to equilibrate and to record any background absorbance changes.
-
Initiate the Reaction: Start the reaction by adding 10 µL of 100 mM FBP (final concentration of 1 mM). Mix gently by inverting the cuvette.
-
Data Collection: Immediately start recording the absorbance at 340 nm every 15 seconds for a total of 5-10 minutes. Ensure that the rate of absorbance increase is linear during the measurement period.
-
Control Reaction: Perform a control reaction without the SBPase enzyme or extract to account for any non-specific NADP⁺ reduction. Subtract the rate of the control reaction from the rate of the sample reaction.
Data Analysis
The activity of SBPase is calculated based on the rate of NADPH formation, which is determined from the change in absorbance at 340 nm over time.
Calculation of SBPase Activity:
-
Determine the linear rate of absorbance change per minute (ΔA₃₄₀/min) from the slope of the absorbance versus time graph.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε * Path Length (cm))
-
ε (Molar extinction coefficient of NADPH at 340 nm): 6.22 mM⁻¹cm⁻¹
-
Path Length: Typically 1 cm
-
-
Specific Activity: To determine the specific activity, the enzyme activity is normalized to the protein concentration of the sample.
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
Protein concentration can be determined using a standard method such as the Bradford assay.[7]
Summary of Quantitative Data
| Parameter | Value | Unit | Notes |
| Wavelength for Measurement | 340 | nm | Corresponds to the absorbance peak of NADPH. |
| Molar Extinction Coefficient (ε) of NADPH | 6.22 | mM⁻¹cm⁻¹ | A constant used for calculating the concentration of NADPH. |
| Assay Temperature | 25 | °C | Can be optimized depending on the enzyme source. |
| pH of Assay Buffer | 8.2 | Optimal for many plant SBPases. | |
| Final MgCl₂ Concentration | 10 | mM | SBPase is a magnesium-dependent enzyme.[1][3] |
| Final NADP⁺ Concentration | 0.5 | mM | |
| Final FBP Concentration | 1.0 | mM | Substrate concentration, can be varied for kinetic studies. |
| PGI Activity | 0.5 | U/mL | |
| G6PDH Activity | 0.5 | U/mL |
Troubleshooting
-
No or low activity:
-
Check the activity of the coupling enzymes (PGI and G6PDH).
-
Ensure the presence of Mg²⁺ in the assay buffer.
-
Verify the integrity of the SBPase enzyme.
-
Optimize the pH of the assay buffer for your specific enzyme.
-
-
High background rate in the control:
-
Check for contamination in the reagents, particularly the substrate (FBP).
-
Ensure the purity of the coupling enzymes.
-
-
Non-linear reaction rate:
-
The concentration of the SBPase enzyme may be too high, leading to substrate depletion. Dilute the enzyme sample.
-
One of the coupling enzymes may be rate-limiting. Increase the concentration of PGI and G6PDH.
-
This comprehensive protocol provides a robust framework for the accurate and reproducible measurement of Sedoheptulose-1,7-bisphosphatase activity, which is essential for research in photosynthesis, plant physiology, and metabolic engineering.
References
- 1. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii [elifesciences.org]
- 2. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 3. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 4. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 7. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sedoheptulose-1,7-bisphosphate in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sedoheptulose-1,7-bisphosphate (SBP) is a key intermediate in the pentose phosphate pathway (PPP), an essential metabolic pathway for the production of NADPH and the precursors for nucleotide biosynthesis.[1][2][3] Altered levels of SBP have been associated with metabolic dysregulation and oxidative stress, making its accurate quantification crucial for understanding disease states and for drug development.[2][4] This application note provides a detailed protocol for the sensitive and specific quantification of SBP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of SBP. The analyte is first extracted from the biological matrix. Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like sugar phosphates. The separated SBP is then detected by a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.
Experimental Protocols
Sample Preparation (from Cell Culture)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -80°C for 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium bicarbonate).[5] Vortex and centrifuge to pellet any insoluble material. The supernatant is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| HPLC System: | A high-performance liquid chromatography system |
| Column: | SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm)[5][6] |
| Mobile Phase A: | 10 mM Ammonium Bicarbonate in Water, pH 9.3[5][6] |
| Mobile Phase B: | Acetonitrile[5][6] |
| Gradient: | 0-2 min: 80% B; 2-15 min: 80% to 20% B; 15-18 min: 20% B; 18.1-25 min: 80% B |
| Flow Rate: | 0.2 mL/min |
| Column Temperature: | 40°C[2] |
| Injection Volume: | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Electrospray Ionization (ESI), Negative[2][5] |
| Capillary Voltage: | 3.5 kV |
| Source Temperature: | 150°C |
| Desolvation Gas: | Nitrogen, 800 L/hr |
| Cone Gas Flow: | 50 L/hr |
| MRM Transitions: | See Table 1 |
Table 1: MRM Transitions for Sedoheptulose-1,7-bisphosphate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Sedoheptulose-1,7-bisphosphate | 369.0 | 97.0 | 100 | 30 | 20 |
| Sedoheptulose-1,7-bisphosphate | 369.0 | 271.0[2] | 100 | 30 | 15 |
Note: The specific voltages and energies should be optimized for the instrument in use.
Data Presentation
Table 2: Quantitative Performance Characteristics (Representative Data)
The following table presents typical performance characteristics that should be established during method validation.
| Parameter | Value |
| Linear Range: | 1 - 1000 ng/mL |
| Correlation Coefficient (r²): | > 0.995 |
| Limit of Detection (LOD): | 0.5 ng/mL |
| Limit of Quantification (LOQ): | 1 ng/mL |
| Precision (%RSD): | < 15% |
| Accuracy (%Recovery): | 85 - 115% |
Visualizations
Signaling Pathway
Caption: The role of Sedoheptulose-1,7-bisphosphate in the Pentose Phosphate Pathway.
Experimental Workflow
Caption: Workflow for the quantification of Sedoheptulose-1,7-bisphosphate.
References
- 1. The significance of sedoheptulose 1,7-bisphosphate in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Sedoheptulose 1,7-bisphosphate from Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a key intermediate in the Calvin cycle and the pentose phosphate pathway, playing a crucial role in carbon fixation and cellular metabolism.[1][2] Its transient nature and low intracellular concentrations make its purification from complex biological matrices a significant challenge. These application notes provide a comprehensive guide to the extraction and purification of SBP, catering to researchers in metabolic studies, drug discovery, and biotechnology. Due to the commercial unavailability of SBP, an in-vitro enzymatic synthesis protocol is also detailed to produce a reference standard.[3]
Overview of the Purification Strategy
The purification of SBP from biological samples involves a multi-step process designed to enrich the target molecule while removing contaminants such as proteins, lipids, and other metabolites. The general workflow includes:
-
Sample Collection and Quenching: Rapidly halting metabolic activity to preserve the in-vivo state of SBP.
-
Cell Lysis and Extraction: Breaking open the cells to release intracellular contents.
-
Initial Purification by Anion-Exchange Chromatography (AEC): Separating SBP from neutral and positively charged molecules based on its negatively charged phosphate groups.
-
Secondary Purification by Hydrophilic Interaction Liquid Chromatography (HILIC): Further purifying SBP based on its high polarity.
-
Analysis and Quantification: Utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.
Signaling Pathway and Experimental Workflow
This compound in the Calvin Cycle
Caption: Role of SBP in the Calvin Cycle.
General Experimental Workflow for SBP Purification
Caption: SBP Purification Workflow.
Data Presentation: Purification of this compound
The following table presents representative quantitative data for the purification of SBP from a bacterial cell culture (e.g., E. coli). These values are illustrative and may vary depending on the starting material and experimental conditions.
| Purification Step | Total Protein (mg) | SBP (µg) | Purity (%) | Yield (%) |
| Crude Extract | 500 | 150 | 0.03 | 100 |
| Anion-Exchange Chromatography | 25 | 120 | 0.48 | 80 |
| HILIC | < 0.1 | 90 | > 95 | 60 |
Experimental Protocols
Protocol 1: In-vitro Enzymatic Synthesis of this compound Standard
As SBP is not commercially available, an in-vitro synthesis is required to produce a standard for analytical and purification development.[3]
Materials:
-
Fructose 6-phosphate (F6P)
-
Glyceraldehyde 3-phosphate (GAP)
-
Dihydroxyacetone phosphate (DHAP)
-
Transketolase (TKT) from Saccharomyces cerevisiae
-
Fructose 1,6-bisphosphate aldolase (FBA)
-
Thiamine pyrophosphate (TPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM MnCl₂
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl₂.
-
Add TKT (5 U/mg) and FBA (3 U/mg) to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Monitor the formation of SBP using LC-MS.
-
Stop the reaction by heat inactivation (95°C for 5 minutes) or by adding an equal volume of ice-cold methanol.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the enzymes.
-
The supernatant contains the synthesized SBP and can be used as a standard or for further purification.
Protocol 2: Extraction of SBP from Biological Samples
A. From Plant Tissues (e.g., Spinach, Tobacco) [4]
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the powder with a pre-chilled extraction buffer (e.g., 80% ethanol or a buffer containing 50 mM HEPES, pH 8.2, 5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% glycerol, 0.1% Triton X-100, and protease inhibitors).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
For protein removal, a filtration step using a 3 kDa molecular weight cut-off filter can be performed.
B. From Bacterial Cells (e.g., E. coli) [5][6]
-
Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Rapidly quench metabolism by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol at -40°C).
-
Lyse the cells by sonication or using a French press in a suitable lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 100 mM NaCl).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Collect the supernatant as the crude extract.
Protocol 3: Purification of SBP by Anion-Exchange Chromatography (AEC)
This step separates SBP based on the negative charges of its phosphate groups.[7]
Materials:
-
AEC Column (e.g., a strong anion exchanger like a quaternary ammonium (Q) based resin).
-
Buffer A: 20 mM Tris-HCl, pH 8.0.
-
Buffer B: 20 mM Tris-HCl, pH 8.0, with 1 M NaCl.
-
FPLC or HPLC system.
Procedure:
-
Equilibrate the AEC column with Buffer A.
-
Load the crude extract onto the column.
-
Wash the column with Buffer A to remove unbound molecules.
-
Elute the bound molecules with a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and analyze for the presence of SBP using LC-MS.
-
Pool the fractions containing SBP.
Protocol 4: Purification of SBP by Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is used for the final polishing step, separating SBP based on its hydrophilicity.[8]
Materials:
-
HILIC Column (e.g., silica-based with amide or diol functional groups).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
HPLC system.
Procedure:
-
The pooled and potentially concentrated fractions from AEC may need solvent exchange to a high organic content compatible with HILIC loading. This can be achieved by lyophilization and resuspension or by solid-phase extraction.
-
Equilibrate the HILIC column with a high concentration of Mobile Phase A (e.g., 95%).
-
Load the sample onto the column.
-
Elute with a gradient of increasing Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Collect fractions and identify those containing pure SBP by LC-MS.
-
Pool the pure fractions and lyophilize for storage.
Protocol 5: LC-MS/MS Analysis for Identification and Quantification of SBP
Instrumentation:
-
HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
HILIC column as described in Protocol 4.
Procedure:
-
Reconstitute the purified fractions in a suitable solvent (e.g., 80% acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a HILIC gradient.
-
Perform mass spectrometry in negative ion mode.
-
Identify SBP by its precursor ion (m/z 369) and characteristic fragment ions (e.g., m/z 199 and m/z 271).[9]
-
Quantify SBP by comparing the peak area to a standard curve generated from the in-vitro synthesized standard.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful purification of this compound from diverse and complex biological samples. The combination of anion-exchange chromatography and HILIC offers a powerful two-dimensional purification strategy. While challenging, the ability to isolate and quantify SBP is essential for advancing our understanding of its role in metabolic regulation and for potential applications in drug development and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. ripe.illinois.edu [ripe.illinois.edu]
- 5. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, expression, and purification of Chlamydomonas reinhardtii CC-503 sedoheptulose 1,7-bisphosphatase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Altered Sedoheptulose 1,7-bisphosphate Levels in Transgenic Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose-1,7-bisphosphatase (SBPase) is a crucial enzyme in the Calvin-Benson cycle, responsible for the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate.[1][2] This step is a key regulatory point in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis.[1][3] Altering the levels of SBPase in plants through genetic engineering provides a powerful tool to investigate the control of photosynthetic carbon fixation and its impact on plant growth, development, and stress responses.[3][4][5] These studies are pivotal for developing strategies to enhance crop yield and resilience.
These application notes provide an overview of the methodologies used to create and analyze transgenic plants with modified SBPase activity, presenting key quantitative data and detailed experimental protocols.
Data Presentation
Table 1: Effects of SBPase Overexpression on Photosynthesis and Growth
| Plant Species | SBPase Increase | Photosynthetic Rate Increase | Biomass/Growth Increase | Reference |
| Tobacco (Nicotiana tabacum) | 25-100% | 6-12% higher carbon fixation | Up to 30% increase in leaf area and biomass | [4][5] |
| Rice (Oryza sativa) | Not specified | Significantly enhanced | Enhanced growth, especially under salt stress | [6][7] |
| Tomato (Solanum lycopersicum) | Not specified | Increased CO2 assimilation | Increased total biomass and leaf area | [8][9] |
| Arabidopsis thaliana | Not specified | Increased maximum efficiency of CO2 fixation | Cumulative positive impact on leaf area and biomass | [10][11] |
| Chlamydomonas reinhardtii | Up to 3-fold | Significantly increased under high light and CO2 | Significantly increased under high light and CO2 | [12][13] |
Table 2: Effects of Reduced SBPase Activity (Antisense/RNAi) on Photosynthesis and Growth
| Plant Species | SBPase Reduction | Photosynthetic Rate Decrease | Biomass/Growth Decrease | Reference |
| Tobacco (Nicotiana tabacum) | 20-30% | Reduction in photosynthetic carbon fixation | Stunted growth and development | [4][14] |
| Tomato (Solanum lycopersicum) | Not specified | Reduced CO2 assimilation | Reduced total biomass and leaf area | [8][9] |
Signaling Pathways and Experimental Workflows
Calvin-Benson Cycle and the Role of SBPase
The following diagram illustrates the central role of SBPase in the Calvin-Benson cycle. SBPase catalyzes a key irreversible step in the regenerative phase of the cycle.
Caption: The Calvin-Benson Cycle highlighting the role of SBPase.
General Workflow for Transgenic Plant Analysis
This diagram outlines the typical experimental workflow from generating transgenic plants to their comprehensive analysis.
Caption: Experimental workflow for transgenic plant analysis.
Experimental Protocols
Protocol 1: Generation of Transgenic Plants with Altered SBPase Levels
This protocol describes the general steps for creating transgenic plants using Agrobacterium tumefaciens-mediated transformation.[15]
1. Plasmid Construction:
- For Overexpression (Sense): The full-length cDNA of the SBPase gene is cloned into a binary vector (e.g., pBI121) under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.
- For Suppression (Antisense): The SBPase cDNA is cloned in the reverse orientation behind the CaMV 35S promoter.
- Include a selectable marker gene, such as neomycin phosphotransferase II (nptII), which confers resistance to kanamycin.
2. Agrobacterium Transformation:
- Introduce the constructed binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.
- Grow the transformed Agrobacterium in liquid LB medium containing appropriate antibiotics to select for the binary vector.
3. Plant Transformation (Example: Tobacco Leaf Disc Method):
- Sterilize tobacco seeds and grow them in sterile conditions.
- Excise leaf discs (approx. 1 cm²) from young, healthy plants.
- Inoculate the leaf discs by immersing them in the Agrobacterium suspension for 5-10 minutes.
- Co-cultivate the leaf discs on a regeneration medium (e.g., MS medium with hormones like BAP and NAA) for 2-3 days in the dark.
- Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium (e.g., carbenicillin) and to select for transformed plant cells (e.g., kanamycin).
- Subculture the explants every 2-3 weeks until shoots regenerate.
4. Plant Regeneration and Screening:
- Excise the regenerated shoots and transfer them to a rooting medium.
- Once roots are established, transfer the plantlets to soil.
- Confirm the presence of the transgene in the T0 generation via PCR analysis of genomic DNA.
- Analyze the expression level of the SBPase transgene using quantitative real-time PCR (qRT-PCR).
Protocol 2: Measurement of SBPase Activity
This spectrophotometric assay is used to determine the enzymatic activity of SBPase in plant leaf extracts.
1. Protein Extraction:
- Harvest leaf tissue (approx. 100-200 mg) and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder and homogenize in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, and protease inhibitors).
- Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant for the enzyme assay and determine the total protein concentration using a Bradford or BCA assay.
2. SBPase Assay:
- The assay couples the production of sedoheptulose-7-phosphate (S7P) to the oxidation of NADH via phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
- Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.4 mM NADH, 5 mM DTT, 1 unit of phosphoglucose isomerase, and 1 unit of glucose-6-phosphate dehydrogenase.
- Add the leaf protein extract to the reaction mixture and incubate for 5 minutes at 25°C.
- Start the reaction by adding the substrate, sedoheptulose-1,7-bisphosphate (SBP), to a final concentration of 0.5 mM.
- Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the SBPase activity.
- Calculate the specific activity as µmol of substrate converted per minute per mg of protein.
Protocol 3: Analysis of Photosynthetic Parameters
Gas exchange measurements are performed to assess the impact of altered SBPase levels on photosynthetic capacity.
1. Plant Acclimation:
- Use fully expanded leaves from mature plants grown under controlled conditions (e.g., 16h light/8h dark photoperiod, 25°C).[14]
- Acclimate the plants to the measurement conditions within the leaf cuvette of the gas exchange system for at least 20-30 minutes.
2. A/Ci Curve Measurement:
- Use an open-path infrared gas analyzer (IRGA) system (e.g., LI-COR LI-6800).
- Set the leaf temperature, light intensity (saturating light, e.g., 1000-1500 µmol m⁻² s⁻¹), and humidity to constant levels.[14]
- Measure the net CO₂ assimilation rate (A) at a range of intercellular CO₂ concentrations (Ci). Start at ambient CO₂ (e.g., 400 µmol mol⁻¹), then decrease stepwise to a low concentration (e.g., 50 µmol mol⁻¹), return to ambient, and then increase stepwise to a high concentration (e.g., 1500 µmol mol⁻¹).
- The resulting A/Ci curve can be used to model key photosynthetic parameters.
3. Data Analysis:
- From the A/Ci curve, calculate:
- Vc,max (Maximum rate of carboxylation): Represents the activity of Rubisco.
- Jmax (Maximum rate of electron transport): Represents the capacity for RuBP regeneration.
- Compare these parameters between wild-type and transgenic plants to determine if changes in SBPase levels affect carboxylation efficiency or RuBP regeneration capacity.[4] Studies have shown that increased SBPase activity primarily leads to an increase in RuBP regeneration capacity.[4][5]
References
- 1. Sedoheptulose-1,7-Bisphosphatase is Involved in Methyl Jasmonate- and Dark-Induced Leaf Senescence in Tomato Plants [mdpi.com]
- 2. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. Sequence Characteristics and Expression Analysis of the Gene Encoding Sedoheptulose-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased sedoheptulose-1,7-bisphosphatase activity in transgenic tobacco plants stimulates photosynthesis and growth from an early stage in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. connectsci.au [connectsci.au]
- 8. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
Unraveling the Metabolic Crossroads: Tracing the Fate of Sedoheptulose 1,7-bisphosphate with 13C Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a key, yet often underappreciated, intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic network crucial for producing NADPH, essential for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.[1] Emerging evidence highlights the accumulation of SBP under conditions of oxidative stress, suggesting its potential role as a biomarker and a critical node in cellular metabolic responses.[2][3] Understanding the metabolic fate of SBP—the pathways it enters and the molecules it becomes—is vital for elucidating cellular strategies for managing redox balance and for identifying potential therapeutic targets in diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.
Stable isotope tracing using 13C-labeled substrates is a powerful technique to dissect the intricate flow of carbon atoms through metabolic networks.[4][5] By introducing a substrate, such as [U-13C]-glucose, into a biological system, researchers can track the incorporation of 13C into downstream metabolites, including SBP.[6] The resulting mass isotopomer distributions (MIDs), measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provide a quantitative readout of the relative activities of interconnected metabolic pathways.[7][8] These application notes and protocols provide a comprehensive framework for designing and executing experiments to trace the metabolic fate of SBP using 13C labeling.
Application Notes
Significance of Tracing SBP Metabolism
The metabolic flux through the PPP and the fate of its intermediates are dynamically regulated in response to cellular needs. SBP stands at a critical juncture, formed from the condensation of dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate (E4P) by aldolase.[1] It can then be dephosphorylated to sedoheptulose-7-phosphate (S7P), a key entry point for the transketolase and transaldolase reactions that shuttle carbons back to glycolysis or towards nucleotide synthesis.[9] Tracing the carbon skeleton of SBP can reveal:
-
Flux through the non-oxidative PPP: Quantifying the rate of SBP formation and consumption provides a direct measure of the activity of this branch of the PPP.
-
Interplay with glycolysis: Understanding how carbon from SBP re-enters the glycolytic pathway as fructose-6-phosphate and glyceraldehyde-3-phosphate.
-
Biosynthetic contributions: Determining the extent to which SBP-derived carbons are utilized for the synthesis of nucleotides, amino acids, and other essential biomolecules.
-
Metabolic reprogramming in disease: Investigating how the fate of SBP is altered in pathological states, offering insights into disease mechanisms and potential therapeutic interventions.
Choice of 13C Tracer
The selection of the 13C-labeled substrate is critical for effectively tracing the metabolism of SBP.[3]
-
[U-13C]-glucose: As the primary entry point into glycolysis and the PPP, uniformly labeled glucose is an excellent choice for tracing the incorporation of 13C into all carbon positions of SBP and its downstream metabolites.
-
Positionally labeled glucose (e.g., [1,2-13C2]glucose): These tracers can provide more specific information about the activity of particular enzymes within the PPP, aiding in the deconvolution of complex labeling patterns.[5][7]
Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling
This protocol outlines the steps for labeling cultured mammalian cells with a 13C-tracer to investigate SBP metabolism.
Materials:
-
Mammalian cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS), dialyzed
-
13C-labeled glucose (e.g., [U-13C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvesting.
-
Tracer Introduction: Once cells have reached the desired confluency, aspirate the standard culture medium and replace it with a pre-warmed medium containing the 13C-labeled glucose at a known concentration. The standard glucose in the medium should be completely replaced by the labeled glucose.
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined period. The incubation time should be sufficient to achieve isotopic steady-state for PPP intermediates, which may require a time-course experiment to optimize (typically ranging from a few hours to 24 hours).
-
Metabolism Quenching: To halt all enzymatic activity and preserve the metabolic state, rapidly quench the cells. Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Proceed immediately to metabolite extraction (Protocol 2).
Protocol 2: Metabolite Extraction
This protocol describes the extraction of polar metabolites, including SBP, from cultured cells.
Materials:
-
80% Methanol (v/v in water), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Lysis and Extraction: After the final PBS wash, add a sufficient volume of cold 80% methanol to the culture plate to cover the cell monolayer.
-
Cell Scraping: Use a cell scraper to detach the cells from the plate surface in the presence of the cold methanol.
-
Collection: Transfer the cell suspension into a pre-chilled microcentrifuge tube.
-
Vortexing and Incubation: Vortex the tube vigorously for 1 minute and then incubate at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract to completeness using a vacuum concentrator or a stream of nitrogen.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis for SBP Isotopomer Distribution
This protocol provides a general workflow for the analysis of SBP isotopomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extract
-
Reconstitution solvent (e.g., 50% acetonitrile in water)
-
LC-MS/MS system (e.g., coupled to a Q-Exactive Orbitrap mass spectrometer)
-
Hydrophilic interaction liquid chromatography (HILIC) column
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a small, precise volume of reconstitution solvent.
-
Chromatographic Separation: Inject the reconstituted sample onto the HILIC column. Use an appropriate gradient of mobile phases (e.g., acetonitrile and an aqueous buffer) to achieve chromatographic separation of SBP from other polar metabolites.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the different mass isotopologues of SBP. The precursor ion for SBP (C7H12O13P2) is m/z 389.98. The product ions will correspond to the different isotopologues (M+0, M+1, M+2, etc.).
-
Data Analysis: Integrate the peak areas for each isotopologue of SBP. Correct for the natural abundance of 13C to determine the fractional enrichment of each isotopologue.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Mass Isotopomer Distribution of this compound in Cells Labeled with [U-13C]-glucose
| Mass Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treatment | Fold Change | p-value |
| M+0 | 95.2 ± 2.1 | 10.5 ± 1.5 | - | - |
| M+1 | 3.5 ± 0.5 | 5.2 ± 0.8 | - | - |
| M+2 | 0.8 ± 0.2 | 8.9 ± 1.1 | - | - |
| M+3 | 0.3 ± 0.1 | 15.6 ± 2.3 | - | - |
| M+4 | 0.1 ± 0.05 | 22.3 ± 3.1 | - | - |
| M+5 | < 0.1 | 25.8 ± 3.5 | - | - |
| M+6 | < 0.1 | 9.1 ± 1.2 | - | - |
| M+7 | < 0.1 | 2.6 ± 0.4 | - | - |
Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the isotopologue with n 13C atoms.
Visualization of Metabolic Pathways and Workflows
Diagram 1: Metabolic Fate of this compound
Caption: The central role of SBP in the non-oxidative pentose phosphate pathway.
Diagram 2: Experimental Workflow for 13C Tracing of SBP
Caption: A streamlined workflow for tracing 13C into SBP.
Diagram 3: Logical Flow for Data Interpretation
References
- 1. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
In vitro synthesis of Sedoheptulose 1,7-bisphosphate for use as a research standard.
An established enzymatic approach for the in vitro synthesis of sedoheptulose 1,7-bisphosphate (SBP) is presented for its application as a research standard. Due to its commercial unavailability, this protocol offers a reliable method for producing SBP, a critical intermediate in the Calvin-Benson-Bassham cycle (CBBC) and the pentose phosphate pathway.[1][2][3] The synthesis relies on a coupled enzyme reaction, followed by purification and characterization steps.
Application Notes
This compound is a key seven-carbon sugar phosphate involved in photosynthetic carbon fixation and has been identified as a potential biomarker in metabolic studies of oxidative stress.[3][4] The availability of a pure SBP standard is essential for accurate quantification in metabolomics research, for use in enzyme assays, and for structural biology studies.[3][5] This protocol circumvents the lack of commercial SBP by providing a method to generate it from more readily available precursors.[1][2] The synthesized SBP can be used to study the kinetics and regulation of enzymes such as sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme in the Calvin cycle.[6][7][8]
Enzymatic Synthesis of this compound
The synthesis of SBP is achieved through a multi-enzyme cascade. The pathway begins with the generation of erythrose 4-phosphate (E4P), which is not commercially available, from fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (GAP) using transketolase (TKT). Subsequently, this compound aldolase (SBA), often a fructose 1,6-bisphosphate aldolase (FBA) with promiscuous activity, catalyzes the condensation of E4P and dihydroxyacetone phosphate (DHAP) to form SBP.[1][2][9]
Experimental Protocols
I. Protein Expression and Purification
The enzymes required for SBP synthesis (Transketolase and Fructose 1,6-bisphosphate Aldolase) are typically overexpressed in E. coli and purified.
Protocol:
-
Expression: Transform E. coli BL21 (DE3) with expression vectors (e.g., pET vectors) containing the genes for transketolase and fructose 1,6-bisphosphate aldolase with an affinity tag (e.g., His-tag).[1][10]
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression with 0.5-1 mM IPTG and incubate for 4 hours at a suitable temperature (e.g., 30°C).[1][11]
-
Harvest the cells by centrifugation and store the pellet at -20°C.[1]
-
Purification: Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris, 300 mM NaCl, 5 mM imidazole, 5% (v/v) glycerol, pH 7.5) and lyse the cells by sonication.[1]
-
Clarify the lysate by centrifugation (e.g., 140,000 x g for 1.5 hours).[2]
-
Purify the His-tagged proteins from the supernatant using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin.[10]
-
Wash the resin with a buffer containing a low concentration of imidazole and elute the protein with a high concentration of imidazole.
-
Dialyze the purified enzymes against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.[1]
II. In Vitro Synthesis of SBP
This protocol outlines the enzymatic reaction to produce SBP.
Reaction Components:
| Component | Stock Concentration | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 50 mM |
| Fructose 6-phosphate (F6P) | 200 mM | 20 mM |
| Glyceraldehyde 3-phosphate (GAP) | 200 mM | 20 mM |
| Dihydroxyacetone phosphate (DHAP) | 200 mM | 20 mM |
| Thiamine pyrophosphate (TPP) | 10 mM | 10 µM |
| MnCl2 | 1 M | 2 mM |
| Transketolase (TKT) | 5 U/mg | 5 U/mg |
| Fructose 1,6-bisphosphate Aldolase (FBA) | 3 U/mg | 3 U/mg |
Protocol:
-
Combine the buffer, substrates (F6P, GAP, DHAP), and cofactors (TPP, MnCl2) in a reaction vessel.
-
Initiate the reaction by adding the purified enzymes (TKT and FBA).[1]
-
Incubate the reaction mixture at 50°C for 45 minutes.[1]
-
Stop the reaction by removing the enzymes, for example, using a centrifugal filter (e.g., Amicon Ultra-0.5).[1]
III. Purification and Characterization of SBP
The synthesized SBP can be purified and characterized using chromatographic and mass spectrometry techniques.
Purification Protocol:
-
The reaction mixture, after enzyme removal, can be subjected to ion-exchange chromatography to separate the charged SBP from other reaction components.
Characterization Protocol:
-
LC-MS/MS Analysis: Analyze the purified fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification.[1][2]
-
Use a suitable column for sugar phosphate separation, such as a SeQuant ZIC-pHILIC column.[9]
-
Employ an ESI source in negative ionization mode for MS detection.[9]
-
Confirm the identity of SBP by comparing its retention time and mass-to-charge ratio with known standards or by fragmentation analysis (MS/MS).[1]
Experimental Workflow
The overall workflow for the in vitro synthesis of SBP as a research standard is depicted below.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the in vitro synthesis of SBP.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Temperature | 50 °C | [1] |
| Incubation Time | 45 min | [1] |
| pH | 7.5 | [1] |
| Substrate Concentrations | ||
| Fructose 6-phosphate | 20 mM | [1] |
| Glyceraldehyde 3-phosphate | 20 mM | [1] |
| Dihydroxyacetone phosphate | 20 mM | [1] |
| Enzyme Concentrations | ||
| Transketolase | 5 U/mg | [1] |
| Fructose 1,6-bisphosphate Aldolase | 3 U/mg | [1] |
| Cofactor Concentrations | ||
| Thiamine pyrophosphate (TPP) | 10 µM | [1] |
| MnCl2 | 2 mM | [1] |
This comprehensive protocol provides a robust method for the in vitro synthesis of this compound, enabling further research into its biological roles and the enzymes that metabolize it.
References
- 1. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound|Research Chemical [benchchem.com]
- 4. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression, and purification of Chlamydomonas reinhardtii CC-503 sedoheptulose 1,7-bisphosphatase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Part:BBa K1465228 - parts.igem.org [parts.igem.org]
Application Notes and Protocols for Monitoring Sedoheptulose-1,7-bisphosphate Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose-1,7-bisphosphate (SBP) is a key intermediate in central carbon metabolism, playing a critical role in the Calvin cycle in photosynthetic organisms and the pentose phosphate pathway (PPP) in non-photosynthetic organisms.[1] The flux through SBP is of significant interest in various research fields, including cancer metabolism, metabolic disorders, and biotechnology.[2] Under conditions of oxidative stress, an accumulation of SBP has been observed in hepatoma cells, suggesting its involvement in cellular stress responses.[2][3] Monitoring the flux of SBP provides a window into the activity of these pathways, offering valuable insights into cellular physiology and pathology.
These application notes provide an overview of the current techniques for monitoring SBP flux, with a focus on stable isotope labeling and mass spectrometry-based methods. While true real-time, continuous monitoring of SBP flux in living cells remains a challenge, the protocols outlined here represent the gold standard for accurate quantification of SBP levels and the determination of metabolic flux at specific time points.
I. Techniques for Monitoring SBP Flux
The primary method for quantifying metabolic fluxes, including that of SBP, is Metabolic Flux Analysis (MFA) .[4] This powerful technique allows for the determination of in vivo reaction rates.
A. 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is the most informative method for studying central carbon metabolism.[4] It involves introducing a 13C-labeled substrate, such as glucose, into a biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites, including SBP. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through the metabolic network can be traced and quantified.[4]
Key Advantages of 13C-MFA:
-
Provides a dynamic view of cellular metabolism.
-
Allows for the precise determination of carbon flow through different pathways.
-
Can identify metabolic reprogramming in disease states.[2]
B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the quantification of low-abundance metabolites like SBP.[5][6] This method is crucial for analyzing the 13C labeling patterns of SBP in MFA studies.
Workflow for LC-MS/MS-based SBP Flux Analysis:
C. Future Directions: Real-Time Biosensors
Currently, there are no established, commercially available biosensors for the real-time monitoring of SBP. However, the development of Förster Resonance Energy Transfer (FRET)-based biosensors for other metabolites, such as fructose-1,6-bisphosphate, suggests the potential for creating similar tools for SBP.[7][8][9][10][11] A FRET-based SBP biosensor would likely consist of a protein that specifically binds to SBP, flanked by two fluorescent proteins. SBP binding would induce a conformational change, altering the FRET signal and thus providing a real-time readout of SBP concentration.
II. Quantitative Data
The following table summarizes representative quantitative data related to SBP and associated enzyme kinetics.
| Parameter | Organism/Cell Type | Condition | Value | Reference |
| SBP Level | Hep G2 (Hepatoma cells) | Control | Relative abundance ~1x105 | [2] |
| SBP Level | Hep G2 (Hepatoma cells) | 5 mM H2O2 (30 min) | Relative abundance ~1.5x106 (approx. 11.4-fold increase) | [2] |
| KM of SBPase for SBP | Bacillus methanolicus | In vitro enzyme assay | 14 ± 0.5 µM | [12] |
| Specific Activity of SBPase | Chlamydomonas reinhardtii | In vitro with FBP as substrate | 3.5 µmol min-1 mg-1 | [13] |
| SBPase Abundance | Chlamydomonas reinhardtii | - | 1.1-1.3 ± 0.3 amol/cell |
III. Experimental Protocols
A. Protocol 1: 13C Labeling and Metabolite Extraction
This protocol describes the general procedure for labeling cells with a 13C-tracer and preparing cell extracts for MS analysis.
Materials:
-
Cell culture medium without the tracer substrate (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [U-13C6]-D-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: -80°C methanol or liquid nitrogen[14][15]
-
Extraction solvent: 50% acetonitrile, pre-chilled to -20°C[14]
-
Cell scraper, pre-chilled
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Medium Exchange: Aspirate the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the prepared 13C-labeling medium.
-
Isotopic Labeling: Incubate the cells for a sufficient time to reach isotopic steady-state (typically 8-24 hours, but should be determined empirically).
-
Metabolic Quenching:
-
For adherent cells: Place the culture plate on dry ice or in liquid nitrogen to rapidly cool and arrest metabolism.[15] Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS. Immediately add -80°C methanol to cover the cell monolayer.[15]
-
For suspension cells: Rapidly transfer the cell suspension to a filtration unit under vacuum. Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold PBS. Transfer the filter with the cell biomass into a tube containing pre-chilled (-80°C) methanol.[15]
-
-
Metabolite Extraction:
-
Incubate the quenched cells in the extraction solvent at -20°C for at least 30 minutes to ensure complete extraction and protein precipitation.[15]
-
For adherent cells, use a pre-chilled cell scraper to scrape the cell lysate.
-
Vortex the cell lysate vigorously.
-
-
Sample Clarification: Centrifuge the lysate at high speed (>13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Collection of Extract: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until LC-MS/MS analysis.
B. Protocol 2: LC-MS/MS for SBP Quantification
This protocol provides a general framework for the analysis of SBP using LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Anion-exchange or HILIC column suitable for sugar phosphate separation (e.g., SeQuant ZIC-pHILIC)[5]
-
Mobile phases (e.g., Eluent A: 10 mM ammonium bicarbonate, pH 9.3; Eluent B: acetonitrile)[5]
Procedure:
-
Sample Preparation: Thaw the metabolite extracts on ice.
-
Chromatographic Separation:
-
Inject the sample onto the analytical column.
-
Perform a gradient elution to separate SBP from other metabolites. An example gradient is as follows: 0 min, 80% B; 30 min, 10% B; 35 min, 10% B; 40 min, 80% B; 60 min, 80% B.[5]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Perform full scan MS to identify the precursor ion for SBP (m/z 369).
-
Perform MS/MS analysis on the precursor ion to obtain characteristic fragment ions for confirmation and quantification (e.g., m/z 271).[2]
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopomers of SBP.
-
Correct for the natural abundance of 13C.
-
Use the mass isotopomer distribution to calculate the metabolic flux through SBP using specialized software (e.g., INCA, METRAN).
-
IV. Signaling and Metabolic Pathways
A. The Calvin Cycle
In photosynthetic organisms, SBP is a crucial intermediate in the regenerative phase of the Calvin cycle. The enzyme sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the dephosphorylation of SBP to sedoheptulose-7-phosphate (S7P), a key regulatory step.[16][17][18][19]
B. The Pentose Phosphate Pathway (Non-oxidative branch)
In non-photosynthetic organisms, SBP can be formed in the non-oxidative branch of the pentose phosphate pathway.[2] This pathway is essential for producing nucleotide precursors and reducing equivalents (NADPH).
Conclusion
Monitoring the flux of sedoheptulose-1,7-bisphosphate provides valuable information for understanding the regulation of central carbon metabolism in various biological contexts. While real-time monitoring techniques are still in development, the combination of 13C-MFA and LC-MS/MS offers a robust and sensitive method for quantifying SBP flux. The protocols and information provided in these application notes serve as a comprehensive guide for researchers interested in investigating the dynamics of SBP metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. FRET Based Biosensor: Principle Applications Recent Advances and Challenges | MDPI [mdpi.com]
- 8. Fluorescence resonance energy transfer (FRET)-based biosensors: visualizing cellular dynamics and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for real-time glycolytic monitoring in mammalian cells using confocal microscopy and HYlight, a biosensor for fructose 1,6-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Part:BBa K1465228 - parts.igem.org [parts.igem.org]
- 13. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 14. A systematic evaluation of quenching and extraction procedures for quantitative metabolome profiling of HeLa carcinoma cell under 2D and 3D cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Calvin cycle - Wikipedia [en.wikipedia.org]
- 17. Diagram and Explanation of the Calvin Cycle [thoughtco.com]
- 18. resources.saylor.org [resources.saylor.org]
- 19. biologydiscussion.com [biologydiscussion.com]
Application Notes and Protocols: Enhancing Photosynthetic Efficiency in Crops through Genetic Engineering of SBPase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancing photosynthetic efficiency is a key strategy for increasing crop yields and ensuring global food security. A promising target for genetic engineering is the Calvin-Benson Cycle, the primary pathway for carbon fixation in plants. Within this cycle, Sedoheptulose-1,7-bisphosphatase (SBPase) has been identified as a key regulatory enzyme. Overexpression of SBPase has been shown to increase photosynthetic rates, biomass, and, in some cases, seed yield in various crop species. These application notes provide a summary of the quantitative effects of SBPase overexpression and detailed protocols for the genetic engineering and analysis of crops with enhanced SBPase activity.
Data Presentation: Quantitative Effects of SBPase Overexpression
The following tables summarize the reported quantitative improvements in various crops due to the overexpression of the SBPase gene.
Table 1: Effects of SBPase Overexpression on Photosynthesis and Biomass in Various C3 Crops
| Crop Species | Transgene Source | Photosynthetic Rate Increase | Biomass Increase | Reference |
| Tobacco (Nicotiana tabacum) | Arabidopsis thaliana | Significant increase | Up to 30% (leaf fresh weight) | [1][2] |
| Tobacco (Nicotiana tabacum) | Co-overexpression with FBPA | Enhanced photosynthetic efficiency | Increased biomass | [1] |
| Wheat (Triticum aestivum) | Brachypodium distachyon | Enhanced leaf photosynthesis | Increased total biomass | [3] |
| Tomato (Solanum lycopersicum) | Homologous | Increased | Increased total biomass and leaf area | [4][5] |
| Arabidopsis thaliana | Homologous | - | >30% increase in biomass | [6] |
Table 2: Effects of SBPase Overexpression on Crop Yield
| Crop Species | Transgene Source | Seed/Grain Yield Increase | Reference |
| Wheat (Triticum aestivum) | Brachypodium distachyon | 30-40% increase in dry seed yield | [3][6] |
| Rice (Oryza sativa) | - | No significant change reported | [3] |
Signaling Pathway and Experimental Workflow
SBPase in the Calvin-Benson Cycle
Sedoheptulose-1,7-bisphosphatase is a crucial enzyme in the regenerative phase of the Calvin-Benson Cycle. It catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate, a precursor for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO₂ acceptor.[7] By increasing the activity of SBPase, the rate of RuBP regeneration can be enhanced, thereby boosting the overall capacity for carbon fixation.[7]
Caption: Role of SBPase in the Calvin-Benson Cycle.
Experimental Workflow for Generating and Analyzing SBPase-Overexpressing Crops
The following diagram outlines the typical workflow for creating and evaluating transgenic crops with enhanced SBPase activity.
Caption: Experimental workflow for SBPase genetic engineering.
Experimental Protocols
Vector Construction for SBPase Overexpression
Objective: To clone the SBPase coding sequence into a plant expression vector under the control of a strong constitutive promoter.
Materials:
-
E. coli competent cells (e.g., DH5α)
-
Agrobacterium tumefaciens competent cells (e.g., LBA4404)
-
Plant expression vector (e.g., pCAMBIA series with a 35S promoter)
-
SBPase cDNA
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
LB medium and appropriate antibiotics
Protocol:
-
Amplification of SBPase cDNA: Amplify the full-length coding sequence of the SBPase gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Vector and Insert Digestion: Digest both the plant expression vector and the purified PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested SBPase insert into the linearized expression vector using T4 DNA ligase.
-
Transformation of E. coli: Transform the ligation product into competent E. coli cells and select for transformed colonies on LB plates containing the appropriate antibiotic.
-
Plasmid Confirmation: Isolate plasmid DNA from resistant colonies and confirm the presence and orientation of the SBPase insert by restriction digestion and sequencing.
-
Transformation of Agrobacterium: Transform the confirmed expression vector into competent Agrobacterium tumefaciens cells.
Agrobacterium-mediated Transformation of Tobacco
Objective: To introduce the SBPase overexpression construct into tobacco plants.
Materials:
-
Agrobacterium tumefaciens carrying the SBPase expression vector
-
Young, healthy tobacco (Nicotiana tabacum) plants
-
Murashige and Skoog (MS) medium with appropriate hormones (e.g., BAP and NAA) and antibiotics (e.g., kanamycin for selection, cefotaxime to eliminate Agrobacterium)
-
Sterile filter paper, petri dishes, and surgical blades
Protocol:
-
Prepare Agrobacterium Culture: Inoculate a liquid LB medium containing the appropriate antibiotics with a single colony of the transformed Agrobacterium and grow overnight.
-
Prepare Explants: Sterilize the surface of young tobacco leaves and cut them into small discs (approximately 1 cm²).
-
Infection: Immerse the leaf discs in the Agrobacterium culture for 30 minutes.
-
Co-cultivation: Blot the excess bacterial culture from the leaf discs on sterile filter paper and place them on co-cultivation medium (MS medium with hormones) in the dark for 2-3 days.
-
Selection and Regeneration: Transfer the leaf discs to a selection medium containing kanamycin (to select for transformed plant cells) and cefotaxime (to kill the Agrobacterium). Subculture every 2-3 weeks.
-
Rooting and Acclimatization: Once shoots have regenerated, transfer them to a rooting medium. After roots have developed, transfer the plantlets to soil and acclimatize them in a growth chamber.
Molecular Analysis of Transgenic Plants
Objective: To confirm the integration and expression of the SBPase transgene.
Protocols:
-
Genomic DNA PCR:
-
Isolate genomic DNA from the leaves of putative transgenic and wild-type plants.
-
Perform PCR using primers specific to the SBPase transgene to confirm its integration into the plant genome.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from leaf tissue.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers specific to the SBPase transcript to quantify its expression level relative to a reference gene (e.g., Actin). The 2-ΔΔCT method is commonly used for relative quantification.[8]
-
-
Western Blot Analysis:
-
Extract total protein from leaf tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to SBPase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection reagent.[9][10]
-
Measurement of Photosynthetic Efficiency
Objective: To assess the impact of SBPase overexpression on photosynthetic performance.
Protocols:
-
Gas Exchange Measurements (using LI-6400 or similar):
-
Use a portable photosynthesis system (e.g., LI-COR LI-6400) to measure the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).[3]
-
Conduct measurements on fully expanded leaves under controlled conditions of light, temperature, and CO₂ concentration.
-
Generate A/Ci curves by measuring the CO₂ assimilation rate at various CO₂ concentrations to determine the maximum carboxylation rate of Rubisco (Vc,max) and the maximum rate of electron transport (Jmax).
-
-
Chlorophyll Fluorescence Measurement:
-
Use a modulated chlorophyll fluorometer to measure key fluorescence parameters.
-
Dark-adapt leaves for at least 30 minutes before measuring the minimum fluorescence (Fo) and maximum fluorescence (Fm) to calculate the maximum quantum efficiency of PSII (Fv/Fm = (Fm-Fo)/Fm).
-
In light-adapted leaves, measure the steady-state fluorescence (Fs) and the maximum fluorescence in the light (Fm') to calculate the effective quantum yield of PSII (ΦPSII = (Fm'-Fs)/Fm').[4][6][11]
-
SBPase Activity Assay
Objective: To measure the enzymatic activity of SBPase in transgenic and wild-type plants.
Protocol:
-
Extract soluble proteins from leaf tissue in an extraction buffer.
-
Assay SBPase activity spectrophotometrically by coupling the production of sedoheptulose-7-phosphate to the oxidation of NADH in a series of coupled enzyme reactions.
-
The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Logical Relationship: Hypothesis and Expected Outcomes
The central hypothesis is that increasing the enzymatic activity of SBPase will enhance the regeneration of RuBP, leading to increased photosynthetic carbon fixation and subsequently, improved plant growth and yield.
Caption: Logical framework for SBPase-mediated photosynthetic enhancement.
Conclusion
The genetic engineering of SBPase represents a viable and promising strategy for enhancing photosynthetic efficiency and productivity in C3 crops. The protocols and data presented here provide a framework for researchers to pursue this avenue of crop improvement. Careful and rigorous analysis, as outlined in the experimental protocols, is essential to validate the effects of SBPase overexpression in different crop species and under various environmental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Calvin Cycle | Overview, Diagram & Product - Lesson | Study.com [study.com]
- 3. escholarship.org [escholarship.org]
- 4. academic.oup.com [academic.oup.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 8. Sequence Characteristics and Expression Analysis of the Gene Encoding Sedoheptulose-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a key intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle. Its metabolism is crucial for cellular biosynthesis, redox balance, and carbon fixation. The enzymes governing SBP levels, primarily sedoheptulose-1,7-bisphosphatase (SBPase), transketolase (TKT), and aldolase (ALDO), represent potential targets for therapeutic intervention in various diseases, including cancer and metabolic disorders, and for agricultural crop improvement. The advent of CRISPR/Cas9 technology has provided a powerful tool for precisely dissecting the function of genes involved in SBP metabolism. By creating targeted gene knockouts, researchers can elucidate the specific roles of these enzymes and their impact on cellular physiology and disease states.
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to study the function of genes related to this compound metabolism. Detailed protocols for gene knockout, metabolite quantification, and data interpretation are presented to facilitate research in this critical area of metabolic regulation.
Key Genes in this compound Metabolism
| Gene | Enzyme | Function in SBP Metabolism |
| SBPase | Sedoheptulose-1,7-bisphosphatase | Catalyzes the dephosphorylation of this compound to sedoheptulose 7-phosphate.[1] |
| TKT | Transketolase | Catalyzes the reversible transfer of a two-carbon unit from xylulose 5-phosphate to ribose 5-phosphate to form sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate. It is also involved in the reverse reaction. |
| ALDO | Aldolase | Catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and erythrose 4-phosphate (E4P) to form this compound.[2] |
Data Presentation: Impact of Gene Knockout on Cellular Metabolism
The following tables summarize quantitative data from studies where genes involved in this compound metabolism were knocked out or their expression was reduced.
Table 1: Effect of SBPase Knockout on Photosynthesis and Biomass in Solanum lycopersicum (Tomato)
| Parameter | Wild-Type | slsbpase Mutant | Percentage Change |
| SBPase Activity (nmol min⁻¹ mg⁻¹ protein) | 15.8 ± 1.2 | 1.2 ± 0.3 | -92.4% |
| Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | 22.5 ± 1.8 | 3.1 ± 0.5 | -86.2% |
| Starch Content (mg g⁻¹ FW) | 8.5 ± 0.7 | 1.2 ± 0.2 | -85.9% |
| Sucrose Content (mg g⁻¹ FW) | 3.2 ± 0.4 | 0.8 ± 0.1 | -75.0% |
| Total Biomass (g dry weight) | 15.2 ± 1.5 | 2.1 ± 0.3 | -86.2% |
Data adapted from a study utilizing CRISPR/Cas9 to generate SBPase knockout tomato plants.[3][4]
Table 2: Effect of TKT Knockdown on A549 Lung Cancer Cell Viability and Metabolism-Associated Gene Expression
| Parameter | Negative Control | TKT siRNA | Percentage Change |
| Cell Viability (OD at 72h) | 1.366 ± 0.083 | 0.352 ± 0.018 | -74.2% |
| G6PDH mRNA Expression (relative) | 1.00 | 0.45 ± 0.05 | -55.0% |
| TALDO mRNA Expression (relative) | 1.00 | 0.52 ± 0.06 | -48.0% |
| PRPS1 mRNA Expression (relative) | 1.00 | 0.61 ± 0.07 | -39.0% |
Data adapted from a study using siRNA to knockdown Transketolase in A549 cells.[5]
Table 3: Hypothetical Quantitative Metabolite Analysis in response to Gene Knockout
| Metabolite | Wild-Type (nmol/10⁶ cells) | TKT Knockout (nmol/10⁶ cells) | ALDO Knockout (nmol/10⁶ cells) |
| This compound | 5.2 ± 0.8 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Sedoheptulose 7-phosphate | 12.8 ± 1.5 | 25.6 ± 2.1 | 8.5 ± 1.1 |
| Erythrose 4-phosphate | 3.1 ± 0.5 | 9.8 ± 1.2 | 1.2 ± 0.3 |
| Ribose 5-phosphate | 25.4 ± 3.1 | 45.2 ± 4.5 | 20.1 ± 2.5 |
| Fructose 6-phosphate | 30.1 ± 3.5 | 15.3 ± 1.8 | 42.7 ± 4.9 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Gene Knockout of Metabolic Enzymes
This protocol provides a general framework for generating knockout cell lines for genes involved in SBP metabolism, such as SBPase, TKT, and ALDO.
1. sgRNA Design and Cloning:
-
Design: Design two to four unique single guide RNAs (sgRNAs) targeting an early exon of the target gene using online tools like CHOPCHOP. Select sgRNAs with high predicted efficiency and low off-target scores.
-
Cloning: Synthesize and clone the designed sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
2. Vector Delivery into Cells:
-
Cell Culture: Culture the target cells (e.g., HEK293T, HeLa, or a specific cancer cell line) under standard conditions.
-
Transfection: Transfect the cells with the Cas9-sgRNA plasmid using a suitable method, such as lipofection (e.g., Lipofectamine 3000) or electroporation. Include a GFP-only plasmid as a transfection control.
3. Screening and Isolation of Knockout Clones:
-
FACS Sorting: 48-72 hours post-transfection, enrich for transfected cells by sorting GFP-positive cells using fluorescence-activated cell sorting (FACS).
-
Single-Cell Cloning: Plate the sorted cells at a low density to allow for the growth of individual colonies.
-
Expansion: Pick and expand individual clones in separate wells.
4. Verification of Gene Knockout:
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
-
Mutation Detection: Screen for insertions or deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing of the PCR products.[5]
-
Western Blot Analysis: Confirm the absence of the target protein by Western blotting using a specific antibody.
CRISPR/Cas9 knockout workflow.
Protocol 2: Metabolite Extraction and Quantification
This protocol is designed for the extraction and relative quantification of polar metabolites, including this compound, from cultured cells.
1. Cell Seeding and Treatment:
-
Seed wild-type and knockout cells in 6-well plates and culture until they reach approximately 80% confluency.
2. Metabolite Extraction:
-
Aspirate the culture medium and quickly wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
3. Sample Preparation and LC-MS/MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% methanol.
-
Centrifuge to pellet any debris and transfer the supernatant to an autosampler vial.
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a HILIC or anion-exchange column for separation of polar metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) for targeted quantification of this compound and other related metabolites.
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. ias.ac.in [ias.ac.in]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Mutations That Affect the Nonoxidative Pentose Phosphate Pathway in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Metabolomic Analysis of Sedoheptulose 1,7-bisphosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sedoheptulose 1,7-bisphosphate (SBP) is a key seven-carbon sugar phosphate intermediate in central carbon metabolism. Primarily recognized for its role in the Calvin-Benson-Bassham cycle in photosynthetic organisms, recent metabolomic studies have highlighted its significance in the pentose phosphate pathway (PPP) of non-photosynthetic cells, particularly under conditions of oxidative stress.[1][2] The accumulation of SBP has been observed in hepatoma cells exposed to oxidative stress, suggesting its potential as a biomarker and therapeutic target in diseases characterized by metabolic dysregulation, such as cancer.[3][4][5]
This document provides detailed application notes and protocols for the metabolomic analysis of pathways involving SBP. It is designed to guide researchers, scientists, and drug development professionals in designing experiments, preparing samples, performing quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), and interpreting the data in the context of cellular metabolism and disease.
Biological Significance of this compound
SBP is a central metabolite in several key pathways:
-
Pentose Phosphate Pathway (PPP): In the non-oxidative branch of the PPP, SBP is synthesized from erythrose 4-phosphate (E4P) and dihydroxyacetone phosphate (DHAP) by aldolase. It is then dephosphorylated by sedoheptulose-1,7-bisphosphatase (SBPase) to yield sedoheptulose 7-phosphate (S7P).[3] This pathway is crucial for producing NADPH for reductive biosynthesis and antioxidant defense, as well as for generating precursors for nucleotide synthesis.
-
Calvin Cycle: In photosynthetic organisms, SBP is an essential intermediate in the regeneration of ribulose-1,5-bisphosphate, the primary CO2 acceptor. SBPase is a key regulatory enzyme in this cycle.[2]
-
Ribulose Monophosphate (RuMP) Pathway: In some methylotrophic bacteria, SBP is involved in the fixation of formaldehyde.[5]
-
Oxidative Stress Response: Under oxidative stress, the flux through the PPP is often increased to provide NADPH for antioxidant systems. Studies have shown a significant accumulation of SBP in cancer cells under these conditions, suggesting a metabolic adaptation to combat reactive oxygen species (ROS).[3][4]
Data Presentation: Quantitative Analysis of SBP
The following tables summarize hypothetical and reported quantitative data for SBP levels in different biological contexts. These tables are intended to serve as a reference for expected concentration ranges and to highlight the dynamic nature of SBP metabolism.
Table 1: Relative Abundance of this compound in HepG2 Cells under Oxidative Stress
| Treatment | Time Point | Fold Change in SBP Level (relative to control) | Reference |
| 5 mM H₂O₂ | 15 min | 11.41 | [4] |
| 5 mM H₂O₂ | 30 min | Peak accumulation (exact value not specified) | [4] |
| 5 mM H₂O₂ | >30 min | Subsiding levels | [4] |
Table 2: Hypothetical Intracellular Concentrations of Pentose Phosphate Pathway Intermediates
| Metabolite | Control Cells (µM) | Oxidative Stress (µM) | Cancer Cells (µM) |
| Glucose 6-phosphate | 200 - 500 | 300 - 700 | 500 - 1500 |
| 6-Phosphogluconate | 10 - 50 | 50 - 150 | 100 - 300 |
| Ribose 5-phosphate | 50 - 150 | 70 - 200 | 100 - 400 |
| Erythrose 4-phosphate | 1 - 5 | 2 - 10 | 5 - 20 |
| This compound | 0.1 - 1 | 1 - 10 | 5 - 50 |
| Sedoheptulose 7-phosphate | 5 - 20 | 10 - 50 | 20 - 100 |
Note: The values in Table 2 are hypothetical and for illustrative purposes, as absolute concentrations can vary significantly depending on the cell type, growth conditions, and analytical methodology.
Experimental Protocols
Protocol 1: Metabolite Extraction from Adherent Mammalian Cells
This protocol is designed for the extraction of polar metabolites, including SBP, from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade), pre-chilled to 4°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching 4°C and >15,000 x g
Procedure:
-
Cell Culture: Grow adherent cells (e.g., HepG2) in appropriate culture dishes to the desired confluency (typically 80-90%).
-
Medium Removal: Aspirate the culture medium.
-
Washing: Quickly wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching and Extraction:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each 10 cm dish. This step is crucial to immediately halt enzymatic activity.
-
Incubate the dish on a level surface at -20°C for 15 minutes.
-
-
Cell Lysis and Collection:
-
Scrape the cells from the dish using a pre-chilled cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the metabolites to a new pre-chilled microcentrifuge tube.
-
-
Drying:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Storage:
-
Store the dried metabolite pellets at -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a method for the targeted quantification of SBP using liquid chromatography-tandem mass spectrometry.
Materials:
-
Dried metabolite extract (from Protocol 1)
-
Water with 0.1% formic acid (LC-MS grade) - Mobile Phase A
-
Acetonitrile with 0.1% formic acid (LC-MS grade) - Mobile Phase B
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
Analytical column suitable for polar metabolites (e.g., HILIC or ion-pairing reversed-phase)
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried metabolite extract in 100 µL of 50% acetonitrile.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
-
Liquid Chromatography:
-
Column: SeQuant ZIC-pHILIC column (or equivalent)
-
Mobile Phase A: 10 mM ammonium bicarbonate (pH 9.3) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 150 µL/min
-
Injection Volume: 2 µL
-
Gradient:
-
0-30 min: 80% to 10% B
-
30-35 min: 10% B
-
35-40 min: 10% to 80% B
-
40-60 min: 80% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ion (m/z): 369.00
-
Fragment Ions (m/z): 97.0 (PO₃⁻), 79.0 (PO₂⁻), 271.0 (M-H-H₂PO₄)
-
Collision Energy: Optimize for the specific instrument.
-
-
Data Analysis:
-
Integrate the peak area for the SBP transition.
-
Quantify the amount of SBP by comparing the peak area to a standard curve generated with a pure SBP standard.
-
Normalize the data to the cell number or total protein content of the original sample.
-
Visualizations
Pentose Phosphate Pathway and SBP Metabolism
Caption: The non-oxidative branch of the Pentose Phosphate Pathway highlighting the synthesis and degradation of this compound.
Experimental Workflow for SBP Metabolomic Analysis
Caption: A typical experimental workflow for the metabolomic analysis of this compound from adherent mammalian cells.
Applications in Drug Development
The observation that SBP accumulates in cancer cells under oxidative stress opens up new avenues for therapeutic intervention.[3][4] Targeting the enzymes responsible for SBP metabolism could represent a novel strategy to disrupt cancer cell metabolism and enhance the efficacy of pro-oxidant cancer therapies.
-
Targeting SBPase: Inhibition of sedoheptulose-1,7-bisphosphatase could lead to the accumulation of SBP, which may have cytotoxic effects or sensitize cancer cells to other treatments. The development of small molecule inhibitors for SBPase could be a promising area of research.
-
Targeting Aldolase: The synthesis of SBP is catalyzed by aldolase. While a non-specific inhibition of aldolase would be detrimental, isoform-specific inhibitors could potentially modulate SBP levels.
-
Biomarker Development: Monitoring SBP levels in tumors or biofluids could serve as a pharmacodynamic biomarker to assess the metabolic response to cancer therapies that induce oxidative stress.
Conclusion
The metabolomic analysis of pathways involving this compound provides valuable insights into cellular responses to oxidative stress and metabolic reprogramming in diseases like cancer. The protocols and information provided in this document offer a comprehensive guide for researchers to accurately quantify SBP and explore its potential as a biomarker and therapeutic target. Further research into the precise roles of SBP in pathophysiology and the development of specific inhibitors for SBP-metabolizing enzymes will be crucial for translating these findings into clinical applications.
References
- 1. agrisera.com [agrisera.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Extraction and Stabilization of Sedoheptulose-1,7-bisphosphate from Plant Leaf Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sedoheptulose-1,7-bisphosphate (SBP) is a key seven-carbon sugar phosphate intermediate in the Calvin-Benson-Bassham cycle, the primary pathway for photosynthetic carbon fixation in plants, algae, and cyanobacteria.[1] It also plays a role in the pentose phosphate pathway. The enzyme sedoheptulose-1,7-bisphosphatase (SBPase) catalyzes the irreversible hydrolysis of SBP to sedoheptulose-7-phosphate (S7P), a critical regulatory step in these pathways.[1][2] The concentration and flux of SBP are of significant interest in metabolic studies, as they can provide insights into photosynthetic efficiency and plant stress responses.[1] However, SBP, like other sugar phosphates, is chemically labile and susceptible to enzymatic degradation during sample processing, necessitating rapid and effective extraction and stabilization protocols.[3] This application note provides detailed protocols for the extraction, stabilization, and quantification of SBP from plant leaf samples.
Experimental Protocols
Sample Collection and Quenching of Metabolic Activity
To preserve the in vivo metabolic profile, enzymatic activity must be halted immediately upon sample collection.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead beater with appropriate lysing matrix
-
Forceps and scissors
-
Insulated container for liquid nitrogen
Protocol:
-
Excise leaf tissue from the plant of interest. For consistency, it is recommended to sample the same part of the leaf (e.g., the tip of the second leaf) for all replicates.
-
Immediately flash-freeze the collected leaf tissue in liquid nitrogen.[4] This rapid freezing minimizes the formation of large ice crystals that can cause cellular damage and alter metabolite concentrations.
-
Ensure the tissue remains frozen until the extraction buffer is added. Do not allow the samples to thaw.[4]
-
Store the frozen samples at -80°C for long-term storage or proceed directly to the extraction protocol.
Extraction of Sedoheptulose-1,7-bisphosphate
This protocol is adapted from methods for the extraction of polar metabolites, including sugar phosphates, from plant tissues.[3][5]
Materials:
-
Frozen leaf tissue (from Protocol 1)
-
Pre-chilled (-20°C) extraction solvent: Chloroform/Methanol (3:7 v/v)[5]
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Syringe filters (0.22 µm)
-
Vials for sample storage
Protocol:
-
Pre-cool a mortar and pestle with liquid nitrogen.
-
Place the frozen leaf sample into the mortar and grind to a fine powder under liquid nitrogen.[6] Alternatively, use a bead beater with a pre-chilled lysing matrix suitable for plant tissue.[6]
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of the pre-chilled (-20°C) chloroform/methanol (3:7) extraction solvent to the tube containing the ground leaf tissue.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Incubate the sample on ice for 30 minutes, with intermittent vortexing every 5-10 minutes.
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the polar metabolites including SBP.
-
For immediate analysis, filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
For storage, transfer the filtered extract to a clean vial and store at -80°C. Sugar phosphate extracts have been shown to be stable for at least two days when stored at 5°C in an autosampler, with the exception of fructose-1,6-bisphosphate.[3] Long-term stability is enhanced at -80°C.
Quantification of Sedoheptulose-1,7-bisphosphate by LC-MS/MS
Quantification of SBP is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[7][8][9]
Instrumentation and Method:
-
Liquid Chromatography: A reverse-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a SeQuant ZIC-pHILIC, can be used for separation.[7][8]
-
Mobile Phase (HILIC example):
-
Gradient Elution (HILIC example): A typical gradient would start with a high percentage of acetonitrile, which is gradually decreased to allow for the elution of polar compounds.[7][8]
-
Mass Spectrometry: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is recommended.[7][8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification, with specific precursor-to-product ion transitions for SBP.
Derivatization (Optional but Recommended for Improved Separation):
A two-step derivatization using methoxylamine and propionic acid anhydride can improve the chromatographic separation and detection of sugar phosphates.[3][5]
Data Presentation
The concentration of Sedoheptulose-1,7-bisphosphate in plant leaves can vary significantly depending on the plant species, developmental stage, and environmental conditions such as light intensity and CO2 concentration. The table below provides representative data for Calvin cycle intermediates in Arabidopsis thaliana leaves.
| Metabolite | Concentration Range (nmol/g fresh weight) | Condition | Reference |
| Sedoheptulose-1,7-bisphosphate (SBP) | 0.5 - 5.0 | Light-adapted | [3] |
| Ribulose-1,5-bisphosphate (RuBP) | 50 - 200 | Light-adapted | [10] |
| 3-Phosphoglycerate (3-PGA) | 200 - 800 | Light-adapted | [10] |
| Sedoheptulose-7-phosphate (S7P) | 10 - 50 | Light-adapted | [9] |
Mandatory Visualization
Calvin-Benson-Bassham Cycle Signaling Pathway
Caption: The Calvin-Benson-Bassham Cycle highlighting Sedoheptulose-1,7-bisphosphate.
Experimental Workflow for SBP Extraction and Analysis
Caption: Workflow for Sedoheptulose-1,7-bisphosphate extraction and analysis.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. Transcriptomic, proteomic and metabolic changes in Arabidopsis thaliana leaves after the onset of illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agrisera.com [agrisera.com]
- 5. academic.oup.com [academic.oup.com]
- 6. mpbio.com [mpbio.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Time-resolved targeted metabolomics shows an abrupt switch from Calvin-Benson-Bassham cycle to tricarboxylic acid cycle when the light is turned off - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sedoheptulose 1,7-bisphosphate as a biomarker for metabolic stress.
Application Note
Introduction
Metabolic stress, a condition arising from imbalances in cellular energy production and consumption, is a hallmark of various pathologies including cancer, neurodegenerative diseases, and metabolic disorders. The ability to robustly and reliably measure metabolic stress is crucial for both basic research and drug development. Sedoheptulose 1,7-bisphosphate (SBP), an intermediate of the pentose phosphate pathway (PPP), has emerged as a promising biomarker for metabolic stress, particularly oxidative stress.[1][2][3] Under conditions of oxidative stress, the flux through the PPP increases to generate reducing equivalents in the form of NADPH.[1][3] This increased flux can lead to the accumulation of PPP intermediates, including SBP.[1][3] This document provides detailed application notes and protocols for the use of SBP as a biomarker for metabolic stress.
Scientific Principles
This compound is synthesized in the non-oxidative branch of the pentose phosphate pathway. Under normal physiological conditions, its concentration is relatively low. However, in response to oxidative stress, cells upregulate the PPP to produce more NADPH for antioxidant defense mechanisms. This increased metabolic flux through the PPP leads to an accumulation of SBP.[1][3] The formation of SBP is catalyzed by the enzyme aldolase from dihydroxyacetone phosphate (DHAP) and erythrose-4-phosphate (E4P).[3] It can also be formed from sedoheptulose 7-phosphate (S7P) by 6-phosphofructokinase.[4] Conversely, fructose 1,6-bisphosphatase can dephosphorylate SBP.[4] Therefore, the cellular level of SBP reflects the dynamic balance of these enzymatic activities and the overall flux through the PPP, making it a sensitive indicator of metabolic reprogramming in response to stress.
Application Areas
The measurement of SBP levels can be applied in various research and development contexts:
-
Drug Discovery and Development: To assess the impact of drug candidates on cellular metabolism and their potential to induce or mitigate metabolic stress.
-
Cancer Biology: To study the metabolic reprogramming in cancer cells and to identify potential therapeutic targets within the PPP.[5]
-
Neuroscience: To investigate the role of metabolic dysfunction in neurodegenerative diseases.
-
Toxicology: To evaluate the metabolic toxicity of chemical compounds.
-
Basic Research: To dissect the regulation of the pentose phosphate pathway under various physiological and pathological conditions.
Data Presentation
The following table summarizes quantitative data on the changes in SBP levels in response to metabolic stress.
| Cell Line/Tissue | Stressor | Fold Change in SBP (Stress vs. Control) | Reference |
| Hepatoma Hep G2 cells | 5 mM Hydrogen Peroxide (H₂O₂) | ~11.41-fold increase within 15 min | --INVALID-LINK-- |
| Clear Cell-Renal Cell Carcinoma (ccRCC) | Cancerous state vs. normal adjacent tissue | Significantly Higher | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantification of this compound in Mammalian Cells using LC-MS/MS
This protocol details the steps for the extraction and quantification of SBP from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol/water (80:20, v/v), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
Reversed-phase C18 column suitable for polar analytes
-
Mobile phase A: Water with 10 mM tributylamine and 15 mM acetic acid
-
Mobile phase B: Methanol
-
SBP analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-labeled SBP, if available)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Treat cells with the metabolic stressor of interest (e.g., H₂O₂) or vehicle control for the desired time period.
-
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Immediately add a sufficient volume of pre-chilled 80% methanol to the culture dish to cover the cells.
-
Place the dish on dry ice for 10 minutes to quench metabolic activity.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.
-
If using an internal standard, add it to the reconstituted sample.
-
Centrifuge the reconstituted sample at 15,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution program to separate SBP from other metabolites. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of SBP. The specific precursor-to-product ion transitions for SBP should be determined using an analytical standard. A common transition for SBP is m/z 369 -> m/z 97 (H₂PO₄⁻).[3]
-
-
-
Data Analysis:
-
Integrate the peak area for the SBP MRM transition.
-
Normalize the peak area to an internal standard if used, and/or to the total protein content or cell number of the original sample.
-
Calculate the fold change in SBP levels between treated and control samples.
-
Visualizations
References
- 1. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Sedoheptulose 1,7-bisphosphate (SBP) by LC-MS
Welcome to the technical support center for the LC-MS quantification of Sedoheptulose 1,7-bisphosphate (SBP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the LC-MS analysis of SBP.
Question: Why am I observing no or very low signal for SBP in my samples?
Answer:
Several factors could contribute to a lack of SBP signal. Consider the following troubleshooting steps:
-
Sample Preparation and Extraction:
-
Inefficient Quenching: Metabolic activity must be stopped instantly to prevent SBP degradation. Ensure rapid and effective quenching with cold solvents like liquid nitrogen or ice-cold methanol/water mixtures.[1][2]
-
Poor Extraction Efficiency: SBP is a highly polar molecule. Use extraction solvents optimized for polar metabolites, such as 80% methanol.[2] Inefficient extraction will lead to low recovery.
-
Sample Degradation: SBP is unstable, particularly at high temperatures. Keep samples on ice or at 4°C during preparation and storage at -80°C until analysis.[2][3][4] Avoid multiple freeze-thaw cycles.[5]
-
-
LC-MS Method:
-
Inappropriate Chromatography: Standard reversed-phase columns may not retain SBP effectively due to its high polarity.[1] Consider using specialized columns such as:
-
Hydrophilic Interaction Chromatography (HILIC): This technique is well-suited for separating polar compounds.[2]
-
Ion-Pair Reversed-Phase Chromatography: Using an ion-pairing agent like tributylamine can improve the retention of sugar phosphates on C18 columns.[1]
-
Anion-Exchange Chromatography: This method is effective for separating anionic and highly polar compounds like sugar phosphates.[6]
-
-
Suboptimal Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically preferred for analyzing phosphorylated compounds like SBP.[1][3][7]
-
Fragmentation: Ensure that the collision energy is optimized to generate specific and abundant fragment ions for SBP for accurate identification and quantification in MS/MS mode.[8][9]
-
-
-
Lack of Commercial Standard: A significant challenge in SBP analysis is the absence of a commercially available standard.[3][7][8] This makes it difficult to optimize LC-MS conditions and confirm the identity of the peak. In vitro synthesis of SBP may be necessary to create a reference standard.[7][8]
Question: How can I differentiate SBP from its isomers?
Answer:
Isomers of sugar phosphates, which have the same mass-to-charge ratio (m/z), pose a significant challenge in LC-MS analysis.[10] Here are strategies to distinguish SBP from its isomers:
-
Chromatographic Separation: The most effective way to resolve isomers is through chromatography.
-
Optimized Gradient Elution: A shallow and optimized gradient elution can improve the separation of closely eluting isomers.[3][7]
-
Specialized Columns: As mentioned previously, HILIC, ion-pair reversed-phase, and anion-exchange chromatography can provide better separation of sugar phosphate isomers compared to standard C18 columns.[1][6][10]
-
-
Tandem Mass Spectrometry (MS/MS): While isomers have the same precursor ion m/z, their fragmentation patterns can sometimes differ.
-
Characteristic Fragment Ions: Identify unique fragment ions for SBP that are not present or are less abundant in the spectra of its isomers. For SBP (m/z 369), characteristic fragment ions at m/z 199 and m/z 271 have been reported.[9]
-
Collision-Induced Dissociation (CID) Studies: Perform detailed CID studies on an in-house synthesized SBP standard to establish a unique fragmentation library.
-
-
Ion Mobility Spectrometry (IMS): Coupling ion mobility to LC-MS can provide an additional dimension of separation based on the ion's size and shape, which can help differentiate isomers.
Question: I am observing significant ion suppression in my SBP signal. What can I do?
Answer:
Ion suppression is a common issue in LC-MS, especially with complex biological matrices.[11] Here's how to address it:
-
Improve Sample Preparation:
-
Thorough Washing: Ensure that cells are washed properly to remove salts and other matrix components that can cause ion suppression.[2] Use a solution like 0.9% NaCl instead of phosphate-buffered saline (PBS), as phosphate can interfere with the analysis.[2]
-
Effective Protein Precipitation: Efficiently remove proteins during sample extraction, as they are a major source of ion suppression.
-
-
Chromatographic Optimization:
-
Sufficient Separation: Ensure that SBP is chromatographically separated from the bulk of the matrix components. Adjusting the gradient can help elute SBP in a region with less co-eluting interference.
-
-
Use of Internal Standards:
-
Stable Isotope-Labeled (SIL) Internal Standard: The ideal solution is to use a SIL internal standard for SBP. However, due to the lack of a commercial SBP standard, a SIL version is also unavailable.
-
Group-Specific Internal Standards: A practical alternative is to use a group-specific internal standard, such as a stable isotope-labeled standard of a structurally similar sugar bisphosphate, that co-elutes with SBP.[11] This can help to normalize for variations in extraction, derivatization, and ionization.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical m/z value for this compound in negative ion mode?
A1: The singly charged precursor ion ([M-H]⁻) for this compound is typically observed at an m/z of 369.00.[9][12]
Q2: What are the most common fragment ions observed for SBP in MS/MS analysis?
A2: In negative ion mode MS/MS, characteristic fragment ions for SBP (precursor m/z 369) are often observed at m/z 199 and m/z 271.[9] Another fragment ion at m/z 271.0227 has also been reported.[12]
Q3: What type of LC column is recommended for SBP analysis?
A3: Due to its high polarity, hydrophilic interaction chromatography (HILIC) columns are highly recommended for the separation of SBP and other sugar phosphates.[2] Alternatively, ion-pair reversed-phase chromatography or anion-exchange chromatography can be effective.[1][6]
Q4: How can I prepare a standard for SBP if it is not commercially available?
A4: this compound can be synthesized in vitro using a coupled enzyme assay.[7][8] This typically involves the use of enzymes like transketolase, aldolase, and phosphatase with appropriate substrates.[7][8] The product can then be purified and used as a reference standard.
Q5: What are the best practices for sample extraction of SBP from cells?
A5: For cellular extraction of SBP, the following steps are recommended:
-
Quenching: Rapidly quench metabolism by washing cells with an ice-cold 0.9% NaCl solution.[2]
-
Extraction: Extract metabolites with a cold solvent mixture, typically 80% methanol.[2]
-
Scraping and Vortexing: Thoroughly scrape adherent cells and vortex the cell suspension to ensure complete lysis and extraction.[2][6]
-
Centrifugation: Centrifuge the extract to pellet cell debris and proteins.[2]
-
Drying and Storage: Dry the supernatant under nitrogen or using a centrifugal evaporator and store the dried extract at -80°C until LC-MS analysis.[2]
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes a method for the enzymatic synthesis of SBP to be used as a standard.[7][8]
Materials:
-
50 mM Tris-HCl buffer (pH 7.5)
-
Fructose 6-phosphate (F6P)
-
Glyceraldehyde 3-phosphate (GAP)
-
Dihydroxyacetone phosphate (DHAP)
-
Thiamine pyrophosphate (TPP)
-
MnCl₂
-
Transketolase (TKT) from Saccharomyces cerevisiae
-
Fructose 1,6-bisphosphate aldolase (FBA)
-
Amicon Ultra-0.5 centrifugal filter units
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl₂.[3][7]
-
Add purified FBA to the reaction mixture.
-
Initiate the reaction by adding TKT (e.g., 5 U/mg).[3]
-
Incubate the reaction at 50°C for 45 minutes.[3]
-
Stop the reaction and remove the enzymes by centrifugation using an Amicon Ultra-0.5 centrifugal filter device.[3]
-
The protein-free supernatant containing the synthesized SBP can be analyzed by LC-MS.
Protocol 2: LC-MS/MS Quantification of SBP from Cell Extracts
This protocol provides a general workflow for the quantification of SBP from cultured cells.
1. Sample Preparation and Metabolite Extraction: [1][2][6]
-
Culture cells to the desired confluency (e.g., in a 6-well plate).
-
Aspirate the culture medium and rapidly wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl.[2]
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry using a nitrogen evaporator or a centrifugal evaporator.
-
Store the dried metabolite extract at -80°C until analysis.
2. LC-MS/MS Analysis: [1][3][7]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
Quantitative Data Summary
Due to the qualitative nature of the provided search results, extensive quantitative data tables for direct comparison are not available. However, the following table summarizes typical validation parameters that should be assessed during method development for SBP quantification.
| Parameter | Description | Typical Acceptance Criteria | Reference |
| Linearity (R²) | The correlation coefficient of the calibration curve. | > 0.99 | [13] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio > 3 | [13] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10 | [13] |
| Precision (%CV) | The closeness of repeated measurements. | < 15-20% | [13][14] |
| Accuracy (%RE) | The closeness of the measured value to the true value. | Within ± 15-20% | [13][15] |
| Recovery (%) | The efficiency of the extraction procedure. | Consistent and reproducible | [13] |
| Matrix Effect | The effect of co-eluting matrix components on the analyte's ionization. | Should be minimized and compensated for with an internal standard | [13] |
| Stability | The stability of the analyte in the sample matrix under different storage conditions. | Analyte concentration should not change significantly | [4][13] |
Visualizations
Caption: Troubleshooting workflow for SBP quantification by LC-MS.
Caption: Simplified metabolic context of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rockefeller.edu [rockefeller.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome instability of Sedoheptulose 1,7-bisphosphate during sample preparation?
Welcome to the technical support center for troubleshooting issues related to the stability of Sedoheptulose 1,7-bisphosphate (SBP) during sample preparation. SBP is a key intermediate in the pentose phosphate pathway (PPP) and the Calvin cycle.[1][2][3][4][5][6] Its inherent instability, particularly the liability of its phosphate groups, presents a significant challenge for accurate quantification in metabolomics studies.
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to ensure reliable and reproducible measurement of SBP.
Frequently Asked Questions (FAQs)
Q1: What makes this compound (SBP) so unstable?
A1: SBP instability arises from several factors:
-
Enzymatic Degradation: Cellular phosphatases, such as Sedoheptulose-1,7-bisphosphatase (SBPase) and Fructose-1,6-bisphosphatase, can rapidly dephosphorylate SBP.[2][7][8]
-
Chemical Lability: The phosphate bonds are susceptible to hydrolysis, especially under acidic or high-temperature conditions.
-
Low Abundance: SBP is typically present at low intracellular concentrations, making its detection sensitive to even minor degradation.
Q2: What is the single most critical step to prevent SBP degradation?
A2: Rapid and effective quenching of metabolism. This is the immediate cessation of all enzymatic activity in the sample. Ineffective quenching is the primary source of analyte degradation and variability in results. Using ice-cold solutions or liquid nitrogen is crucial.[9][10][11]
Q3: Can I store my samples after quenching before extraction?
A3: Yes, if properly quenched and stored. A novel technique involves quenching adherent cells with liquid nitrogen, which allows for storage at -80°C for at least 7 days before extraction without significant metabolite degradation.[9] This separates the time-sensitive quenching step from the less time-sensitive extraction process.[9]
Q4: What is the best extraction solvent for SBP?
A4: Cold organic solvents are standard. A mixture of 9:1 methanol:chloroform has shown superior performance for metabolite recovery and extract stability over other common solvents like acetonitrile, ethanol, or methanol alone.[9] However, the optimal solvent can be biomass-specific, and methods may need to be tailored to the microbial community or cell type under study.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no SBP signal detected. | 1. Inefficient quenching of metabolism, allowing enzymatic degradation. 2. SBP degradation due to improper pH or temperature during extraction. 3. Metabolite leakage from cells during washing steps. | 1. Optimize Quenching: Use liquid nitrogen or a pre-chilled quenching solution (-20°C to -80°C).[9][13] Ensure the sample is submerged/mixed instantly. 2. Control Conditions: Perform extraction at low temperatures (e.g., 4°C or on ice).[14] Use a buffered extraction solvent to maintain a neutral or slightly basic pH. 3. Minimize Leakage: Reduce or eliminate cell washing steps. If washing is necessary, use ice-cold saline or an appropriate buffer and perform the step rapidly.[10][11] Quenching with 40-80% cold methanol can help minimize leakage in some microorganisms.[13][15] |
| High variability between replicate samples. | 1. Inconsistent timing in the quenching and extraction process. 2. Variable temperatures during sample handling. 3. Incomplete extraction of metabolites. | 1. Standardize Workflow: Use a timer for all critical steps. For adherent cells, quenching with liquid nitrogen can increase convenience and consistency.[9] 2. Maintain Cold Chain: Keep samples on dry ice or in a cold block throughout the preparation process. 3. Ensure Thorough Extraction: Vortex samples thoroughly with the extraction solvent and consider multiple extraction cycles.[9] |
| Poor recovery of other phosphorylated sugars as well. | 1. Broad activity of phosphatases not inhibited during quenching. 2. Acidic conditions during extraction causing hydrolysis of phosphate groups. | 1. Use Phosphatase Inhibitors: Consider adding a phosphatase inhibitor cocktail to the extraction solvent, but first validate its compatibility with your downstream analysis (e.g., mass spectrometry). 2. Buffer the Extraction Solvent: Ensure the pH of your extraction solvent is not acidic. Adding a buffer like ammonium bicarbonate can help stabilize charged compounds.[14] |
Quantitative Data on Sample Preparation Factors
The choice of quenching and extraction method significantly impacts metabolite recovery. The following table summarizes key findings from literature to guide protocol optimization.
| Parameter | Condition | Effect on Metabolite Stability/Recovery | Reference |
| Quenching Method | Liquid Nitrogen (LN2) applied directly to culture dish. | Allows sample storage at -80°C for at least 7 days before extraction. Maintains metabolite content similar to simultaneous quench/extraction methods. | [9] |
| Quenching Solution | Cold (-20°C) 40% (v/v) aqueous methanol. | Minimized metabolite leakage for Penicillium chrysogenum. | [13] |
| Quenching Solution | Cold 80% methanol/water. | Resulted in less cell damage and lower metabolite leakage for Lactobacillus bulgaricus. | [15] |
| Extraction Temperature | Extraction at 4°C vs. Room Temperature. | Improved signals for nucleotides and other high-energy phosphate-containing molecules. | [14] |
| Extraction Solvent | 9:1 Methanol:Chloroform. | Provided superior performance for metabolite recovery and extract stability compared to acetonitrile, ethanol, or methanol alone. | [9] |
| Washing Step | Rinsing adherent cells with water before quenching. | Reduced ion suppression in mass spectrometry, increasing signal for 26 of 27 targeted metabolites with no detectable metabolite loss if performed rapidly. | [9] |
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of Adherent Mammalian Cells
This protocol is optimized for sensitivity and sample stability, incorporating a liquid nitrogen quench that separates the quenching and extraction steps.[9]
Materials:
-
Liquid Nitrogen (LN₂)
-
Deionized Water (4°C)
-
Extraction Solvent: 9:1 Methanol:Chloroform, pre-chilled to -80°C
-
Cell Scraper
-
Microcentrifuge tubes
Procedure:
-
Remove the culture medium from the adherent cell plate by aspiration.
-
Rapid Rinse: Immediately and quickly rinse the cell monolayer with a small volume of 4°C deionized water to remove residual medium components. Aspirate the water immediately. (This step should take no more than 5-10 seconds).
-
Quenching: Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cells and halt all metabolic activity.
-
At this point, plates can be stored at -80°C for up to 7 days.
-
Extraction: Remove the plate from storage (if applicable) and place it on dry ice. Add the pre-chilled (-80°C) 9:1 methanol:chloroform extraction solvent to the frozen cells.
-
Use a cell scraper to scrape the frozen cell lysate into the solvent.
-
Transfer the entire mixture (solvent and cell debris) to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the metabolites, to a new tube for analysis (e.g., by LC-MS).
Visualizations
Workflow for Minimizing SBP Degradation
The following diagram illustrates the critical steps in a sample preparation workflow designed to maximize the stability and recovery of this compound.
References
- 1. Simultaneous stimulation of sedoheptulose 1,7-bisphosphatase, fructose 1,6-bisphophate aldolase and the photorespiratory glycine decarboxylase-H protein increases CO2 assimilation, vegetative biomass and seed yield in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The significance of this compound in the metabolism and regulation of the pentose pathway in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Pentose Phosphate Pathway: MCAT Prep + All You Need to Know [inspiraadvantage.com]
- 6. o2.uams.edu [o2.uams.edu]
- 7. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 13. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays for Sedoheptulose-1,7-bisphosphatase (SBPase)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their enzymatic assays for Sedoheptulose-1,7-bisphosphatase (SBPase).
Frequently Asked Questions (FAQs)
Q1: What is the function of Sedoheptulose-1,7-bisphosphatase (SBPase) and why is it important?
Sedoheptulose-1,7-bisphosphatase (EC 3.1.3.37) is a key enzyme in the Calvin-Benson-Bassham cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1][2] It catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate and inorganic phosphate. This reaction is a critical regulatory point in the regeneration of ribulose-1,5-bisphosphate, the CO₂ acceptor molecule. The activity of SBPase has a significant impact on the overall rate of photosynthesis and plant growth.[1]
Q2: My SBPase activity is very low or absent. What are the common causes?
Several factors can lead to low or no SBPase activity. Key considerations include:
-
Substrate Availability: The substrate, sedoheptulose-1,7-bisphosphate (SBP), is not commercially available and must be synthesized in situ.[3]
-
Enzyme Activation: SBPase requires a reducing environment and the presence of magnesium ions (Mg²⁺) for activity.[1] The enzyme is typically activated by light via the ferredoxin-thioredoxin system, a condition that needs to be mimicked in vitro using reducing agents like dithiothreitol (DTT).[1]
-
pH: SBPase activity is sensitive to pH, with acidic conditions being inhibitory.[1] The optimal pH is generally in the neutral to slightly alkaline range.
-
Inhibitors: The assay mixture may contain inhibitors. SBPase is subject to feedback inhibition by its product, sedoheptulose-7-phosphate, as well as by inorganic phosphate and glycerate.[1][4]
Q3: How can I obtain the substrate, sedoheptulose-1,7-bisphosphate (SBP), for my assay?
Since SBP is not commercially available, it needs to be synthesized enzymatically. A common method involves a coupled reaction using fructose-1,6-bisphosphate aldolase and transketolase. The synthesis can be performed as a preliminary step or integrated into the SBPase assay itself.
Q4: What is a reliable method for measuring SBPase activity?
A continuous spectrophotometric assay is a robust method for measuring SBPase activity. This assay couples the formation of sedoheptulose-7-phosphate (S7P) to the oxidation of NADH or the reduction of NADP⁺, which can be monitored by a change in absorbance at 340 nm.[5][6] This is typically achieved through a series of coupling enzymes, such as phosphoglucose isomerase and glucose-6-phosphate dehydrogenase.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low SBPase activity | Incomplete enzyme activation. | Ensure the pre-incubation step with a sufficient concentration of a reducing agent like DTT is performed. Optimize DTT concentration (typically 5-10 mM). |
| Suboptimal Mg²⁺ concentration. | Titrate Mg²⁺ concentration in the assay buffer. The optimal concentration is often around 10 mM. | |
| Incorrect pH of the assay buffer. | Verify the pH of your buffer. The optimal pH for SBPase is generally between 7.5 and 8.5. | |
| Inefficient in-situ synthesis of SBP. | Confirm the activity of the enzymes used for SBP synthesis (e.g., aldolase, transketolase). Ensure all necessary substrates for the synthesis reaction are present at optimal concentrations. | |
| Presence of inhibitors in the enzyme preparation. | If using crude extracts, consider partial purification to remove inhibitors. Known inhibitors include sedoheptulose-7-phosphate, inorganic phosphate, and glycerate.[1][4] | |
| High background signal | Non-specific phosphatase activity in the sample. | Use specific inhibitors for other phosphatases if they are known to be present and do not affect SBPase. |
| Contamination of reagents with inorganic phosphate. | Use high-purity reagents and water to minimize phosphate contamination, especially if measuring phosphate release directly. | |
| Instability of assay components. | Prepare fresh assay mixtures and keep enzymes on ice. | |
| Assay signal decreases over time | Substrate depletion. | Ensure that the initial substrate concentration is not limiting. The continuous assay with substrate recycling can help maintain a constant substrate concentration.[5] |
| Enzyme instability under assay conditions. | Check the stability of your SBPase preparation at the assay temperature and pH. Consider adding stabilizing agents like glycerol if necessary. | |
| Product inhibition. | Be aware of feedback inhibition by sedoheptulose-7-phosphate.[1][4] Analyze initial rates to minimize the effect of product accumulation. |
Data Presentation: Optimal Assay Conditions
The optimal conditions for SBPase activity can vary depending on the source of the enzyme. The following table summarizes typical ranges found in the literature.
| Parameter | Typical Optimal Range | Notes |
| pH | 7.5 - 8.5 | Activity is significantly lower in acidic conditions.[1] |
| Temperature | 25 - 37 °C | Enzyme stability should be assessed at the chosen temperature. |
| Mg²⁺ Concentration | 5 - 15 mM | Essential for catalytic activity. |
| DTT Concentration | 5 - 10 mM | Required for reductive activation of the enzyme. |
| Substrate (SBP) Concentration | Varies (determine Kₘ) | Typically in the micromolar range. |
Experimental Protocols
Protocol 1: In-situ Synthesis of Sedoheptulose-1,7-bisphosphate (SBP)
This protocol describes the enzymatic synthesis of SBP, which can be used as a substrate for SBPase assays.
Materials:
-
Fructose-6-phosphate (F6P)
-
Glyceraldehyde-3-phosphate (GAP)
-
Transketolase (TKT)
-
Fructose-1,6-bisphosphate aldolase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing F6P and GAP in the reaction buffer.
-
Add transketolase to the mixture to catalyze the formation of erythrose-4-phosphate (E4P) and xylulose-5-phosphate.
-
Add fructose-1,6-bisphosphate aldolase to catalyze the condensation of E4P and dihydroxyacetone phosphate (DHAP, which is in equilibrium with GAP) to form sedoheptulose-1,7-bisphosphate.
-
The reaction can be monitored by measuring the depletion of substrates or the formation of products using techniques like HPLC or mass spectrometry.
Protocol 2: Continuous Spectrophotometric Assay for SBPase Activity
This assay measures SBPase activity by coupling the production of sedoheptulose-7-phosphate (S7P) to the oxidation of NADH.
Principle:
-
SBPase: Sedoheptulose-1,7-bisphosphate → Sedoheptulose-7-phosphate + Pi
-
Phosphoglucose Isomerase: Sedoheptulose-7-phosphate ⇌ Glucose-6-phosphate
-
Glucose-6-phosphate Dehydrogenase: Glucose-6-phosphate + NAD⁺ → 6-Phosphoglucono-δ-lactone + NADH + H⁺
The increase in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
SBP (synthesized as per Protocol 1 or generated in situ)
-
SBPase containing sample
-
Assay Buffer (e.g., 100 mM HEPES-KOH, pH 8.0, 10 mM MgCl₂, 5 mM DTT)
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-phosphate Dehydrogenase (G6PDH)
-
NAD⁺
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette containing the assay buffer, NAD⁺, PGI, and G6PDH.
-
Add the SBPase-containing sample to the cuvette and incubate for a few minutes to allow for temperature equilibration and enzyme activation.
-
Initiate the reaction by adding SBP.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance curve.
Visualizations
References
- 1. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii [elifesciences.org]
Troubleshooting low yields in the purification of Sedoheptulose 1,7-bisphosphate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the purification of Sedoheptulose 1,7-bisphosphate (SBP).
Troubleshooting Guides
Category 1: Issues During Enzymatic Synthesis
Question: My enzymatic synthesis of SBP is showing low conversion rates. What are the potential causes and solutions?
Answer: Low conversion rates in the enzymatic synthesis of this compound (SBP) from precursors like erythrose 4-phosphate (E4-P) and dihydroxyacetone phosphate (DHAP) can stem from several factors.[1][2][3] A primary reason could be suboptimal enzyme activity. Ensure that the enzymes, such as transketolase and fructose 1,6-bisphosphate aldolase, are active and used at the correct concentrations. It is also crucial to verify the purity and concentration of your substrates, as contaminants can inhibit the reaction. The reaction buffer composition, including pH and the concentration of essential cofactors like magnesium ions (Mg²⁺), should be optimized.[4]
Potential Solutions:
-
Enzyme Activity: Test the activity of each enzyme separately using a known substrate before setting up the SBP synthesis reaction.
-
Substrate Quality: Use high-purity substrates and accurately determine their concentrations.
-
Buffer Conditions: Ensure the pH of the reaction buffer is optimal for the enzymes used. Titrate the buffer to the correct pH after all components have been added.
-
Cofactor Concentration: Verify the concentration of Mg²⁺ and any other required cofactors in the reaction mixture.
-
Incubation Time and Temperature: Optimize the incubation time and temperature for the enzymatic reaction. Monitor the reaction progress over time to determine the point of maximum conversion.
Category 2: Problems with Anion-Exchange Chromatography
Question: I am experiencing poor separation or low recovery of SBP during anion-exchange chromatography. How can I troubleshoot this?
Answer: Anion-exchange chromatography is a standard method for purifying highly polar molecules like sugar bisphosphates.[5][6][7][8] Low yield or poor separation can be due to several factors related to the column, buffers, or the sample itself.
-
Column and Resin: The choice of anion-exchange resin is critical. Resins like Dowex are commonly used for separating sugar phosphates.[9][10][11] Ensure the column is packed correctly and has not been exhausted.
-
Buffer pH and Ionic Strength: The pH of the buffers affects the charge of SBP and its interaction with the resin. The ionic strength of the elution buffer (salt concentration) is what displaces the bound SBP. An incorrect pH or a suboptimal salt gradient can lead to poor separation or co-elution with contaminants.
-
Sample Preparation: The sample should be free of particulates and at a pH and ionic strength compatible with the binding buffer to ensure efficient loading onto the column.[12]
Troubleshooting Steps:
-
Optimize Binding pH: Ensure the pH of the loading buffer is such that SBP is negatively charged and binds strongly to the anion-exchange resin.
-
Gradient Optimization: The salt gradient for elution needs to be optimized. A shallow gradient will provide better resolution, while a steep gradient can lead to co-elution of similarly charged molecules.
-
Check for Column Overload: Loading too much sample can exceed the binding capacity of the column, leading to loss of product in the flow-through.
-
Sample Clarity: Centrifuge or filter your sample before loading to prevent column clogging.[12]
Category 3: Product Degradation
Question: I suspect my SBP is degrading during purification, leading to low yields. What are the signs and how can I prevent it?
Answer: this compound, like other sugar phosphates, can be susceptible to degradation, particularly through hydrolysis of the phosphate groups, especially at non-neutral pH and elevated temperatures.
Signs of Degradation:
-
Appearance of unexpected peaks in your analytical chromatogram (e.g., sedoheptulose 7-phosphate or free sedoheptulose).
-
A gradual decrease in the concentration of SBP in samples stored over time.
-
A lower than expected yield despite good enzymatic conversion and chromatographic separation.
Prevention Strategies:
-
Temperature Control: Perform all purification steps at low temperatures (e.g., 4°C) to minimize enzymatic and chemical degradation.
-
pH Management: Maintain a neutral pH (around 7.0-7.5) during purification and storage, unless a different pH is required for a specific chromatography step. If so, minimize the time the sample is exposed to non-neutral pH.
-
Rapid Processing: Process the samples as quickly as possible to reduce the chances of degradation.
-
Stability Studies: If degradation is a persistent issue, perform stability studies by incubating aliquots of your purified SBP at different pH values and temperatures to identify conditions where it is most stable.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the purification of this compound?
A1: While specific yields for SBP purification are not widely published, a preparative scale enzymatic synthesis of the closely related D-sedoheptulose-7-phosphate reported an overall yield of 81%.[15][16] This can be considered a benchmark for a highly efficient process. Yields significantly lower than this may indicate issues in the synthesis or purification steps.
Q2: How can I accurately quantify the concentration of SBP during my purification process?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a reliable method for quantifying SBP.[5][6][7] Anion-exchange HPLC can be used for separation, and detection can be achieved through indirect UV detection or by using mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.[1][2]
Q3: What are the most likely contaminants I need to separate from SBP?
A3: The primary contaminants will likely be unreacted substrates from the enzymatic synthesis (e.g., erythrose 4-phosphate, dihydroxyacetone phosphate), byproducts of the enzymatic reactions, and potentially small amounts of the enzymes themselves. Anion-exchange chromatography is effective at separating these based on differences in charge.
Q4: What type of anion-exchange resin is recommended for SBP purification?
A4: Strong basic anion-exchange resins, such as those with quaternary ammonium functional groups, are suitable for separating sugar phosphates.[17] Dowex resins are a well-established choice for this type of separation.[9][10][11]
Q5: Can I use phosphate buffers during the anion-exchange chromatography of SBP?
A5: It is generally advisable to avoid phosphate buffers in the mobile phase during anion-exchange chromatography of phosphorylated compounds. The phosphate ions in the buffer will compete with your phosphorylated target molecule for binding to the resin, which can lead to poor binding and low recovery.[18] Buffers like Tris-HCl or ammonium bicarbonate are often better choices.[19]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Enzymatic Synthesis pH | ~7.5 | Optimal for many transketolases and aldolases. |
| Anion-Exchange Binding pH | > 7.0 | To ensure SBP is sufficiently negatively charged. |
| Anion-Exchange Elution | Salt Gradient (e.g., 0-1 M NaCl) | The exact gradient needs to be optimized. |
| Processing Temperature | 4°C | To minimize degradation. |
| Benchmark Yield | ~80% | Based on the synthesis of a similar compound.[15][16] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common enzymatic synthesis methods for SBP.[1][2][3]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add Components: To the buffer, add the substrates erythrose 4-phosphate and dihydroxyacetone phosphate to their final desired concentrations. Add magnesium chloride as a cofactor.
-
Enzyme Addition: Add the enzymes transketolase and fructose 1,6-bisphosphate aldolase to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time, with gentle stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC to determine the concentration of SBP.
-
Termination: Once the reaction has reached completion, terminate it by heating or by adding a quenching agent, followed by centrifugation to remove precipitated enzymes.
Protocol 2: Purification of SBP by Anion-Exchange Chromatography
This protocol provides a general framework for purifying SBP using anion-exchange chromatography.
-
Column Preparation: Pack a chromatography column with a strong anion-exchange resin (e.g., Dowex 1x8). Equilibrate the column with at least 5 column volumes of the starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample Preparation: Adjust the pH and conductivity of the crude SBP solution from the enzymatic synthesis to match the starting buffer. Filter the sample through a 0.45 µm filter.[12]
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding.
-
Washing: Wash the column with several column volumes of the starting buffer to remove unbound contaminants.
-
Elution: Elute the bound SBP using a linear salt gradient (e.g., 0 to 1 M NaCl in the starting buffer). Collect fractions throughout the gradient.
-
Fraction Analysis: Analyze the collected fractions for the presence of SBP using an appropriate method like HPLC.
-
Pooling and Desalting: Pool the fractions containing pure SBP. If necessary, desalt the pooled fractions using size-exclusion chromatography or dialysis.
Visualizations
Caption: Workflow for the synthesis and purification of SBP.
Caption: Troubleshooting decision tree for low SBP yield.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. HPLC Separation and Indirect Ultraviolet Detection of Phosphorylated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 9. appliedmembranes.com [appliedmembranes.com]
- 10. Separation of sugars by ion-exclusion chromatography on a cation-exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 13. edaegypt.gov.eg [edaegypt.gov.eg]
- 14. asean.org [asean.org]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Generic anion-exchange chromatography method for analytical and preparative separation of nucleotides in the development and manufacture of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Sedoheptulose 1,7-bisphosphate detection in low-abundance samples.
Welcome to the technical support center for the sensitive detection of Sedoheptulose 1,7-bisphosphate (SBP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges associated with measuring SBP in low-abundance samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SBP) and why is its detection challenging?
A1: this compound is a key seven-carbon sugar phosphate intermediate in critical metabolic pathways, including the Calvin Cycle in photosynthetic organisms and the Pentose Phosphate Pathway (PPP) in various cell types.[1][2] Its detection is challenging primarily because it is often present in very low concentrations and is not commercially available, which prevents its direct use as a standard in enzyme assays.[3][4] Furthermore, it can be difficult to distinguish from its more common isomer, fructose 1,6-bisphosphate (FBP).
Q2: What is the most effective method for sensitive SBP detection in low-abundance samples?
A2: Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most effective and widely used method for the sensitive and specific detection of SBP.[3][5] This technique allows for the separation of SBP from other metabolites, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation patterns.[5][6]
Q3: Since SBP is not commercially available, how can I obtain a reference standard for my experiments?
A3: A common strategy is to synthesize SBP in vitro using a coupled enzyme assay.[3] This involves combining commercially available substrates like fructose 6-phosphate (F6-P), glyceraldehyde 3-phosphate (GAP), and dihydroxyacetone phosphate (DHAP) with specific enzymes, such as transketolase and aldolase, to generate SBP.[3][4] The product can then be purified and used as a reference standard.
Q4: How can I reliably distinguish SBP from its isomer, Fructose 1,6-bisphosphate (FBP), during analysis?
A4: Differentiating SBP from FBP is a critical challenge that can be addressed using LC-MS/MS. While both are bisphosphorylated sugars, SBP has a higher molecular weight. LC-MS/MS analysis confirms the identity of SBP by detecting the expected mass shift of 30 Da (due to an additional -CHOH- group) compared to FBP.[4] Furthermore, specific fragmentation patterns (MS/MS spectra) can provide definitive identification.[5][6]
Q5: What are the primary metabolic pathways where SBP plays a role?
A5: SBP is a crucial intermediate in the regenerative phase of the Calvin-Benson-Bassham Cycle (CBBC) in photosynthetic organisms, where it is dephosphorylated by the enzyme SBPase to form sedoheptulose 7-phosphate.[2][7] It is also involved in the Ribulose Monophosphate (RuMP) cycle for formaldehyde fixation in some bacteria and the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][3][5]
Troubleshooting Guide
Problem: I cannot detect an SBP signal in my LC-MS analysis.
-
Possible Cause 1: Inefficient Sample Extraction.
-
Solution: Ensure your metabolite extraction protocol is optimized for phosphorylated sugars. Quenching metabolism rapidly with cold solvents is critical. Review and validate your extraction procedure; a common method involves using a cold methanol/water or acetonitrile/water mixture.
-
-
Possible Cause 2: Incorrect Mass Spectrometer Settings.
-
Possible Cause 3: Suboptimal Chromatography.
Problem: The SBP peak is detected, but the signal-to-noise ratio is very low.
-
Possible Cause 1: Insufficient Sample Concentration.
-
Solution: If sample volume is limited, consider lyophilizing the sample and resuspending it in a smaller volume of the initial mobile phase before injection.[1] This effectively concentrates the analyte.
-
-
Possible Cause 2: Suboptimal MS/MS Fragmentation.
-
Solution: Optimize the collision energy for the transition from the precursor ion (e.g., m/z 369) to a specific product ion. Perform a collision energy ramp to find the optimal setting that yields the highest intensity for your target fragment, thereby improving sensitivity and specificity.
-
-
Possible Cause 3: Matrix Effects.
-
Solution: Matrix effects from co-eluting compounds in the sample can suppress the ionization of SBP. Improve sample cleanup procedures or enhance chromatographic separation to better resolve SBP from interfering substances. The use of a stable isotope-labeled internal standard can also help correct for matrix-induced variations.
-
Problem: I am unsure if my detected peak is SBP or an isomer like FBP.
-
Possible Cause: Co-elution and Identical Nominal Mass.
-
Solution: High-resolution mass spectrometry is essential to confirm the exact mass of the precursor ion, which can help distinguish between compounds with very similar masses. The most definitive method is to use tandem mass spectrometry (MS/MS). The fragmentation pattern of SBP is distinct from FBP. For SBP, characteristic fragment peaks at m/z 199 and m/z 271 can be monitored for confirmation.[6]
-
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for SBP Detection
| Parameter | Recommended Setting | Rationale | Reference(s) |
| Chromatography Column | SeQuant ZIC-pHILIC | Provides excellent separation of polar and anionic sugar phosphates. | [4][5] |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 9.3) | Aqueous buffer for HILIC separation. | [4][5] |
| Mobile Phase B | Acetonitrile | Organic solvent for HILIC separation. | [4][5] |
| Gradient Elution | High organic to high aqueous gradient | Ensures retention and subsequent elution of polar analytes like SBP. | [4][5] |
| Ionization Mode | ESI Negative | Phosphorylated compounds readily form negative ions. | [1][4] |
| MS Detection Mode | MS/MS (Targeted monitoring) | Provides specificity and sensitivity by monitoring precursor-to-product ion transitions. | [3][5] |
| Precursor Ion (m/z) | ~369 ([M-H]⁻) | Corresponds to the singly deprotonated SBP molecule. | [6] |
| Product Ions (m/z) | ~199, ~271 | Characteristic fragments of SBP used for confirmation. | [6] |
Experimental Protocols
Protocol 1: Detailed Methodology for In Vitro Synthesis of SBP
This protocol describes a coupled enzyme assay to generate SBP from commercially available substrates.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing the following components:
-
50 mM Tris-HCl (pH 7.5)
-
20 mM Fructose 6-phosphate (F6-P)
-
20 mM Glyceraldehyde 3-phosphate (GAP)
-
20 mM Dihydroxyacetone phosphate (DHAP)
-
10 µM Thiamine pyrophosphate (TPP)
-
2 mM MnCl₂
-
-
Enzyme Addition: Add purified fructose 1,6-bisphosphate aldolase (FBA) to the mixture.
-
Reaction Initiation: Start the reaction by adding transketolase (TKT) from S. cerevisiae. The transketolase will convert F6-P and GAP into erythrose 4-phosphate (E4-P) and xylulose 5-phosphate. The aldolase will then condense E4-P with DHAP to yield SBP.[3][4]
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C or 50°C, depending on enzyme stability) for 45-60 minutes.[4][10]
-
Reaction Termination & Enzyme Removal: Stop the reaction by removing the enzymes. This can be achieved using a centrifugal filter unit (e.g., Amicon Ultra-0.5) to separate the small molecule products (including SBP) from the larger enzyme proteins.[4]
-
Analysis: The resulting filtrate, which contains the synthesized SBP, can be directly analyzed via LC-MS/MS.
Protocol 2: Detailed Methodology for LC-MS/MS Detection of SBP
This protocol outlines a method for the sensitive detection of SBP in processed biological samples or in vitro reaction mixtures.
-
Sample Preparation: Lyophilize the aqueous sample extract and resuspend it in 100-200 µL of a water/acetonitrile mixture (e.g., 95:5, v/v).[1] Centrifuge to pellet any debris before transferring the supernatant to an autosampler vial.
-
LC Separation:
-
Inject 2-20 µL of the prepared sample onto a SeQuant ZIC-pHILIC column (e.g., 150 x 2.1 mm).[5]
-
Use a flow rate of 150-200 µL/min.[4]
-
Perform a gradient elution starting from high organic content (e.g., 80% acetonitrile) and decreasing to a low organic content (e.g., 10-20% acetonitrile) over 20-30 minutes to elute the polar SBP.[4][5]
-
-
MS Detection:
-
Data Analysis:
-
Integrate the peak area for the specific SBP transition.
-
Quantify the amount of SBP by comparing the peak area to a standard curve generated from the in vitro synthesized SBP standard.
-
Mandatory Visualizations
Caption: Key enzymatic steps in the formation and dephosphorylation of SBP.
References
- 1. Sedoheptulose-1,7-bisphospate Accumulation and Metabolic Anomalies in Hepatoma Cells Exposed to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Assay for Synthesis and Hydrolysis of this compound (SBP) in vitro by Combinations of Purified Fructose 1,6-bisphosphate aldolases (FBA) Proteins and Fructose 1,6-bisphosphatases (FBPase) Proteins from Bacillus methanolicus MGA3 [bio-protocol.org]
- 5. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H16O13P2 | CID 164735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Part:BBa K1465228 - parts.igem.org [parts.igem.org]
Strategies for enhancing the expression and solubility of recombinant SBPase.
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice for enhancing the expression and solubility of recombinant Sedoheptulose-1,7-bisphosphatase (SBPase).
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve the low yield of soluble SBPase expressed in E. coli?
A1: The initial and often most effective strategy is to optimize the cultivation and induction conditions. High-level expression at 37°C can overwhelm the cellular folding machinery, leading to protein aggregation.[1][2][3] Lowering the induction temperature to a range of 15-25°C slows down protein synthesis, allowing more time for proper folding and significantly increasing the proportion of soluble SBPase.[3][4][5] Additionally, reducing the concentration of the inducer (e.g., IPTG) to 0.1-0.5 mM can decrease the rate of transcription, further promoting solubility.[1][5][6]
Q2: My SBPase is expressed but forms insoluble inclusion bodies. What can I do?
A2: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins.[7][8] If optimizing induction temperature and inducer concentration is insufficient, consider the following strategies:
-
Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), Thioredoxin (Trx), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of SBPase can dramatically improve its solubility.[7][9][10] These tags can also facilitate purification.[7]
-
Co-express Molecular Chaperones: Co-expressing chaperone proteins like DnaK/DnaJ/GrpE or GroEL/GroES can assist in the proper folding of newly synthesized SBPase, preventing aggregation.[11][12][13] This often requires using a compatible plasmid system carrying the chaperone genes.
-
Switch Expression Strain: Utilize specialized E. coli strains. For example, Rosetta™ strains contain a plasmid that supplies tRNAs for codons rarely used in E. coli, which can prevent translational pausing and misfolding.[5] ArcticExpress™ strains are engineered to produce chaperones at low temperatures, combining two enhancement strategies.[8]
Q3: Can the choice of expression vector or gene sequence affect SBPase solubility?
A3: Yes, absolutely.
-
Vector Choice: The choice of promoter in the expression vector is critical. Strong promoters can lead to rapid, high-level expression that results in inclusion body formation.[14] Using a vector with a weaker or more tightly regulated promoter can help balance expression levels with the cell's folding capacity.[2]
-
Codon Optimization: The sequence of the SBPase gene can be optimized to match the codon usage of E. coli. This process, known as codon optimization, replaces rare codons with more common ones, which can improve the rate and fidelity of translation, thereby reducing the chances of misfolding.[4][5][14]
Q4: Are there any buffer additives that can help maintain SBPase solubility during purification?
A4: Yes, the composition of your lysis and purification buffers is crucial. To maintain SBPase solubility, consider adding:
-
Salt: An ionic strength equivalent to 300–500 mM NaCl can help prevent non-specific protein aggregation.[5]
-
Glycerol: 10-15% (v/v) glycerol can act as a stabilizer for the purified protein.[15]
-
Reducing Agents: Since native SBPase activity requires a reducing agent, including DTT or BME in your buffers can be beneficial for both activity and stability.[16]
-
Amino Acids: The addition of 50 mM L-Arginine and L-Glutamate to your buffer can be highly effective in preventing protein aggregation.[15]
Troubleshooting Guide
This section addresses specific problems you may encounter during your SBPase expression experiments.
| Problem | Potential Cause | Recommended Solution(s) |
| No or Very Low SBPase Expression | Codon bias in the SBPase gene. | 1. Synthesize a codon-optimized gene for E. coli.[5]2. Use an E. coli strain like Rosetta(DE3) that supplies rare tRNAs.[8] |
| Protein is toxic to the host cell. | 1. Use a tightly regulated promoter system (e.g., pBAD).2. Lower induction temperature and inducer concentration to reduce expression levels.[4][6] | |
| mRNA instability or degradation. | 1. Check the integrity of your plasmid construct.2. Ensure the presence of a proper Shine-Dalgarno sequence. | |
| SBPase is in Inclusion Bodies (Insoluble) | Expression rate is too high. | 1. Lower the induction temperature to 15-25°C.[3]2. Reduce the IPTG concentration to 0.1-0.5 mM.[6]3. Induce at a lower cell density (OD600 ≈ 0.5).[15] |
| Improper protein folding. | 1. Co-express with molecular chaperones (e.g., DnaK/J, GroEL/ES).[11][13]2. Add a solubility-enhancing fusion tag (e.g., MBP, Trx, SUMO).[7][9] | |
| Disulfide bonds forming incorrectly in the cytoplasm. | 1. Express SBPase with a Thioredoxin (Trx) fusion tag, which has oxidoreductase activity.[9]2. Use E. coli strains like Origami™ that have a more oxidizing cytoplasm to promote correct disulfide bond formation. | |
| Soluble SBPase Precipitates After Purification | Incorrect buffer conditions. | 1. Optimize buffer pH and salt concentration (e.g., 300-500 mM NaCl).[5]2. Add stabilizing agents like glycerol (10-15%) or L-Arginine/L-Glutamate (50 mM).[15] |
| Protein is unstable without a required cofactor or ligand. | 1. Check literature for any required metal ions or cofactors for SBPase folding and add them to the purification buffer. | |
| Protease cleavage of the fusion tag leads to instability. | 1. Perform tag cleavage at 4°C.2. Immediately follow up with a purification step (e.g., size-exclusion chromatography) to separate the tag and protease from the target protein. |
Quantitative Data Summary
While specific data for SBPase is limited in the literature, the following table summarizes the typical impact of various strategies on recombinant protein solubility, based on studies with a range of different proteins.
| Strategy | Parameter Changed | Typical Improvement in Soluble Yield | Reference Proteins |
| Lower Temperature | Induction at 18-25°C vs. 37°C | 2 to 10-fold increase | Human Interferon, Kanamycin Nucleotidyltransferase[2] |
| Chaperone Co-expression | With DnaK/J/GrpE vs. Without | Up to 4-fold increase in final purified protein | Anti-HER2 scFv[12] |
| Fusion Tags | MBP-fusion vs. No Tag | Can convert completely insoluble protein to >50% soluble | Various difficult-to-express proteins[8][17] |
| Inducer Concentration | 0.1 mM IPTG vs. 1.0 mM IPTG | Can significantly increase the soluble-to-insoluble ratio | General observation for proteins with low solubility[1][6] |
Experimental Protocols & Workflows
Protocol 1: Optimizing Induction Conditions for SBPase Expression
This protocol outlines a small-scale experiment to determine the optimal temperature and inducer concentration for maximizing soluble SBPase expression.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your SBPase expression vector.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 100 mL of LB medium (in a 500 mL baffled flask) with the overnight culture to a starting OD600 of ~0.05. Grow at 37°C with shaking.
-
Induction: Once the culture reaches an OD600 of 0.6-0.8, divide it into smaller, equal-volume cultures (e.g., 10 mL each).
-
Test Conditions: Induce the sub-cultures under a matrix of different conditions. A good starting point is:
-
Temperatures: 37°C, 30°C, 25°C, 18°C.
-
IPTG Concentrations: 1.0 mM, 0.5 mM, 0.1 mM.
-
Include an uninduced control for each temperature.
-
-
Harvest: Incubate the cultures for a set period (e.g., 4 hours for 37°C/30°C, 16-20 hours for 25°C/18°C). After incubation, harvest 1 mL from each culture.
-
Analysis:
-
Normalize all samples by OD600.
-
Lyse the cells (e.g., by sonication) in a suitable lysis buffer.
-
Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to visualize the amount of SBPase in each fraction.
-
Troubleshooting Workflow for Insoluble SBPase
The following diagram illustrates a logical workflow for troubleshooting SBPase insolubility.
Fusion Tag Strategy Overview
This diagram outlines the general principle of using a solubility-enhancing fusion tag.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genextgenomics.com [genextgenomics.com]
- 4. biomatik.com [biomatik.com]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. goldbio.com [goldbio.com]
- 7. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 8. Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Purification of active chloroplast sedoheptulose-1,7-bisphosphatase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Sedoheptulose 1,7-bisphosphate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to identify, understand, and mitigate matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Sedoheptulose 1,7-bisphosphate (SBP).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are matrix effects, and how do I know if they are affecting my SBP analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, which include ion suppression or enhancement, are a primary cause of inaccurate and irreproducible results in quantitative LC-MS/MS analysis.[3] For a highly polar and phosphorylated molecule like SBP, common matrix components include salts, endogenous metabolites, and phospholipids.[4]
You can determine if matrix effects are impacting your analysis using several methods:
-
Post-Column Infusion: A constant flow of a pure SBP standard is infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[5] Dips or peaks in the SBP signal at different retention times indicate regions of ion suppression or enhancement caused by eluting matrix components.[6]
-
Post-Extraction Spike Comparison: The response of an SBP standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent.[5] A significant difference between the two signals indicates the presence of matrix effects. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100.
Q2: My SBP quantification shows poor reproducibility and accuracy, even with an internal standard. Could this still be a matrix effect?
A: Yes. While a standard internal standard can correct for some variability, severe matrix effects can still lead to issues. This is especially true if the chosen internal standard is not a stable isotope-labeled (SIL) version of SBP. A structural analog may not co-elute perfectly or experience the exact same degree of ionization suppression or enhancement.[7] Furthermore, significant ion suppression can reduce the analyte signal to a level where sensitivity and precision are compromised, which even a SIL-IS cannot fully overcome.[8] It is also possible that matrix components can affect the chromatography itself, causing shifts in retention time.[2][9]
Q3: What is the most effective strategy to compensate for matrix effects in SBP quantification?
A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[10][11] A SIL-IS has the same physicochemical properties as the analyte (SBP), meaning it co-elutes and experiences nearly identical ionization effects.[7][12] By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by the matrix are effectively normalized, leading to highly accurate and precise quantification.[10]
Q4: I cannot find a commercial stable isotope-labeled internal standard for this compound. What are my options?
A: The lack of a commercial SIL-IS for SBP is a significant challenge. Here are the alternative strategies, in order of preference:
-
Enzymatic Synthesis of a SIL-IS: For laboratories with the capability, a SIL-IS for SBP can be synthesized enzymatically using labeled precursors. This approach has been successfully used for other phosphorylated metabolites.[10][12]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical or as similar as possible to your study samples (e.g., tissue homogenate from a control group).[1][13] This ensures that the standards and the unknown samples experience similar matrix effects. However, this approach relies on the availability of a true blank matrix and assumes the matrix composition is consistent across all samples.[7]
-
Standard Addition: This method involves splitting each sample into several aliquots and spiking them with known, increasing amounts of SBP standard.[6][14] A calibration curve is generated for each individual sample, which inherently corrects for the specific matrix effects within that sample. This is a very accurate method but is extremely labor-intensive and consumes a large amount of the sample.[6]
-
Use of a Structural Analog IS: If the above options are not feasible, a non-labeled structural analog can be used as an internal standard. For SBP, a potential candidate could be another bisphosphorylated sugar, such as Fructose 1,6-bisphosphate. This is the least ideal option, as chromatographic separation and differential ionization effects can still lead to quantification errors.
Q5: How can I improve my sample preparation to reduce matrix interferences for SBP analysis?
A: Optimizing sample preparation is a critical step to remove interfering matrix components before they enter the LC-MS/MS system.[1] Given that SBP is a highly polar analyte, some common techniques are more suitable than others.
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components like phospholipids, resulting in significant matrix effects.[15][16]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, for highly polar analytes like SBP, recovery can be very low with standard LLE solvents.[15][16]
-
Solid-Phase Extraction (SPE): This is generally the most effective technique. For SBP, a mixed-mode SPE cartridge with both reversed-phase and ion-exchange retention mechanisms is recommended.[15][16] This approach can effectively remove both nonpolar interferences (like phospholipids) and ionic interferences, leading to the cleanest extracts and a significant reduction in matrix effects.[15]
Q6: Can optimizing my chromatography reduce matrix effects for SBP?
A: Absolutely. The goal of chromatographic optimization is to achieve baseline separation between SBP and any co-eluting, interfering matrix components.[5]
-
Column Chemistry: For a polar compound like SBP, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase (C18) chromatography. A ZIC-pHILIC column, for example, has been successfully used for the separation of sugar phosphates, including SBP.[17][18]
-
UHPLC/UPLC Systems: Using Ultra-High-Performance Liquid Chromatography provides narrower and sharper peaks. This increased resolution reduces the likelihood of an undetected matrix component co-eluting with your analyte, thereby minimizing matrix effects.[15][16]
Workflow for Addressing Matrix Effects
The following diagram outlines a systematic approach to identifying, evaluating, and mitigating matrix effects in your LC-MS/MS analysis.
Caption: Workflow for investigating and mitigating matrix effects.
Comparison of Sample Preparation Techniques
The choice of sample preparation method has a profound impact on the degree of matrix effect observed. The following table summarizes the general effectiveness of common techniques for polar analytes like SBP.
| Sample Preparation Method | Typical Analyte Recovery | Relative Matrix Effect | Key Considerations |
| Protein Precipitation (PPT) | Good (>90%) | High | Fast and simple, but provides the least clean-up, often resulting in significant ion suppression.[15][16] |
| Liquid-Liquid Extraction (LLE) | Poor to Moderate | Moderate to Low | Can be cleaner than PPT, but recovery for highly polar compounds like SBP is often unacceptably low.[15] |
| Solid-Phase Extraction (SPE) | Good (>85%) | Low | Provides significantly cleaner extracts than PPT.[15][16] |
| Mixed-Mode SPE | Excellent (>90%) | Very Low | Considered the most effective method for removing a wide range of interferences for complex samples.[15][16] |
Experimental Protocols
1. Protocol: Sample Preparation using Mixed-Mode SPE
This protocol is a general guideline and should be optimized for your specific matrix. It assumes the use of a mixed-mode SPE cartridge (e.g., combining reversed-phase and strong anion-exchange properties).
-
Sample Pre-treatment: Homogenize 100 mg of tissue in 1 mL of an appropriate extraction buffer. Centrifuge to pellet proteins and other debris.
-
SPE Column Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Elute phospholipids and non-polar interferences with 1 mL of a weak organic solvent (e.g., 5% methanol in water).
-
Wash 2: Elute weakly bound ionic interferences with 1 mL of a low-concentration acid (e.g., 20 mM formic acid).
-
-
Elution: Elute the target analyte, SBP, using a solvent that disrupts both retention mechanisms. For a mixed-mode reversed-phase/anion-exchange column, this would typically be a high-ionic-strength, high-organic solvent (e.g., 5% ammonium hydroxide in 90% acetonitrile).
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. Protocol: Representative LC-MS/MS Method for SBP
This method is based on published protocols for the analysis of sugar phosphates.[17][18]
-
LC System: A UPLC or HPLC system.
-
Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).[17]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-30 min: 80% to 10% B
-
30-35 min: Hold at 10% B
-
35-40 min: 10% to 80% B
-
40-60 min: Hold at 80% B
-
-
Flow Rate: 150 µL/min.[17]
-
Injection Volume: 2 µL.[17]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative.[17]
-
MRM Transitions: For SBP (m/z 369), monitor characteristic fragment ions. For example, fragments at m/z 199 and m/z 271 have been reported as indicative for SBP.[19] The specific precursor and product ions should be optimized by infusing a pure standard.
Visualization of Calibration Strategies
The diagram below illustrates how different calibration strategies account for the sample matrix.
Caption: Comparison of calibration strategies to address matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protocols for Metabolic Flux Analysis of the Calvin Cycle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their metabolic flux analysis (MFA) protocols for the Calvin Cycle.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in designing a robust ¹³C-MFA experiment for the Calvin Cycle?
A1: A successful ¹³C-MFA experiment begins with careful planning. Key considerations include selecting the appropriate ¹³C-labeled tracer, defining an accurate metabolic network model, and ensuring the experimental conditions will allow the system to reach an isotopic steady state.[1][2] The choice of tracer is critical as it dictates which metabolic pathways are best resolved.[1] For instance, different tracers can provide more or less information for specific fluxes within the Calvin Cycle versus glycolysis.
Q2: How do I choose the right ¹³C-labeled substrate for my experiment?
A2: The selection of a ¹³C-labeled substrate is crucial for resolving specific metabolic pathways.[1] Different tracers will produce distinct labeling patterns that are more informative for certain fluxes. For example, to study the Calvin Cycle, providing ¹³CO₂ is the most direct approach. However, using labeled glucose or other carbohydrates can also provide valuable information, especially when investigating interactions with other pathways like the oxidative pentose phosphate pathway.[3] The choice depends on the specific biological questions being addressed.
Q3: My calculated metabolic fluxes have very large confidence intervals. What could be the cause?
A3: Large confidence intervals in flux estimations often indicate issues with either the experimental design or the metabolic model itself. A common reason is that the chosen isotopic tracer does not provide enough labeling information to resolve the fluxes of interest. Additionally, an incomplete or inaccurate metabolic network model can introduce uncertainty into the flux calculations. It's also essential to ensure that the analytical measurements of isotopic labeling are precise and accurate. To improve precision, consider using multiple isotopic tracers in parallel experiments.[4]
Q4: I'm observing unexpected labeling patterns that don't align with known metabolic pathways. What should I investigate?
A4: Unexpected labeling patterns can arise from several sources. First, verify the purity of your isotopic tracer. Contaminants can introduce unintended labeled atoms into your system. Second, re-evaluate your metabolic model; there may be unknown or alternative pathways active under your experimental conditions. Finally, consider the possibility of technical artifacts during sample preparation or analysis.
Q5: The labeling of my metabolites of interest is not reaching a steady state. How does this affect my data interpretation?
A5: This phenomenon, known as isotopic non-stationarity, is a common challenge. Reaching isotopic steady state is dependent on the fluxes and pool sizes of the metabolite and its precursors. For example, intermediates in glycolysis may reach a steady state within minutes, while TCA cycle intermediates can take hours.[5] If a steady state is not achieved, a non-stationary MFA (INST-MFA) approach is required for accurate flux determination.[6][7][8]
Troubleshooting Guides
Issue 1: Inefficient Quenching of Metabolism
Symptom: Inconsistent metabolite profiles and high variability between replicate samples. This may be due to continued enzymatic activity after sample collection.[9]
Troubleshooting Steps:
-
Optimize Quenching Solvent: For cold methanol quenching, the concentration is critical. While 60% cold methanol is common, some studies suggest that 80% cold methanol may reduce metabolite leakage for certain cell types.[9][10]
-
Ensure Rapid Temperature Drop: The quenching solvent should be pre-chilled to at least -40°C. The sample volume should be significantly smaller than the solvent volume to facilitate a rapid temperature decrease.[9]
-
Minimize Handling Time: The time between sample collection and quenching must be minimized to prevent metabolic changes.[9] For photosynthetic organisms, this is especially critical as some Calvin Cycle intermediates have turnover times of less than a second.[11]
-
Consider Alternative Methods: If leakage persists, consider rapid filtration followed by quenching in liquid nitrogen, which is often considered the gold standard for rapid quenching.[9]
| Quenching Method | Recommended For | Key Advantages | Key Disadvantages |
| Cold Methanol (-40°C) | Suspension and adherent cells | Simple, effective for a broad range of metabolites | Potential for metabolite leakage if not optimized |
| Liquid Nitrogen | Adherent and suspension cells | Extremely rapid, considered the "gold standard" | Can be more technically challenging for suspension cultures |
| Hot Air | Adherent cells | Rapid inactivation of enzymes | Less common, may not be suitable for all metabolites |
Issue 2: Poor Metabolite Extraction
Symptom: Low signal intensity for key Calvin Cycle intermediates during mass spectrometry analysis.
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of extraction solvent significantly impacts metabolite recovery. A cold methanol extraction is often used to simultaneously quench and extract metabolites.[12] The addition of a small amount of acid, like formic acid, to the methanol can improve the signal intensity for certain classes of metabolites.[12]
-
Extraction Temperature: Performing the extraction at a cold temperature (e.g., 4°C) can improve the signals for nucleotides and lipid-like metabolites.[12]
-
Cell Lysis: Ensure complete cell lysis to release all intracellular metabolites. Methods like bead beating or sonication can be used following the initial solvent extraction.[9]
| Extraction Solvent | Target Metabolites | Notes |
| 80% Methanol (cold) | Broad range of polar metabolites | A common starting point for metabolomics.[9] |
| Methanol with Formic Acid | Amino acids, lipid-like compounds | Acidification can improve ionization efficiency for certain compounds.[12] |
| Boiling Ethanol | Intracellular metabolites | Effective for some microorganisms.[10] |
Issue 3: Mass Spectrometry Signal Problems
Symptom: Poor signal intensity, high baseline noise, or inaccurate mass measurements in the mass spectrometer.[13][14]
Troubleshooting Steps:
-
Check Sample Concentration: Ensure your sample is appropriately concentrated. Too dilute, and the signal will be weak; too concentrated, and you may experience ion suppression.[13]
-
Optimize Ionization: Experiment with different ionization methods (e.g., ESI, APCI) to find the most efficient one for your target analytes.[13]
-
Instrument Calibration and Maintenance: Regularly tune and calibrate your mass spectrometer with appropriate standards to ensure accurate mass measurements.[13] Keep the instrument clean to avoid contamination that can affect mass accuracy and resolution.[13]
-
Chromatography Optimization: Fine-tune your liquid chromatography (LC) or gas chromatography (GC) conditions to achieve a stable baseline and good peak separation.[13]
Issue 4: Poor Model Fit in ¹³C-MFA
Symptom: The computational model does not accurately fit the experimental labeling data.
Troubleshooting Steps:
-
Verify Metabolic Network: Ensure your metabolic model includes all relevant and active pathways for your organism and experimental conditions. Consider if alternative pathways might be active.
-
Check for Incorrect Reactions: Double-check the stoichiometry and reversibility of all reactions in your model.
-
Incorporate Additional Constraints: If available, add further biological constraints to the model, such as measured uptake or secretion rates, to help resolve ambiguous fluxes.[4]
-
Improve Data Quality: Higher precision in your labeling measurements will lead to a better model fit. Optimize your analytical procedures to reduce measurement variability.[4]
Experimental Protocols
Protocol 1: ¹³C Labeling Experiment
-
Cell Culture: Grow cells under controlled conditions to achieve a metabolic steady state.
-
Tracer Introduction: Introduce the ¹³C-labeled substrate (e.g., ¹³CO₂, [U-¹³C]glucose).
-
Achieve Isotopic Steady State: Allow sufficient time for the ¹³C label to incorporate throughout the metabolic network and reach a steady state. The time required will vary depending on the organism and the specific metabolic pathways.
-
Rapid Sampling and Quenching: Quickly collect cell samples and immediately quench all metabolic activity using a pre-optimized quenching protocol (see Troubleshooting Issue 1).[1]
-
Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent and method (see Troubleshooting Issue 2).[1]
Protocol 2: GC-MS Analysis of Labeled Metabolites
-
Derivatization: Many polar metabolites of the Calvin Cycle require chemical derivatization to increase their volatility for GC-MS analysis. A common method involves two steps:
-
Oximation: Add a 20 mg/mL solution of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.
-
Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 70°C for 30 minutes.
-
-
GC-MS Injection: Inject the derivatized sample into the GC-MS system.
-
Data Acquisition: The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of mass isotopomer distributions (MIDs).[1]
Visualizations
Caption: A typical workflow for a ¹³C metabolic flux analysis experiment.
Caption: A simplified diagram of the Calvin Cycle pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenge and potential of photosynthesis: unique considerations for metabolic flux measurements in photosynthetic microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Refinement of Methods for Studying the Subcellular Localization of SBPase
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for studying the subcellular localization of Sedoheptulose-1,7-bisphosphatase (SBPase).
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of SBPase?
A1: Sedoheptulose-1,7-bisphosphatase (SBPase) is a key enzyme in the Calvin cycle.[1] In photosynthetic organisms like plants, SBPase is predominantly localized within the chloroplast stroma.[1] This localization is consistent with its function in the regeneration of ribulose-1,5-bisphosphate, the primary acceptor of CO2 in photosynthesis.
Q2: Which are the primary methods to study the subcellular localization of SBPase?
A2: The primary methods for determining the subcellular localization of SBPase include:
-
Subcellular Fractionation followed by Western Blotting: This biochemical approach involves separating cellular components into different fractions (e.g., chloroplasts, mitochondria, cytoplasm, nucleus) and then detecting SBPase in these fractions using a specific antibody.
-
Immunofluorescence Microscopy: This imaging technique uses fluorescently labeled antibodies to visualize the location of SBPase within fixed and permeabilized cells.
-
Fluorescent Protein Fusions (e.g., GFP-tagging): This in vivo method involves genetically fusing a fluorescent protein like Green Fluorescent Protein (GFP) to SBPase and observing its localization in living cells using fluorescence microscopy.[2]
Q3: Can SBPase be localized to compartments other than the chloroplast?
A3: While the primary localization of SBPase is the chloroplast, the possibility of dual localization in other compartments, although not widely reported, should be considered, especially under specific conditions or in different organisms. It is crucial to use multiple, complementary methods to confirm localization.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the three primary methods for studying SBPase subcellular localization.
Subcellular Fractionation and Western Blotting
Issue: Weak or no SBPase signal in the chloroplast fraction.
| Possible Cause | Solution |
| Inefficient cell lysis | Optimize the homogenization method. For plant tissues, ensure complete disruption of the cell wall without damaging the chloroplasts. A gentle mechanical disruption (e.g., blender with short bursts) is often preferred.[3] |
| Loss of chloroplast integrity | Work quickly and maintain cold temperatures (4°C) throughout the procedure to minimize enzymatic degradation and preserve organelle integrity. Use an appropriate isotonic buffer to prevent chloroplast lysis.[3] |
| Poor antibody quality | Use a validated antibody specific for SBPase. Test the antibody's specificity and optimal dilution using a positive control (e.g., recombinant SBPase or total leaf extract). |
| Low SBPase abundance | Increase the amount of starting material. Concentrate the protein extract from the chloroplast fraction before loading it on the gel. |
Issue: SBPase detected in non-chloroplast fractions (e.g., cytoplasmic or nuclear).
| Possible Cause | Solution |
| Cross-contamination of fractions | Improve the purity of the chloroplast fraction. Use density gradient centrifugation (e.g., Percoll or sucrose gradients) for better separation of organelles.[4] Assess the purity of each fraction by probing for marker proteins of other compartments (e.g., histone H3 for nucleus, UGPase for cytoplasm, COX2 for mitochondria). |
| Chloroplast rupture during isolation | Handle the samples gently during homogenization and resuspension steps. Optimize centrifugation speeds and times to pellet intact chloroplasts without causing them to break. |
| Non-specific antibody binding | Ensure the antibody is specific to SBPase. Include appropriate blocking steps during the Western blotting procedure. |
Immunofluorescence Microscopy
Issue: High background fluorescence, obscuring the specific SBPase signal.
| Possible Cause | Solution |
| Autofluorescence of chloroplasts | Chlorophyll in chloroplasts is highly autofluorescent, which can interfere with the signal from the fluorophore-conjugated antibody. Use a fluorophore with an emission spectrum that does not overlap with chlorophyll's autofluorescence (e.g., far-red fluorophores). Alternatively, use image analysis software to subtract the autofluorescence signal from the specific signal. |
| Non-specific antibody binding | Increase the concentration and duration of the blocking step (e.g., using Bovine Serum Albumin or normal serum).[5] Optimize the primary and secondary antibody concentrations by performing a titration. |
| Inadequate washing | Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[6] |
Issue: No or weak SBPase signal.
| Possible Cause | Solution |
| Poor antibody penetration | Ensure adequate permeabilization of the cell wall and membranes. For plant cells, enzymatic digestion of the cell wall may be necessary. Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100). |
| Fixation method masking the epitope | Try different fixation methods (e.g., methanol, acetone, or paraformaldehyde).[6] If using paraformaldehyde, consider performing an antigen retrieval step. |
| Low SBPase expression | Use an amplification method, such as a biotin-streptavidin system, to enhance the signal. |
GFP-SBPase Fusion Proteins
Issue: Diffuse GFP signal throughout the cell, not localized to chloroplasts.
| Possible Cause | Solution |
| Overexpression artifact | High levels of the fusion protein can overwhelm the cellular targeting machinery, leading to mislocalization.[7] Use a weaker or inducible promoter to express the GFP-SBPase fusion at near-physiological levels. |
| GFP tag interfering with the chloroplast transit peptide | The N-terminal chloroplast transit peptide is crucial for targeting SBPase to the chloroplast. Fusing GFP to the N-terminus of SBPase can block this signal. It is generally recommended to fuse GFP to the C-terminus of SBPase.[8] |
| Cleavage of the GFP tag | The GFP tag might be cleaved from the SBPase protein, resulting in a free, diffusible GFP signal. Perform a Western blot using an anti-GFP antibody to check for the presence of the full-length fusion protein and any free GFP. |
Issue: GFP signal observed in aggregates or unexpected structures.
| Possible Cause | Solution |
| Misfolding and aggregation of the fusion protein | Overexpression can lead to the accumulation of misfolded proteins in aggregates.[7] Lower the expression level of the fusion protein. Ensure the linker between SBPase and GFP is of adequate length and flexibility to allow proper folding of both proteins. |
| Stress-induced changes in localization | Cellular stress can sometimes alter protein localization. Ensure the cells are healthy and growing under optimal conditions during the experiment. |
Quantitative Data Summary
The following table summarizes quantitative data related to SBPase expression and activity from studies involving transgenic plants. This data highlights the impact of altered SBPase levels on photosynthesis and biomass, indirectly supporting its primary role within the chloroplast.
| Organism | Modification | Fold Change in SBPase Activity/Protein Level | Effect on Photosynthesis/Growth | Reference |
| Tobacco | Overexpression of SBPase | ~1.5 to 2.5-fold increase in activity | Increased photosynthetic rates and biomass.[9] | Feng et al., 2007 |
| Rice | Overexpression of SBPase | Significantly higher than wild-type | Enhanced tolerance of CO2 assimilation to high temperature stress.[9] | Feng et al., 2007 |
| Tomato | Antisense knockdown of SBPase | Reduced to ~20-60% of wild-type levels | Decreased photosynthetic capacity and biomass.[10] | Ding et al., 2016 |
| Wheat | Overexpression of SBPase | Not specified | Increased photosynthetic carbon gain and yield.[11] | Driever et al., 2017 |
Note: Direct quantitative data on the percentage distribution of SBPase across different subcellular fractions is limited in the literature, as it is overwhelmingly considered a chloroplast-specific protein.
Experimental Protocols
Protocol 1: Subcellular Fractionation for Chloroplast Isolation from Plant Leaves
This protocol is adapted for the isolation of intact chloroplasts to analyze SBPase localization.
Materials:
-
Fresh plant leaves (e.g., spinach, Arabidopsis)
-
Homogenization buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)
-
Percoll or Sucrose solutions for density gradient centrifugation
-
Centrifuge and appropriate tubes
-
Homogenizer or blender
Procedure:
-
Harvest fresh, healthy leaves and wash them with cold distilled water.
-
Cut the leaves into small pieces and place them in a pre-chilled blender with ice-cold homogenization buffer.
-
Homogenize the leaves with short bursts (e.g., 3 x 5 seconds) to break the cell walls without disrupting the chloroplasts.
-
Filter the homogenate through several layers of cheesecloth or miracloth to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.
-
For higher purity, resuspend the chloroplast pellet in homogenization buffer and layer it on top of a Percoll or sucrose density gradient.
-
Centrifuge the gradient according to established protocols (e.g., 2500 x g for 15 minutes for a Percoll gradient). Intact chloroplasts will form a band at the interface of the two gradient layers.
-
Carefully collect the band of intact chloroplasts.
-
Wash the purified chloroplasts with homogenization buffer to remove the gradient medium.
-
The resulting chloroplast pellet can be used for protein extraction and subsequent Western blot analysis for SBPase.
Protocol 2: Immunofluorescence Staining for SBPase in Plant Cells
This protocol provides a general guideline for localizing SBPase in fixed plant cells.
Materials:
-
Plant seedlings or protoplasts
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Cell wall digestion enzyme solution (if using tissues)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against SBPase
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with an anti-fading agent
-
Fluorescence microscope
Procedure:
-
Fix the plant material with the fixative solution.
-
If using tissues, treat with cell wall digesting enzymes to allow for antibody penetration.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding sites with blocking solution for at least 1 hour.
-
Incubate with the primary anti-SBPase antibody at the optimized dilution overnight at 4°C.
-
Wash the sample three times with PBS to remove unbound primary antibody.
-
Incubate with the fluorophore-conjugated secondary antibody at the optimized dilution for 1-2 hours at room temperature in the dark.
-
Wash the sample three times with PBS to remove unbound secondary antibody.
-
Mount the sample with an anti-fading mounting medium.
-
Visualize the localization of SBPase using a fluorescence microscope with the appropriate filter sets.
Visualizations
Signaling and Metabolic Pathways
Caption: Role of SBPase in the Calvin Cycle within the chloroplast stroma.
Experimental Workflows
Caption: Workflow for SBPase localization by subcellular fractionation.
Caption: Workflow for SBPase localization by immunofluorescence microscopy.
References
- 1. Sequence Characteristics and Expression Analysis of the Gene Encoding Sedoheptulose-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green fluorescent protein (GFP) in plant research | Proteintech Group [ptglab.com]
- 3. Team:Marburg/Cell-Free/Troubleshooting - 2021.igem.org [2021.igem.org]
- 4. Preparation of Chloroplast Sub-compartments from Arabidopsis for the Analysis of Protein Localization by Immunoblotting or Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Fluorescent Tagging of Full-Length Arabidopsis Gene Products in Planta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of SBPase enhances photosynthesis against high temperature stress in transgenic rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
How to control for the activity of other phosphatases in SBPase assays?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the activity of other phosphatases in Sedoheptulose-1,7-bisphosphatase (SBPase) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary phosphatases that can interfere with SBPase activity measurements in plant extracts?
A1: The most significant interfering phosphatase in SBPase assays using plant extracts is chloroplast fructose-1,6-bisphosphatase (FBPase) due to its structural similarity and role in the Calvin cycle.[1][2] Other non-specific phosphatases, such as acid phosphatases, may also contribute to background signal depending on the sample preparation and assay conditions.[3][4]
Q2: How can I differentiate SBPase activity from FBPase activity?
A2: Differentiation can be achieved through a combination of substrate specificity and the use of selective inhibitors. SBPase can hydrolyze fructose-1,6-bisphosphate (FBP), albeit at a much lower rate than its primary substrate, sedoheptulose-1,7-bisphosphate (SBP).[1] In contrast, FBPase is highly specific for FBP and is inactive with SBP.[1] Therefore, running parallel assays with FBP as the substrate can help quantify the contribution of FBPase. Additionally, FBPase is allosterically inhibited by adenosine monophosphate (AMP), providing a tool for its selective inhibition.[5][6][7][8]
Q3: Are there specific inhibitors I can use to block FBPase activity?
A3: Yes, AMP is a well-characterized allosteric inhibitor of FBPase.[5][6][7][8] Including AMP in your SBPase assay reaction mix can significantly reduce FBPase activity. Other compounds have also been developed as FBPase inhibitors, though their availability for research purposes may vary.[7]
Q4: What about other non-specific phosphatases? How can their activity be controlled?
A4: Non-specific acid phosphatases can be inhibited by including phosphate in the assay buffer, as it acts as a competitive inhibitor.[3][9] General phosphatase inhibitor cocktails are also available and can be used, but their components should be reviewed for compatibility with the SBPase assay conditions.[10][11] It is also important to maintain a pH optimal for SBPase activity (typically around 8.2), which can help minimize the activity of acid phosphatases that have acidic pH optima.[12]
Q5: Can I control for interfering phosphatases through experimental design without using inhibitors?
A5: Yes. One effective control is to perform the assay on plant extracts from a mutant line with reduced or knocked-out SBPase expression. This will help determine the background phosphatase activity. Another approach is to purify SBPase from your sample. While more labor-intensive, this provides the cleanest system for activity measurement.[13] Additionally, running a blank reaction without the SBP substrate will account for any non-substrate-dependent phosphate release.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal in no-substrate control | Non-specific phosphatase activity in the enzyme extract. | 1. Add a general phosphatase inhibitor cocktail to your extraction and assay buffers. 2. Include inorganic phosphate (e.g., 1-10 mM) in your assay buffer to inhibit acid phosphatases.[3][9] 3. Optimize the pH of your assay buffer to be slightly alkaline (pH 8.0-8.5) to disfavor acid phosphatases.[12] |
| Suspected FBPase interference | FBPase in the sample is hydrolyzing the SBP substrate or residual FBP. SBPase itself can have low activity on FBP.[1] | 1. Perform a parallel assay using FBP as the substrate to quantify FBPase activity. 2. Add AMP to your SBPase assay to inhibit FBPase. Start with a concentration range of 10-100 µM and optimize.[5][8] 3. Ensure your SBP substrate is free of FBP contamination. |
| Inconsistent or non-linear reaction rates | Contaminating enzymes in coupling assay components; inhibitor instability or degradation. | 1. If using a coupled spectrophotometric assay, ensure the coupling enzymes (e.g., phosphoglucose isomerase, glucose-6-phosphate dehydrogenase) are pure and do not have contaminating phosphatase activity.[14] 2. Prepare fresh inhibitor solutions for each experiment. 3. Verify that the assay conditions (pH, temperature) are optimal and stable throughout the measurement period. |
| Low SBPase activity | Sub-optimal assay conditions; enzyme inactivation. | 1. Ensure the presence of a reducing agent like dithiothreitol (DTT) in your assay buffer, as SBPase is a redox-regulated enzyme.[1] 2. Confirm the optimal concentration of Mg2+, which is an essential cofactor. 3. Check the quality and purity of your SBP substrate. |
Quantitative Data Summary
Table 1: Inhibition of Fructose-1,6-bisphosphatase (FBPase) by AMP
| Organism/Tissue | Inhibitor | IC50 (µM) | Reference |
| Red-eared slider (control liver) | AMP | 11.8 | [5] |
| Red-eared slider (anoxic liver) | AMP | 8.3 | [5] |
| Pig kidney | AMP | 1.3 | [7] |
| Human liver | AMP | 9.7 | [7] |
| Muscle FBP2 (wild-type) | AMP | ~0.6 | [8] |
| Muscle FBP2 (L190G mutant) | AMP | 84.4 | [8] |
IC50: The concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Experimental Protocols
Protocol 1: SBPase Activity Assay (Phosphate Release Method)
This protocol is adapted from methods described for measuring SBPase activity in plant extracts.[12][15]
1. Extraction Buffer:
-
50 mM HEPES-KOH, pH 8.2
-
5 mM MgCl₂
-
1 mM EDTA
-
1 mM EGTA
-
10% (v/v) Glycerol
-
0.1% (v/v) Triton X-100
-
10 mM Dithiothreitol (DTT)
-
Protease and phosphatase inhibitor cocktail (optional, but recommended)
2. Assay Buffer:
-
100 mM HEPES-KOH, pH 8.2
-
15 mM MgCl₂
-
10 mM DTT
3. Substrate:
-
Sedoheptulose-1,7-bisphosphate (SBP) solution (e.g., 20 mM)
4. Procedure:
-
Extract plant tissue in ice-cold extraction buffer. Centrifuge to clarify the extract.
-
Initiate the reaction by adding the enzyme extract to the assay buffer pre-warmed to the desired temperature (e.g., 25°C).
-
Add SBP to start the reaction.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid to a final concentration of 1 M).
-
Centrifuge to pellet precipitated protein.
-
Quantify the released inorganic phosphate in the supernatant using a colorimetric method (e.g., with Malachite green or Biomol Green).[15][16]
-
Run appropriate controls:
-
No enzyme extract (background phosphate in reagents).
-
No SBP substrate (endogenous phosphate release from the extract).
-
With FBP as substrate to assess FBPase activity.
-
With AMP to inhibit FBPase.
-
Protocol 2: Coupled Spectrophotometric SBPase Assay
This is a continuous assay that couples the production of fructose-6-phosphate (F6P) from FBP (as a proxy for SBPase activity on SBP) to the reduction of NADP+.
1. Coupling Enzymes:
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
2. Reaction Mixture:
-
100 mM HEPES-KOH, pH 8.2
-
15 mM MgCl₂
-
10 mM DTT
-
0.5 mM NADP+
-
Excess PGI and G6PDH
-
Enzyme extract
3. Procedure:
-
Combine all reaction components except the substrate in a cuvette.
-
Incubate for a few minutes to allow any endogenous substrates to be consumed.
-
Initiate the reaction by adding FBP.
-
Monitor the increase in absorbance at 340 nm (due to NADPH formation) over time.
-
The rate of absorbance change is proportional to the phosphatase activity.
-
Run the same controls as in Protocol 1.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. repository.essex.ac.uk [repository.essex.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Acid Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Insights to Regulation of Fructose-1,6-bisphosphatase during Anoxia in Red-Eared Slider, Trachemys scripta elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP inhibition of pig kidney fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing Inhibitors Against Fructose 1,6-bisphosphatase: Exploring Natural Products for Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimeric and tetrameric forms of muscle fructose-1,6-bisphosphatase play different roles in the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Regulation of Fructose 1,6-Bisphosphatase in Procyclic Form Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting inconsistent results in studies of Sedoheptulose 1,7-bisphosphate metabolism.
Welcome to the technical support center for researchers studying Sedoheptulose 1,7-bisphosphate (SBP) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, helping you achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the significance of studying this compound (SBP)?
A1: this compound is a critical seven-carbon sugar phosphate intermediate in the Calvin-Benson-Bassham cycle (CBBC), the primary pathway for photosynthetic carbon fixation in plants, algae, and cyanobacteria.[1] It also plays a role in the non-oxidative branch of the pentose phosphate pathway (PPP) in various organisms.[2][3][4] The enzyme that dephosphorylates SBP, sedoheptulose-1,7-bisphosphatase (SBPase), is a key regulatory point and a recognized metabolic bottleneck.[1] Therefore, studying SBP metabolism is crucial for understanding the regulation of carbon flux, photosynthetic capacity, and cellular responses to oxidative stress.[1][2][3]
Q2: Why are my measurements of SBP levels inconsistent across experiments?
A2: Inconsistent SBP measurements can arise from several factors:
-
Sub-optimal sample quenching: Inefficient quenching of metabolic activity can lead to rapid turnover of SBP. The choice of quenching solvent and method is crucial for accurate results.[5][6]
-
SBP instability: As a phosphorylated sugar, SBP can be prone to degradation if not handled properly during extraction and analysis.
-
Enzymatic activity: Cross-reactivity or promiscuity of other enzymes, such as Fructose 1,6-bisphosphatase (FBPase), can affect SBP levels.[2][7]
-
Analytical variability: Issues with analytical methods, such as LC-MS/MS, including matrix effects and improper calibration, can lead to inconsistent quantification.
Q3: Can Fructose 1,6-bisphosphatase (FBPase) hydrolyze SBP in my samples?
A3: Yes, some FBPases exhibit promiscuous activity and can hydrolyze SBP, although typically with lower efficiency than their primary substrate, Fructose 1,6-bisphosphate (FBP).[2][8] This is a critical consideration, as the presence of active FBPase could lead to an underestimation of SBP levels. The degree of this cross-reactivity can vary depending on the organism and the specific isoform of the enzyme.[2][8]
Q4: SBP is not commercially available. How can I obtain it for my experiments?
A4: Since SBP is not commercially available, it needs to be synthesized in vitro.[4][9] This is typically achieved through a coupled enzymatic reaction. A common method involves the use of transketolase to generate Erythrose 4-phosphate (E4P), followed by an aldol condensation of E4P with dihydroxyacetone phosphate (DHAP) catalyzed by an aldolase.[2][4][9]
Troubleshooting Guides
Issue 1: High Variability in SBP Quantification by LC-MS/MS
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | Plunging samples into cold methanol can cause significant metabolite leakage in some organisms.[5] Consider using alternative methods like cold saline or rapid filtration followed by cold methanol.[5][10] The choice of quenching method should be validated for your specific biological system.[6] |
| Metabolite Degradation | Ensure samples are kept at low temperatures throughout the extraction process. Minimize the time between quenching and extraction. Evaluate the stability of SBP in your extraction solvent. |
| Matrix Effects in Mass Spectrometry | Utilize stable isotope-labeled internal standards for accurate quantification.[11] Perform a matrix effect study by spiking known amounts of SBP into your sample matrix to assess ion suppression or enhancement. |
| Suboptimal Chromatographic Separation | Optimize your LC method to ensure baseline separation of SBP from isomers and other interfering compounds. Ion-pair chromatography is often used for the separation of sugar phosphates.[11][12] |
Issue 2: Low or No Detectable SBPase Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Inactivity | SBPase activity is often redox-regulated and requires reducing agents like dithiothreitol (DTT) for activation.[13] Ensure your assay buffer contains an adequate concentration of a reducing agent. |
| Incorrect Assay Conditions | SBPase activity is sensitive to pH and requires divalent cations like Mg2+ for activity.[7][13] The optimal pH can be influenced by the Mg2+ concentration.[7][14] Optimize the pH and Mg2+ concentration for your specific enzyme. |
| Substrate Inhibition or Degradation | While less common for SBPase, high concentrations of the substrate or its degradation products can sometimes inhibit enzyme activity. Verify the purity and concentration of your in vitro synthesized SBP. |
| Presence of Inhibitors | The product of the reaction, Sedoheptulose 7-phosphate (S7P), and inorganic phosphate can act as feedback inhibitors.[13] Ensure your assay is set up to measure initial reaction rates before significant product accumulation occurs. |
Data Presentation
Table 1: Kinetic Parameters of SBPase and FBPase from Different Organisms
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| SBPase | Spinach | SBP | - | - | 1.62 x 106 M-1s-1 | [7] |
| SBPase | Spinach | FBP | - | - | 5.5 x 104 M-1s-1 | [7] |
| GlpXC (FBPase) | Bacillus methanolicus | FBP | 14 ± 0.5 | - | 86.3 | [2][8] |
| GlpXP (FBPase/SBPase) | Bacillus methanolicus | FBP | 440 ± 7.6 | - | 8.8 | [2][8] |
Note: Direct comparison of kinetic parameters can be challenging due to variations in assay conditions.
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound (SBP)
This protocol is adapted from methodologies used for generating SBP for enzyme assays.[2][4][9]
Materials:
-
Fructose 6-phosphate (F6P)
-
Glyceraldehyde 3-phosphate (GAP)
-
Dihydroxyacetone phosphate (DHAP)
-
Thiamine pyrophosphate (TPP)
-
MnCl2
-
Transketolase (TKT) from S. cerevisiae
-
Fructose 1,6-bisphosphate aldolase (FBA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Amicon Ultra-0.5 centrifugal filter
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 20 mM F6P, 20 mM GAP, 20 mM DHAP, 10 µM TPP, and 2 mM MnCl2.[2][9]
-
Add FBA to the reaction mixture.
-
Incubate the reaction at an appropriate temperature (e.g., 50°C for enzymes from B. methanolicus) for a sufficient duration (e.g., 45 minutes).[9]
-
Stop the reaction and remove the enzymes using an Amicon Ultra-0.5 centrifugal filter.[9]
-
The resulting solution will contain SBP. The presence and concentration of SBP should be verified by LC-MS/MS.[4][9]
Protocol 2: Quantification of SBP by LC-MS/MS
This protocol provides a general framework for the analysis of SBP.[9][11][12]
1. Sample Quenching and Extraction:
-
Rapidly quench metabolic activity using a validated method for your cell type (e.g., fast filtration followed by immersion in cold 80% methanol).
-
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., methanol/water).
-
Add a stable isotope-labeled internal standard for SBP if available to correct for matrix effects and variations in extraction efficiency.
2. Chromatographic Separation:
-
Use a suitable HPLC column for separating polar metabolites, such as a SeQuant ZIC-pHILIC column or an ion-pair loaded C18 column.[9][12]
-
Employ a gradient elution with appropriate mobile phases (e.g., eluent A: 10 mM ammonium bicarbonate, pH 9.3; eluent B: acetonitrile).[9]
3. Mass Spectrometry Detection:
-
Utilize an electrospray ionization (ESI) source in negative ionization mode.
-
Operate the mass spectrometer in tandem MS (MS/MS) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Optimize the precursor-to-product ion transitions for SBP.
4. Data Analysis:
-
Quantify SBP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
Visualizations
Caption: Simplified pathway of SBP synthesis and conversion in the non-oxidative PPP.
References
- 1. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 2. Characterization of Fructose 1,6-Bisphosphatase and Sedoheptulose 1,7-Bisphosphatase from the Facultative Ribulose Monophosphate Cycle Methylotroph Bacillus methanolicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Analyzing Pentose Phosphate Pathway Metabolites [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH and kinetic studies of chloroplast sedoheptulose-1,7-bisphosphatase from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of fructose 1,6-bisphosphatase and sedoheptulose 1,7-bisphosphatase from the facultative ribulose monophosphate cycle methylotroph Bacillus methanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. osti.gov [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Best practices for the long-term storage of Sedoheptulose 1,7-bisphosphate standards.
This technical support center provides best practices for the long-term storage of Sedoheptulose 1,7-bisphosphate (SBP) standards, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound standards?
A1: For long-term storage, it is recommended to store this compound at or below -15°C.[1] Many suppliers of similar sugar phosphates recommend storage at -20°C.
Q2: How should I store this compound? In solid form or in solution?
A2: For longest-term stability, it is best to store this compound as a lyophilized or crystalline solid in a tightly sealed container to protect it from moisture. If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.
Q3: What is the expected shelf-life of this compound?
A3: When stored correctly as a solid at -20°C, a related compound, D-Sedoheptulose-7-phosphate, has been shown to be stable for at least 4 years. While specific long-term stability data for this compound is limited, similar stability can be expected under optimal conditions. The stability of solutions will be shorter and depends on the storage conditions.
Q4: What solvent should I use to prepare a stock solution of this compound?
A4: High-purity water is a suitable solvent for preparing aqueous solutions of this compound. For certain applications, buffering the solution to a neutral pH (around 7.0) may be beneficial for stability.
Q5: At what pH is this compound most stable in solution?
A5: Sugar phosphates are generally most stable in neutral to slightly alkaline aqueous solutions. Acidic conditions, particularly around pH 4, can lead to an increased rate of hydrolysis of the phosphate groups.[2][3] Therefore, maintaining a pH close to neutral is recommended for working solutions.
Q6: Can I store my this compound working solutions at 4°C?
A6: For short-term storage (a few days), 4°C is generally acceptable. However, for longer periods, it is highly recommended to store solutions frozen at -20°C or below to minimize degradation and prevent microbial growth.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected signal in enzymatic assays. | Degradation of the SBP standard. | 1. Prepare a fresh working solution from a new aliquot of your stock. 2. Verify the storage conditions of your stock solution (temperature, protection from moisture). 3. Perform a quality control check on your standard (see Experimental Protocols section). |
| Inaccurate concentration of the standard solution. | 1. Recalculate the dilution series. 2. Use calibrated pipettes for preparing solutions. 3. If possible, verify the concentration using a phosphate assay (see Experimental Protocols). | |
| Repeated freeze-thaw cycles of the standard solution. | Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles. | |
| Precipitate observed in the thawed standard solution. | The solution may have become too concentrated during freezing. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, centrifuge the solution and use the supernatant, but be aware that the concentration may have changed. 3. Consider preparing a less concentrated stock solution for future use. |
| High background signal in assays. | Contamination of the standard solution. | 1. Use sterile technique when preparing and handling solutions to prevent microbial contamination. 2. Prepare fresh solutions with high-purity water and reagents. |
| Presence of interfering substances. | Ensure that the buffer and other components of your standard solution are compatible with your assay. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound and a Related Compound
| Compound | Form | Storage Temperature | Expected Stability |
| This compound | Solid | ≤ -15°C[1] | Not specified, but expected to be several years |
| D-Sedoheptulose-7-phosphate | Solid | -20°C | ≥ 4 years |
Table 2: Factors Influencing the Stability of Sugar Phosphates in Solution
| Factor | Condition for Optimal Stability | Condition Leading to Degradation |
| pH | Neutral to slightly alkaline (pH ~7-8) | Acidic (especially around pH 4)[2][3] |
| Temperature | Frozen (≤ -20°C) | Refrigerated (4°C) for short-term, Room temperature is not recommended |
| Microbial Growth | Use of sterile water and handling techniques | Non-sterile conditions |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
Lyophilized this compound standard
-
High-purity, sterile water
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized SBP to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the desired amount of SBP powder.
-
Add the appropriate volume of high-purity water to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Dispense into single-use aliquots in sterile microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or below.
-
Protocol 2: Quality Control of this compound Standards using LC-MS
This protocol provides a general workflow for assessing the purity of SBP standards. Specific parameters will need to be optimized for your instrument and column.
-
Sample Preparation:
-
Thaw an aliquot of your SBP stock solution.
-
Dilute the stock solution to an appropriate concentration for your LC-MS system (e.g., 1-10 µM) with a suitable solvent mixture (e.g., 80% acetonitrile in water).
-
-
LC-MS Analysis:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar compounds like sugar phosphates.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect the deprotonated SBP molecule.
-
Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of SBP and potential degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the SBP peak.
-
Look for the appearance of new peaks or a decrease in the main SBP peak area over time in stability studies.
-
Potential degradation products to monitor for include sedoheptulose-7-phosphate and inorganic phosphate.
-
Visualizations
References
Validation & Comparative
A Comparative Analysis of Sedoheptulose 1,7-bisphosphate and Fructose 1,6-bisphosphate in the Calvin Cycle
A deep dive into the regulatory roles and impact on photosynthetic efficiency of two key Calvin Cycle intermediates.
In the intricate biochemical symphony of the Calvin Cycle, the primary pathway for carbon fixation in photosynthetic organisms, Sedoheptulose 1,7-bisphosphate (SBP) and Fructose 1,6-bisphosphate (FBP) play pivotal, yet distinct, roles. Both are transiently formed bisphosphorylated sugars that are dephosphorylated in irreversible reactions, acting as critical control points in the cycle. This guide provides a comprehensive comparison of their functions, the enzymes that catalyze their conversion, and their relative importance in regulating carbon flux, supported by experimental data from transgenic studies.
The Roles of SBP and FBP in the Regenerative Phase
The Calvin Cycle is broadly divided into three phases: carboxylation, reduction, and regeneration. Both SBP and FBP are key players in the regenerative phase, where the initial CO2 acceptor, Ribulose-1,5-bisphosphate (RuBP), is regenerated.
Fructose 1,6-bisphosphate (FBP) is formed from the condensation of two triose phosphates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP), a reaction catalyzed by aldolase. The subsequent irreversible dephosphorylation of FBP to Fructose 6-phosphate (F6P) is catalyzed by Fructose 1,6-bisphosphatase (FBPase). F6P stands at a crucial metabolic junction, feeding into the regeneration of RuBP or being channeled towards the synthesis of starch and sucrose.
This compound (SBP) is synthesized from DHAP and erythrose 4-phosphate (E4P) by aldolase. Its dephosphorylation to Sedoheptulose 7-phosphate (S7P) is an irreversible step unique to the Calvin Cycle and is catalyzed by Sedoheptulose 1,7-bisphosphatase (SBPase). This reaction is a key regulatory point in the pathway leading to RuBP regeneration.
Comparative Impact on Photosynthesis and Plant Growth
Genetic modification of the expression of SBPase and FBPase in various plant species has provided significant insights into the relative importance of these two steps in controlling photosynthetic carbon fixation and overall plant growth.
| Parameter | Effect of Increased SBPase Activity | Effect of Increased FBPase Activity | Reference Organism(s) |
| Photosynthetic CO2 Fixation Rate | Significant increase | Moderate increase | Tobacco, Rice, Wheat, Chlamydomonas |
| Ribulose-1,5-bisphosphate (RuBP) Levels | Significant increase | Moderate increase | Tobacco |
| Rubisco Activation State | Increased | Increased | Tobacco |
| Biomass/Dry Matter | Significant increase (up to 30-50%) | Moderate increase (up to 30%) | Tobacco, Wheat, Tomato |
| Starch Content | Increased | Increased | Tobacco |
| Sucrose Content | Increased | Increased | Tobacco |
Experimental evidence strongly suggests that SBPase exerts a greater control over the flux of the Calvin Cycle compared to FBPase. Studies on transgenic tobacco plants have shown that even a moderate increase in SBPase activity can lead to a significant enhancement in photosynthetic rates and biomass accumulation. Conversely, a reduction in SBPase activity has a more pronounced negative impact on photosynthesis than a similar reduction in FBPase activity. This indicates that the dephosphorylation of SBP is a more significant rate-limiting step in the regeneration of RuBP.
Overexpression of FBPase also enhances photosynthesis and growth, but the effects are generally less pronounced than those observed with SBPase overexpression. This suggests that while important, the conversion of FBP to F6P is not as strong of a bottleneck in the cycle.
Visualization of Roles in the Calvin Cycle
The following diagram illustrates the positions of Fructose 1,6-bisphosphate and this compound within the regenerative phase of the Calvin Cycle.
Caption: The roles of FBP and SBP in the Calvin Cycle.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SBP and FBP.
Measurement of Photosynthetic CO2 Fixation
Principle: The rate of photosynthetic CO2 assimilation is determined by measuring the depletion of CO2 in a closed system containing a plant leaf or by measuring the difference in CO2 concentration between air entering and leaving a leaf chamber in an open system. Infrared gas analyzers (IRGAs) are commonly used for precise CO2 measurements.
Protocol (using a portable photosynthesis system like LI-COR LI-6800):
-
Plant Material: Use fully expanded, healthy leaves from plants grown under controlled conditions.
-
Acclimation: Clamp the leaf into the instrument's cuvette. Allow the leaf to acclimate to the chamber conditions (light intensity, temperature, and CO2 concentration) until a steady-state photosynthetic rate is achieved (typically 15-30 minutes).
-
Measurement:
-
For a single-point measurement, set the conditions to mimic the plant's growth environment or a specific experimental condition (e.g., saturating light).
-
For a CO2 response curve (A/Ci curve), maintain a constant light intensity and temperature while varying the CO2 concentration in the chamber in a stepwise manner.
-
-
Data Recording: The instrument software records the net CO2 assimilation rate (A), stomatal conductance (gs), intercellular CO2 concentration (Ci), and transpiration rate (E).
-
Data Analysis: The photosynthetic rate is typically expressed as µmol CO2 assimilated per square meter of leaf area per second (µmol m⁻² s⁻¹).
Quantification of Calvin Cycle Intermediates by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for separating and quantifying metabolites. Plant material is flash-frozen to halt metabolic activity, and metabolites are extracted and then analyzed.
Protocol:
-
Sample Collection: Clamp-freeze leaf tissue in liquid nitrogen directly from the experimental conditions to quench metabolism.
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the metabolites using a cold extraction buffer (e.g., a mixture of methanol, chloroform, and water).
-
Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the metabolites on a suitable chromatography column (e.g., a reverse-phase or hydrophilic interaction liquid chromatography column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite are monitored for quantification.
-
-
Quantification: Create a standard curve for each metabolite using known concentrations of pure standards. The concentration of each intermediate in the plant extract is determined by comparing its peak area to the standard curve.
Sedoheptulose-1,7-bisphosphatase (SBPase) and Fructose-1,6-bisphosphatase (FBPase) Enzyme Activity Assays
Principle: The activity of both phosphatases is determined by measuring the rate of inorganic phosphate (Pi) release from their respective substrates (SBP and FBP). Alternatively, a coupled spectrophotometric assay can be used where the product of the phosphatase reaction is converted through a series of enzymatic reactions leading to a change in absorbance of NAD(P)H.
Protocol (Coupled Spectrophotometric Assay for FBPase):
-
Enzyme Extraction: Homogenize leaf tissue in a cold extraction buffer containing protease inhibitors. Centrifuge to remove cell debris and use the supernatant for the assay.
-
Assay Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., HEPES-KOH, pH 8.0)
-
MgCl₂ (as a cofactor)
-
Fructose 1,6-bisphosphate (substrate)
-
Coupling enzymes: phosphoglucose isomerase and glucose-6-phosphate dehydrogenase
-
NADP⁺
-
-
Reaction Initiation and Measurement:
-
Add the enzyme extract to the assay mixture.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH. This rate is proportional to the FBPase activity.
-
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Note on SBPase Assay: A similar coupled assay can be designed for SBPase, where sedoheptulose-7-phosphate is converted through a series of reactions leading to NAD(P)H production or consumption.
Western Blot Analysis of Calvin Cycle Enzymes
Principle: Western blotting allows for the detection and relative quantification of specific proteins (e.g., SBPase, FBPase) in a complex mixture of proteins extracted from plant tissue.
Protocol:
-
Protein Extraction: Extract total soluble proteins from leaf tissue using an appropriate extraction buffer.
-
Protein Quantification: Determine the total protein concentration in the extracts using a standard method (e.g., Bradford assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of total protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection:
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-SBPase antibody).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Imaging and Quantification: Capture the chemiluminescent signal using an imager. The intensity of the band corresponding to the target protein is proportional to its abundance. Use a loading control (e.g., actin or RuBisCO large subunit) to normalize for variations in protein loading.
Conclusion
Both this compound and Fructose 1,6-bisphosphate are indispensable intermediates in the Calvin Cycle. However, experimental data from transgenic plant studies have demonstrated that the dephosphorylation of SBP, catalyzed by SBPase, is a more critical rate-limiting step for carbon flux through the cycle than the dephosphorylation of FBP. Consequently, SBPase has emerged as a key target for genetic engineering strategies aimed at enhancing photosynthetic efficiency and crop productivity. Understanding the distinct regulatory roles of these two bisphosphatases provides valuable insights for researchers and professionals in the fields of plant science, agriculture, and drug development, particularly in the context of improving carbon fixation and biomass yield.
Functional differences between Sedoheptulose 1,7-bisphosphate and Sedoheptulose 7-phosphate.
A Comparative Analysis of Sedoheptulose 1,7-bisphosphate and Sedoheptulose 7-phosphate: Functional Roles and Regulatory Mechanisms
This guide provides a comprehensive comparison of this compound (SBP) and Sedoheptulose 7-phosphate (S7P), two critical sugar phosphate intermediates in central carbon metabolism. We will explore their distinct functions in key metabolic pathways, the enzymes that regulate their interconversion, and present supporting experimental data and methodologies for their study.
Core Functional Differences
This compound and Sedoheptulose 7-phosphate are closely related heptose (seven-carbon) sugars, but the presence of an additional phosphate group on SBP profoundly influences its metabolic fate and regulatory significance.
This compound (SBP) is primarily recognized as an intermediate unique to the regenerative phase of the Calvin-Benson Cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1][2] Its key role is as the substrate for the enzyme Sedoheptulose-1,7-bisphosphatase (SBPase). The dephosphorylation of SBP to S7P, catalyzed by SBPase, is an essentially irreversible and critical regulatory step that helps to control the flux of carbon through the cycle.[2][3] The activity of SBPase is tightly regulated by light via the ferredoxin/thioredoxin system, ensuring the Calvin cycle operates efficiently during photosynthesis.[4][5] Decreased SBPase activity has been shown to result in reduced carbon fixation and stunted plant growth, highlighting its importance.[1]
Sedoheptulose 7-phosphate (S7P) has a broader role, functioning as a key intermediate in two major pathways: the Calvin Cycle and the Pentose Phosphate Pathway (PPP).[6][7] In the Calvin Cycle, it is the product of the SBPase reaction and a precursor for the regeneration of ribulose-1,5-bisphosphate, the CO2 acceptor molecule.[8][9] In the non-oxidative branch of the PPP, S7P is a central hub, formed by the action of transketolase and subsequently acted upon by transaldolase to generate other sugar phosphates like erythrose 4-phosphate and fructose 6-phosphate.[6][10] This positions S7P at a critical intersection between anabolic and catabolic processes.[11] Furthermore, S7P can act as a feedback inhibitor of SBPase, providing another layer of regulation on the Calvin Cycle.[12]
Key Distinctions at a Glance
| Feature | This compound (SBP) | Sedoheptulose 7-phosphate (S7P) |
| Phosphate Groups | Two (at C1 and C7 positions) | One (at C7 position) |
| Primary Pathway(s) | Calvin-Benson Cycle[1] | Calvin-Benson Cycle, Pentose Phosphate Pathway[6][7] |
| Key Enzyme(s) | Substrate for Sedoheptulose-1,7-bisphosphatase (SBPase)[4] | Product of SBPase; Substrate for Transketolase and Transaldolase[6] |
| Primary Function | Intermediate in the regenerative phase of the Calvin Cycle, preceding a key regulatory step.[3] | Metabolic intermediate connecting glycolysis and the PPP; precursor for nucleotide synthesis and regeneration of RuBP.[10][11] |
| Regulatory Role | Its hydrolysis is a major control point of the Calvin Cycle flux.[2] | Can act as a feedback inhibitor of SBPase.[12] |
Metabolic Pathways and Regulation
The distinct roles of SBP and S7P are best understood by visualizing their positions within their respective metabolic pathways.
The Calvin-Benson Cycle
In the regenerative phase of the Calvin cycle, SBP is formed and subsequently dephosphorylated in a critical, regulated step to produce S7P. This ensures the unidirectional flow of the cycle towards the regeneration of the CO2 acceptor molecule, Ribulose-1,5-bisphosphate.
Caption: Role of SBP and S7P in the Calvin Cycle's regenerative phase.
The Pentose Phosphate Pathway (Non-Oxidative)
S7P is a central intermediate in the non-oxidative PPP, which interconverts five-carbon and seven-carbon sugars with intermediates of glycolysis. This pathway is crucial for generating precursors for nucleotide biosynthesis (Ribose-5-phosphate) and NADPH for reductive biosynthesis.
Caption: Central role of S7P in the non-oxidative Pentose Phosphate Pathway.
Experimental Protocols
Quantification of SBP and S7P by LC-MS/MS
A common method for the quantitative analysis of sugar phosphates like SBP and S7P involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Extraction:
-
Metabolites are extracted from biological samples (e.g., plant leaves, cell cultures) by quenching metabolic activity rapidly, often with a cold solvent mixture like methanol/water.
-
The tissue is homogenized, and the extract is cleared of proteins and cell debris by centrifugation.
2. Chromatographic Separation:
-
The supernatant containing the metabolites is injected into a liquid chromatograph.
-
Separation is typically achieved on an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column, which can resolve these highly polar, structurally similar isomers.
3. Mass Spectrometry Detection:
-
The eluent from the LC is directed to a tandem mass spectrometer (e.g., a triple quadrupole).
-
The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SBP and S7P are monitored, providing high selectivity and sensitivity for quantification.
-
Absolute quantification is achieved by using a standard curve generated from pure analytical standards of SBP and S7P.
Coupled Enzyme Assay for SBPase Activity
Since SBP is not commercially available, a coupled assay is often used to measure SBPase activity by generating its substrate in situ.[13]
1. In Situ Generation of SBP:
-
The assay mixture contains substrates Erythrose 4-phosphate (E4P) and Dihydroxyacetone phosphate (DHAP).
-
Purified aldolase enzyme is added to catalyze the condensation of E4P and DHAP to form this compound (SBP).
2. SBPase Reaction:
-
The biological sample or purified enzyme preparation containing SBPase is added to the mixture.
-
SBPase hydrolyzes the newly formed SBP to Sedoheptulose 7-phosphate (S7P) and inorganic phosphate (Pi).
3. Detection of Products:
-
The reaction can be monitored in several ways:
-
Phosphate Detection: The reaction is stopped at various time points, and the amount of inorganic phosphate released is measured using a colorimetric method (e.g., Malachite Green assay).
-
LC-MS/MS: The reaction is stopped, and the amount of S7P produced is quantified using the LC-MS/MS protocol described above.
-
Caption: Workflow for a coupled enzyme assay to measure SBPase activity.
Conclusion
The functional distinction between this compound and Sedoheptulose 7-phosphate is a clear illustration of how phosphorylation status dictates a molecule's role in metabolism. SBP serves as a specific, regulated substrate in the carbon fixation pathway of photosynthetic organisms, with its dephosphorylation being a key control point. In contrast, S7P is a more versatile intermediate, participating in both the Calvin Cycle and the Pentose Phosphate Pathway, thereby linking different arms of central carbon metabolism. Understanding these differences is crucial for researchers in metabolic engineering, crop science, and drug development, as manipulating the enzymes that interconvert these molecules can have profound effects on cellular carbon flux and overall organismal growth.
References
- 1. academic.oup.com [academic.oup.com]
- 2. collab.its.virginia.edu [collab.its.virginia.edu]
- 3. fiveable.me [fiveable.me]
- 4. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Sedoheptulose 7-phosphate - Wikipedia [en.wikipedia.org]
- 7. Sedoheptulose, 7-phosphate | C7H15O10P | CID 165007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. Calvin cycle - Wikipedia [en.wikipedia.org]
- 10. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 11. Sedoheptulose kinase regulates cellular carbohydrate metabolism by sedoheptulose 7-phosphate supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of sedoheptulose-1,7-bisphosphatase by sedoheptulose-7-phosphate and glycerate, and of fructose-1,6-bisphosphatase by glycerate in spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Fork in the Photosynthetic Road: Comparing the Sedoheptulose Bisphosphate Bypass to the Canonical Calvin Cycle
For researchers in plant biology, biochemistry, and crop development, understanding the nuances of carbon fixation is paramount. While the Calvin-Benson Cycle has long been the textbook model for this fundamental process, a notable variation, the Sedoheptulose Bisphosphate (SBP) bypass, presents an alternative route with significant implications for photosynthetic efficiency and plant growth. This guide provides a detailed comparison of these two pathways, supported by experimental data, to illuminate their key distinctions.
The canonical Calvin Cycle is a complex, 11-step process that regenerates Ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis. A key part of this regeneration phase involves the synthesis and dephosphorylation of two sugar bisphosphates: fructose-1,6-bisphosphate (FBP) and sedoheptulose-1,7-bisphosphate (SBP). The SBP bypass, a more recently characterized variant, alters this regenerative phase by circumventing the steps involving FBP and its dedicated phosphatase, Fructose-1,6-bisphosphatase (FBPase). This alternative pathway relies on the enzyme transaldolase to rearrange carbon skeletons, ultimately leading to RuBP regeneration with a different set of intermediates.
Key Enzymatic and Metabolic Distinctions
The fundamental difference between the two pathways lies in the enzymes and intermediates involved in the regeneration of RuBP. The canonical cycle utilizes both FBPase and Sedoheptulose-1,7-bisphosphatase (SBPase), while the SBP bypass primarily relies on SBPase and introduces transaldolase into the cycle.
| Feature | Canonical Calvin Cycle | Sedoheptulose Bisphosphate (SBP) Bypass |
| Key Enzymes | Fructose-1,6-bisphosphatase (FBPase), Sedoheptulose-1,7-bisphosphatase (SBPase), Aldolase | Sedoheptulose-1,7-bisphosphatase (SBPase), Transaldolase, Sedoheptulose-1,7-bisphosphate aldolase (SBP aldolase) |
| Bypassed Intermediate | - | Fructose-1,6-bisphosphate (FBP) |
| Key Reactions | FBP + H₂O → Fructose-6-phosphate + PiSBP + H₂O → Sedoheptulose-7-phosphate + Pi | Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ↔ Erythrose-4-phosphate + Fructose-6-phosphate (catalyzed by Transaldolase) |
| Physiological Significance | Standard pathway for carbon fixation in most photosynthetic organisms. | May operate under specific conditions or in certain organisms. Can be engineered to enhance photosynthetic efficiency. |
Comparative Enzyme Kinetics
Experimental data reveals distinct kinetic properties of the key phosphatases in each pathway, SBPase and FBPase. These differences in substrate affinity (Km) and catalytic rate (kcat) underscore their specialized roles.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (s⁻¹µM⁻¹) | Organism |
| SBPase | Sedoheptulose-1,7-bisphosphate (SBP) | 14 ± 0.5 | - | - | Bacillus methanolicus[1] |
| FBPase | Fructose-1,6-bisphosphate (FBP) | 14 ± 0.5 | - | - | Bacillus methanolicus[2] |
| SBPase | Sedoheptulose-1,7-bisphosphate (SBP) | - | - | 1.62 x 10⁶ M⁻¹s⁻¹ | Spinach[3] |
| FBPase | Fructose-1,6-bisphosphate (FBP) | - | - | 5.5 x 10⁴ M⁻¹s⁻¹ | Spinach[3] |
Note: Direct comparative kcat values were not available in the provided search results. The catalytic efficiency data from spinach highlights the higher specificity of SBPase for its substrate compared to FBPase.
Impact on Metabolite Pools
Manipulating the activity of SBPase, a key enzyme in both pathways but central to the bypass, has been shown to significantly alter the concentrations of Calvin Cycle intermediates. Overexpression of SBPase generally leads to an increase in photosynthetic rate and biomass, suggesting that SBPase activity is a limiting factor in RuBP regeneration.[4][5] Modeling studies of a photorespiratory bypass, which can influence Calvin Cycle fluxes, provide insights into the potential shifts in metabolite concentrations when the canonical pathway is altered.
| Metabolite | C3 Model (Canonical) (mmol L⁻¹) | Photorespiratory Bypass Model (mmol L⁻¹) | Percentage Change |
| Sedoheptulose-1,7-bisphosphate (SBP) | 0.33 | 0.09 | -72.7% |
| Sedoheptulose-7-phosphate (S7P) | 0.47 | 0.52 | +10.6% |
| Fructose-1,6-bisphosphate (FBP) | 0.028 | 0.016 | -42.9% |
| Fructose-6-phosphate (F6P) | 0.119 | 0.076 | -36.1% |
| Ribulose-1,5-bisphosphate (RuBP) | 1.45 | 0.56 | -61.4% |
| 3-Phosphoglycerate (PGA) | 6.43 | 9.96 | +54.9% |
Data adapted from a kinetic model of a cyanobacterial photorespiratory bypass integrated into a C3 model, which alters Calvin Cycle fluxes and provides a proxy for the effects of bypassing canonical steps.[6]
The significant decrease in SBP and FBP levels, coupled with an increase in S7P, is consistent with an enhanced flux through the SBPase-catalyzed step, a hallmark of the SBP bypass. The increase in PGA suggests a higher carboxylation rate, likely fueled by more efficient RuBP regeneration.
Experimental Protocols
SBPase Enzyme Assay
This spectrophotometric assay measures the activity of SBPase by coupling the production of its product, sedoheptulose-7-phosphate (S7P), to the reduction of NADP⁺.
Materials:
-
Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 5 mM DTT.
-
Substrate: 10 mM Sedoheptulose-1,7-bisphosphate (SBP).
-
Coupling enzymes: Phosphoglucose isomerase (PGI), Glucose-6-phosphate dehydrogenase (G6PDH).
-
Cofactor: 20 mM NADP⁺.
-
Enzyme extract or purified SBPase.
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADP⁺, PGI, and G6PDH.
-
Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 25°C to allow for activation.
-
Initiate the reaction by adding SBP.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP⁺ to NADPH.
-
Calculate enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Metabolic Flux Analysis using ¹³CO₂ Labeling
This powerful technique allows for the quantification of carbon flow through metabolic pathways in vivo.
Procedure Outline:
-
Steady-state cultivation: Grow plants or algal cultures under controlled conditions (light, CO₂, temperature) to achieve a metabolic steady state.
-
¹³CO₂ pulse-chase: Introduce a pulse of ¹³CO₂ into the growth environment for a defined period, followed by a chase with unlabeled CO₂.
-
Rapid sampling and quenching: Collect samples at various time points during the pulse and chase phases and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Metabolite extraction and analysis: Extract metabolites from the quenched samples and analyze the isotopic enrichment of key intermediates using LC-MS/MS or GC-MS.
-
Flux modeling: Use computational models to fit the isotopic labeling data and calculate the metabolic fluxes through the different pathways.[5]
Generation of Transgenic Plants with Altered SBPase Activity
Modifying the expression of SBPase in plants is a key experimental approach to study the effects of the SBP bypass.
General Workflow:
-
Gene cloning: Isolate the SBPase gene from the organism of interest or a related species.
-
Vector construction: Clone the SBPase cDNA into a plant expression vector under the control of a suitable promoter (e.g., the constitutive CaMV 35S promoter for overexpression).
-
Plant transformation: Introduce the expression vector into plant cells using Agrobacterium tumefaciens-mediated transformation or particle bombardment.
-
Selection and regeneration: Select for transformed cells on a selective medium and regenerate whole plants.
-
Molecular and biochemical analysis: Confirm the integration and expression of the transgene (e.g., via PCR, RT-qPCR, Western blotting) and measure the resulting changes in SBPase activity.[4]
Visualizing the Pathways
To further clarify the differences between the canonical Calvin Cycle and the SBP bypass, the following diagrams illustrate the flow of intermediates and the key enzymatic steps.
Caption: Comparison of the canonical Calvin Cycle and the SBP bypass pathway.
References
- 1. Fructose-1,6-Bisphosphatase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.essex.ac.uk [repository.essex.ac.uk]
- 6. A cyanobacterial photorespiratory bypass model to enhance photosynthesis by rerouting photorespiratory pathway in C3 plants - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Photosynthesis: A Comparative Analysis of Overexpressing SBPase versus Other Calvin Cycle Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The drive to enhance photosynthetic efficiency for improved crop yield and biomass production has led to extensive research into the genetic manipulation of the Calvin-Benson-Bassham (CBB) cycle, the primary pathway for carbon fixation in plants.[1] This guide provides a comparative analysis of the metabolic impact of overexpressing Sedoheptulose-1,7-bisphosphatase (SBPase) against other key enzymes of the Calvin Cycle, namely Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), Fructose-1,6-bisphosphatase (FBPase), Fructose-bisphosphate aldolase (FBPA), and Transketolase (TK).
Metabolic control analyses have identified several enzymes as potential bottlenecks in the Calvin Cycle, with SBPase, RuBisCO, FBPase, aldolase, and transketolase being prominent targets for genetic engineering.[2] Overexpression of these enzymes aims to increase the rate of carbon fixation and, consequently, plant growth. This guide synthesizes data from various studies to offer a clear comparison of their effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
The Calvin Cycle and Points of Overexpression
The following diagram illustrates the Calvin Cycle and highlights the enzymes discussed in this guide that are targeted for overexpression to enhance photosynthetic capacity.
Caption: The Calvin Cycle with key enzymes targeted for overexpression highlighted.
Quantitative Comparison of Overexpression Impacts
The following table summarizes the reported effects of overexpressing SBPase and other key Calvin Cycle enzymes on photosynthetic rate and biomass accumulation in various plant species. It is important to note that experimental conditions, plant species, and the degree of overexpression can influence the outcomes.
| Enzyme Overexpressed | Plant Species | Photosynthetic Rate Increase | Biomass/Yield Increase | Reference(s) |
| SBPase | Tobacco | Up to 30% | Up to 30% | [3] |
| Arabidopsis | Significant increase | Increased seed yield and biomass | [2] | |
| Wheat | Enhanced leaf photosynthesis | 30-40% increase in dry seed yield | [2] | |
| Rice | Increased | No significant change in biomass/yield | [4] | |
| RuBisCO | Tobacco | Mixed results, often limited increase | Limited or no significant increase | [5] |
| Rice | Modest increase | Modest increase | [6] | |
| FBPase | Tobacco | Increased | Increased | [5] |
| Tomato | - | Increased seed weight | [5] | |
| FBP Aldolase (FBPA) | Tobacco | Increased | Increased | [2] |
| Chlorella vulgaris | ~1.2-fold | Increased cell growth | [7] | |
| Transketolase (TK) | Tobacco | Reduction in photosynthesis when suppressed | Reduction in biomass when suppressed | [5] |
| SBPase/FBPase (bifunctional) | Tobacco | Increased | Increased | [5] |
| Lettuce | Increased | Increased | [5] | |
| Soybean | Increased | Increased | [5] |
Discussion of Comparative Metabolic Impact
Studies consistently demonstrate that SBPase is a significant rate-limiting step in the Calvin Cycle, particularly under conditions of high light and elevated CO2.[2] Its overexpression frequently leads to substantial increases in both photosynthetic carbon assimilation and overall biomass.[2][3] This is attributed to an enhanced capacity for RuBP regeneration, which allows for a higher rate of CO2 fixation by RuBisCO.[3]
Overexpression of RuBisCO itself has yielded more modest and sometimes inconsistent results.[5][6] While it is the primary carboxylating enzyme, its activity is often co-limited by the regeneration of its substrate, RuBP. Therefore, simply increasing the amount of RuBisCO may not enhance photosynthesis if RuBP regeneration is the bottleneck.
FBPase and FBP Aldolase also play crucial roles in the regenerative phase of the Calvin Cycle. Their overexpression has been shown to increase photosynthesis and biomass, though often to a lesser extent than SBPase.[2][5][7] The co-overexpression of SBPase and FBPase has demonstrated synergistic effects, leading to even greater improvements in some studies.[5] The introduction of a bifunctional cyanobacterial SBPase/FBPase has also proven to be an effective strategy.[5]
Transketolase is another important enzyme in the regenerative phase. While overexpression studies are less common, antisense suppression of transketolase has been shown to significantly reduce photosynthetic capacity, indicating its importance in controlling flux through the cycle.[5]
Experimental Protocols
General Workflow for Transgenic Plant Generation and Analysis
The following diagram outlines a typical workflow for generating and analyzing transgenic plants with overexpressed Calvin Cycle enzymes.
Caption: A generalized workflow for creating and evaluating transgenic plants.
Detailed Methodologies
1. Plant Transformation (Agrobacterium-mediated)
-
Arabidopsis thaliana (Floral Dip Method):
-
Grow Arabidopsis plants until flowering is initiated.
-
Prepare a suspension of Agrobacterium tumefaciens carrying the gene of interest in a solution containing 5% sucrose and a surfactant (e.g., 0.02% Silwet L-77).[8]
-
Invert the plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds.[8]
-
Place the treated plants in a humid environment for 16-24 hours and then return them to normal growth conditions.
-
Allow the plants to set seed.
-
Harvest the T1 seeds and select for transformants by germinating them on a selective medium containing an appropriate antibiotic or herbicide.[4]
-
-
Nicotiana tabacum (Tobacco) (Leaf Disc Method):
-
Excise leaf discs from sterile, in vitro-grown tobacco plants.
-
Inoculate the leaf discs with an overnight culture of Agrobacterium tumefaciens containing the desired gene construct for 10-15 minutes.[9]
-
Blot the discs dry on sterile filter paper and co-cultivate them on a regeneration medium for 2-3 days in the dark.[10]
-
Transfer the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells.
-
Subculture the explants every 2-3 weeks until shoots regenerate.
-
Excise the regenerated shoots and transfer them to a rooting medium.
-
Once rooted, transfer the plantlets to soil.[11]
-
2. Measurement of Photosynthetic Rate
-
Gas Exchange Analysis:
-
Use an infrared gas analyzer (IRGA) system (e.g., LI-COR LI-6800) to measure CO2 assimilation rates.[12]
-
Enclose a fully expanded leaf in the instrument's cuvette.
-
Control the conditions within the cuvette, such as light intensity, CO2 concentration, temperature, and humidity, to match the desired experimental parameters.
-
The instrument measures the difference in CO2 concentration between the air entering and exiting the cuvette to calculate the net photosynthetic rate.[12]
-
3. Biomass and Yield Measurement
-
Biomass Accumulation:
-
Harvest whole plants at a specific developmental stage.
-
Separate the plant material into different organs (e.g., roots, shoots, leaves).
-
Determine the fresh weight of each component.
-
Dry the plant material in an oven at 60-80°C until a constant weight is achieved to determine the dry weight (biomass).[13]
-
-
Yield Analysis:
-
For crop species, harvest the reproductive parts (e.g., seeds, grains, fruits) at maturity.
-
Measure the total weight of the harvested yield.
-
Individual components of yield, such as seed number and individual seed weight, can also be determined.
-
Conclusion
The overexpression of Calvin Cycle enzymes presents a promising avenue for enhancing photosynthetic efficiency and crop productivity. The available evidence strongly suggests that SBPase is a key regulatory point, and its overexpression consistently leads to significant improvements in photosynthesis and biomass in a variety of plant species. While the overexpression of other enzymes like FBPase and FBP Aldolase can also be beneficial, the impact appears to be generally more pronounced with SBPase. The co-expression of multiple enzymes, particularly SBPase and FBPase, may offer a synergistic approach to further boost carbon fixation. The success of overexpressing RuBisCO has been more limited, highlighting the importance of addressing the entire cycle's flux control. Future research should focus on multi-gene stacking approaches and the evaluation of these transgenic strategies under field conditions to translate these findings into tangible agricultural benefits.
References
- 1. esalq.usp.br [esalq.usp.br]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Simplified Arabidopsis Transformation Protocol – Department of Plant Pathology [plantpath.wisc.edu]
- 5. Improving plant productivity by re‐tuning the regeneration of RuBP in the Calvin–Benson–Bassham cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ripe.illinois.edu [ripe.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. Agrobacterium-mediated transformation of Arabidopsis thaliana using the floral dip method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies [frontiersin.org]
- 10. Agrobacterium tumefaciens-mediated Tobacco Leaf Disk Transformation - Lifeasible [lifeasible.com]
- 11. biorxiv.org [biorxiv.org]
- 12. How to Analyze Photosynthesis in Plants: Methods and Tools - CID Bio-Science [cid-inc.com]
- 13. Measuring the rate of photosynthesis - Science & Plants for Schools [saps.org.uk]
The Crucial Role of Sedoheptulose 1,7-Bisphosphatase in Photosynthetic Regulation: A Comparative Guide
An objective analysis of experimental data validating Sedoheptulose 1,7-bisphosphatase (SBPase) as a key regulatory enzyme in photosynthesis and a viable target for enhancing crop productivity.
Sedoheptulose 1,7-bisphosphatase (SBPase) has emerged as a critical control point in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms.[1][2][3][4] This enzyme catalyzes the dephosphorylation of sedoheptulose-1,7-bisphosphate to sedoheptulose-7-phosphate, a crucial step in the regeneration of ribulose-1,5-bisphosphate (RuBP), the acceptor molecule for CO2.[1][2][3][4][5] Extensive research, primarily through the use of transgenic plants with altered SBPase expression, has solidified its position as a key regulator of photosynthetic carbon assimilation. This guide provides a comparative analysis of the experimental evidence, presenting quantitative data, detailed methodologies, and visual representations of the underlying biological processes.
Comparative Analysis of SBPase Modulation on Photosynthesis
Experimental manipulation of SBPase activity in various plant species has consistently demonstrated a direct correlation between the enzyme's levels and photosynthetic performance. Both up-regulation and down-regulation of SBPase have profound effects on carbon fixation rates, carbohydrate synthesis, and overall plant growth.
Impact of Reduced SBPase Activity
Studies utilizing antisense technology to reduce SBPase levels have revealed its significant control over carbon flux in the Calvin-Benson cycle.[6] In transgenic tobacco plants with decreased SBPase activity, a corresponding decrease in photosynthetic carbon fixation rates and altered carbohydrate metabolism were observed in mature leaves.[6] This suggests that SBPase is a limiting factor for photosynthesis, particularly in source leaves.[1] Quantitative flux control analysis has indicated that SBPase shares control of carbon assimilation with other key enzymes like RuBisCO.[6]
Impact of Increased SBPase Activity
Conversely, overexpression of SBPase has been shown to enhance photosynthetic capacity and biomass accumulation.[7][8] Transgenic tobacco and tomato plants with elevated SBPase activity exhibited increased rates of photosynthesis, leading to greater accumulation of sucrose and starch.[7][8][9] These molecular changes translated into tangible improvements in plant growth, including increased leaf area and overall biomass.[7][8][9] Furthermore, enhanced SBPase activity has been linked to increased tolerance to abiotic stresses such as chilling and salt stress.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative impact of altered SBPase activity on key photosynthetic and growth parameters from various studies.
Table 1: Effect of SBPase Overexpression on Photosynthesis and Growth
| Plant Species | Fold Increase in SBPase Activity | Change in Photosynthetic Rate | Change in Biomass/Yield | Reference |
| Tobacco (Nicotiana tabacum) | 1.1 - 1.65 | 6% - 12% increase | Up to 30% increase in biomass | [7][8] |
| Tomato (Solanum lycopersicum) | Not specified | Increased | Increased total biomass and leaf area | [9] |
| Wheat (Triticum aestivum) | Not specified | Enhanced leaf photosynthesis | Increased total biomass and dry seed yield | [12][13] |
| Rice (Oryza sativa) | Not specified | Increased | Enhanced growth under salt stress | [11] |
| Chlamydomonas reinhardtii | Up to 3-fold | Increased | Increased | [5] |
Table 2: Effect of Reduced SBPase Activity on Photosynthesis in Tobacco (Nicotiana tabacum)
| Reduction in SBPase Activity | Change in Photosynthetic Rate in Mature Leaves | Change in Carbohydrate Levels | Reference |
| Less than wild type | Decreased | Reduced, particularly starch | [6] |
| 9% - 60% | Linear decline in RuBP regeneration (Jmax), no change in RuBisCO carboxylation capacity (Vc,max) | Not specified |
Visualizing the Role of SBPase
The Calvin-Benson Cycle
The following diagram illustrates the position of SBPase within the Calvin-Benson cycle, highlighting its role in the regenerative phase.
Caption: The Calvin-Benson Cycle with SBPase highlighted.
Experimental Workflow for SBPase Validation
The validation of SBPase as a regulatory point typically follows a standardized workflow involving the generation and analysis of transgenic plants.
Caption: A generalized experimental workflow for validating SBPase function.
Experimental Protocols
The validation of SBPase's regulatory role relies on a suite of established molecular and physiological techniques.
Generation of Transgenic Plants
-
Gene Cloning and Vector Construction: The full-length cDNA of the SBPase gene is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.[7][8] For gene silencing, an antisense version of the cDNA is used.
-
Plant Transformation: Agrobacterium tumefaciens-mediated transformation is a common method used to introduce the gene construct into plant tissues (e.g., leaf discs of tobacco).
-
Selection and Regeneration: Transformed cells are selected on a medium containing an appropriate antibiotic or herbicide, and whole plants are regenerated from the selected calli.
SBPase Activity Assay
The activity of SBPase is commonly determined by measuring the rate of inorganic phosphate (Pi) release from its substrate, sedoheptulose-1,7-bisphosphate.
-
Protein Extraction: Leaf tissue is homogenized in an extraction buffer containing protease inhibitors.
-
Assay Reaction: The protein extract is added to a reaction mixture containing sedoheptulose-1,7-bisphosphate and MgCl2.
-
Phosphate Detection: The reaction is stopped, and the amount of released Pi is quantified colorimetrically.
Photosynthetic Gas Exchange Measurements
The net rate of CO2 assimilation (A) is measured using an infrared gas analyzer system.
-
Plant Material: Measurements are typically performed on fully expanded leaves of mature plants.
-
A/Ci Curve Analysis: The response of CO2 assimilation to varying intercellular CO2 concentrations (A/Ci curves) is measured at a constant, saturating light intensity.
-
Data Analysis: These curves are used to estimate the maximum rate of RuBP carboxylation (Vc,max), which reflects RuBisCO activity, and the rate of RuBP regeneration (Jmax), which is influenced by SBPase activity.
Western Blot Analysis
This technique is used to quantify the amount of SBPase protein in plant extracts.
-
Protein Extraction and Quantification: Total protein is extracted from leaf tissue, and the concentration is determined.
-
SDS-PAGE and Blotting: A specific amount of protein is separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific to SBPase, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.[12][13] The resulting signal is proportional to the amount of SBPase protein.
Conclusion
The body of evidence strongly supports the validation of sedoheptulose 1,7-bisphosphatase as a key regulatory point in photosynthesis. Genetic manipulation of SBPase levels has consistently resulted in predictable and significant changes in photosynthetic capacity, carbohydrate metabolism, and overall plant growth. These findings not only enhance our fundamental understanding of photosynthetic regulation but also identify SBPase as a promising target for genetic engineering to improve crop yields and enhance stress tolerance. The experimental protocols outlined provide a robust framework for further research in this area, paving the way for the development of more productive and resilient crops.
References
- 1. Sedoheptulose-bisphosphatase - Wikipedia [en.wikipedia.org]
- 2. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii | eLife [elifesciences.org]
- 3. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii [elifesciences.org]
- 4. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes [frontiersin.org]
- 6. Photosynthetic Capacity Is Differentially Affected by Reductions in Sedoheptulose-1,7-Bisphosphatase Activity during Leaf Development in Transgenic Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ripe.illinois.edu [ripe.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Sequence Characteristics and Expression Analysis of the Gene Encoding Sedoheptulose-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overexpression of sedoheptulose-1,7-bisphosphatase enhances photosynthesis and growth under salt stress in transgenic rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increased SBPase activity improves photosynthesis and grain yield in wheat grown in greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Comparative Metabolomics: Unveiling the Metabolic Reprogramming in SBPase-Overexpressing Plants
A Guide for Researchers, Scientists, and Drug Development Professionals
The overexpression of Sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme in the Calvin-Benson cycle, has emerged as a promising strategy for enhancing photosynthetic capacity and biomass in plants. Understanding the metabolic consequences of this genetic modification is crucial for optimizing plant growth and for potential applications in agriculture and biofuel production. This guide provides a comparative analysis of the metabolome of wild-type versus SBPase-overexpressing plants, supported by experimental data and detailed methodologies.
Quantitative Metabolite Comparison
Overexpression of SBPase primarily impacts carbon assimilation and allocation. While comprehensive, untargeted metabolomic studies are still emerging, consistent findings from various studies highlight significant changes in carbohydrate metabolism. The following table summarizes the key quantitative changes observed in SBPase-overexpressing plants compared to their wild-type counterparts.
| Metabolite Class | Metabolite | Fold Change / % Increase in SBPase-Overexpressing Plants | Plant Species | Reference |
| Carbohydrates | Sucrose | Up to 50% increase | Tobacco | [1][2][3] |
| Starch | Up to 50% increase | Tobacco | [1][2][3] | |
| Photosynthetic Indicators | Rate of Photosynthesis | 6% to 30% increase | Tobacco | [1][2][3][4] |
| Biomass | Up to 30-40% increase | Tobacco | [1][2][3][4] |
Note: The data presented are a synthesis of findings from multiple studies. The exact fold change can vary depending on the plant species, the extent of SBPase overexpression, and the specific experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the central role of SBPase and the process of comparative metabolomics, the following diagrams are provided.
Caption: The Calvin-Benson Cycle with the role of SBPase highlighted.
Caption: A generalized workflow for comparative plant metabolomics.
Experimental Protocols
The following protocols provide a detailed methodology for the comparative metabolomic analysis of plant tissues.
Plant Growth and Sample Collection
-
Plant Material: Wild-type and confirmed SBPase-overexpressing transgenic plants (e.g., Nicotiana tabacum, Arabidopsis thaliana).
-
Growth Conditions: Plants should be grown under controlled environmental conditions (e.g., 16-hour photoperiod, 25°C day/20°C night temperature, 60% relative humidity) to minimize variability.
-
Sample Harvesting: Leaf samples from the same developmental stage should be collected from multiple biological replicates (n ≥ 5) of both wild-type and transgenic lines. Samples should be harvested at the same time point during the photoperiod, immediately flash-frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C until extraction.[5]
Metabolite Extraction
This protocol is designed for the extraction of a broad range of metabolites.
-
Homogenization: Grind the frozen leaf tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.[5]
-
Extraction Solvent: Prepare a cold (-20°C) extraction solvent of methanol, chloroform, and water in a 2.5:1:1 (v/v/v) ratio.
-
Extraction: Add 1 mL of the cold extraction solvent to approximately 100 mg of the frozen plant powder. Vortex vigorously for 1 minute.
-
Internal Standards: Add an internal standard mix (e.g., ribitol for polar metabolites, non-naturally occurring lipids for non-polar metabolites) to each sample for normalization.
-
Incubation: Incubate the samples on a shaker at 4°C for 30 minutes.
-
Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to each sample. Vortex for 1 minute and then centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Fraction Collection: Three phases will be visible: an upper aqueous (polar) phase, a lower organic (non-polar) phase, and a central protein/starch pellet. Carefully collect the upper and lower phases into separate tubes.
-
Drying: Dry the collected polar and non-polar fractions completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
GC-MS Analysis of Polar Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of primary metabolites.[6][7][8]
-
Derivatization: The dried polar extracts must be derivatized to increase their volatility.[5]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract and incubate at 37°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
-
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Column: Use a suitable column for metabolomics (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms).
-
Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
-
Mass Spectrometry: Operate in full scan mode over a mass range of 50-600 m/z.
-
LC-MS Analysis of Semi-Polar and Non-Polar Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing a wide range of secondary metabolites and lipids.[9][10][11][12][13]
-
Reconstitution: Reconstitute the dried non-polar extracts in a suitable solvent (e.g., 100 µL of 80% methanol).
-
LC-MS Parameters:
-
Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient would be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire data in full scan mode over a mass range of 100-1500 m/z. For metabolite identification, tandem MS (MS/MS) fragmentation data should also be acquired.
-
Data Analysis and Interpretation
-
Data Processing: Raw data from GC-MS and LC-MS should be processed using appropriate software (e.g., XCMS, MZmine) for peak detection, deconvolution, and alignment.
-
Metabolite Identification: Putative metabolite identification can be achieved by matching the mass spectra and retention times to spectral libraries (e.g., NIST, Golm Metabolome Database for GC-MS; METLIN, MassBank for LC-MS).
-
Statistical Analysis: Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA), Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify significant differences between the wild-type and SBPase-overexpressing groups. Calculate fold changes and p-values for individual metabolites.
-
Pathway Analysis: Utilize tools like MetaboAnalyst or KEGG to map the significantly altered metabolites onto biochemical pathways to understand the broader metabolic impact of SBPase overexpression.
References
- 1. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripe.illinois.edu [ripe.illinois.edu]
- 4. Increased sedoheptulose-1,7-bisphosphatase activity in transgenic tobacco plants stimulates photosynthesis and growth from an early stage in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 6. Sample Preparation from Plant Tissue for Gas Chromatography-Mass Spectrometry (GC-MS)we - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we | Springer Nature Experiments [experiments.springernature.com]
- 8. Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS)we - OAR@ICRISAT [oar.icrisat.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS Plant Metabolomics Service - Creative Proteomics [creative-proteomics.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. Integrated LC-MS/MS system for plant metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Sedoheptulose 1,7-bisphosphate vs. Fructose 1,6-bisphosphate: A Comparative Analysis of Regulatory Criticality in Metabolism
In the intricate network of cellular metabolism, the regulation of key pathways is paramount for maintaining homeostasis and adapting to changing environmental conditions. Two phosphorylated sugar intermediates, Sedoheptulose 1,7-bisphosphate (SBP) and Fructose 1,6-bisphosphate (FBP), are positioned at critical junctures of the Calvin cycle and glycolysis/gluconeogenesis, respectively. This guide provides a comparative analysis of their roles as regulatory molecules, supported by experimental data, to elucidate which of these bisphosphates may be considered a more critical regulator of its respective metabolic pathway.
Introduction to the Contenders
This compound (SBP) is a seven-carbon sugar phosphate that is a key intermediate in the regenerative phase of the Calvin cycle, the primary pathway for carbon fixation in photosynthetic organisms. Its dephosphorylation is catalyzed by sedoheptulose-1,7-bisphosphatase (SBPase), a reaction that is a crucial control point for the entire cycle.
Fructose 1,6-bisphosphate (FBP) is a six-carbon sugar phosphate that plays a central role in the opposing pathways of glycolysis and gluconeogenesis. It is produced from fructose 6-phosphate by phosphofructokinase (PFK) in a committed step of glycolysis and is converted back to fructose 6-phosphate by fructose-1,6-bisphosphatase (FBPase) in gluconeogenesis. The enzymes that metabolize FBP are major sites of allosteric regulation.
Quantitative Comparison of Regulatory Importance
The regulatory importance of a metabolic step can be quantified using Metabolic Control Analysis (MCA), which determines the degree of control an enzyme exerts over the flux of a pathway. This is expressed as the flux control coefficient (FCC). An FCC of 1.0 indicates that the enzyme has complete control over the pathway's flux, while an FCC of 0 indicates no control.
| Parameter | This compound (via SBPase) | Fructose 1,6-bisphosphate (via PFK) | Reference(s) |
| Pathway | Calvin Cycle | Glycolysis | |
| Flux Control Coefficient (FCC) | ~0.5 | Varies, can be a major point of control | [1][2][3][4] |
| Key Regulatory Enzyme | Sedoheptulose-1,7-bisphosphatase (SBPase) | Phosphofructokinase (PFK) | |
| Primary Mode of Regulation | Redox regulation (thioredoxin), Mg2+, pH, feedback inhibition | Allosteric regulation (ATP, AMP, Fructose 2,6-bisphosphate, citrate) | [5][6] |
Signaling Pathways and Regulatory Mechanisms
The regulation of the enzymes that metabolize SBP and FBP are distinct, reflecting the different physiological roles of the Calvin cycle and glycolysis.
Sedoheptulose 1,7-bisphosphatase (SBPase) Regulation
SBPase activity is tightly coupled to the light-dependent reactions of photosynthesis.
Caption: Regulation of SBPase activity by light-dependent redox changes.
Phosphofructokinase (PFK) Regulation
PFK is a classic example of an allosterically regulated enzyme, responding to the energy state of the cell.
Caption: Allosteric regulation of Phosphofructokinase (PFK) activity.
Experimental Protocols
Sedoheptulose-1,7-bisphosphatase (SBPase) Activity Assay
This protocol is adapted from methods used to measure SBPase activity in plant extracts. Since SBP is not commercially available, a coupled enzyme assay is often employed to generate it in situ.
1. Principle: this compound is generated from fructose 6-phosphate (F6P) and glyceraldehyde 3-phosphate (GAP) through the action of transketolase and aldolase. The subsequent dephosphorylation of SBP by SBPase is measured by detecting the release of inorganic phosphate (Pi).
2. Reagents:
-
Extraction Buffer: 50 mM HEPES-KOH (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP.
-
Assay Buffer: 50 mM HEPES-KOH (pH 8.2), 10 mM MgCl₂, 5 mM DTT.
-
Reaction Mixture: Assay buffer containing 0.4 mM F6P, 0.4 mM GAP, 1 unit of transketolase, and 1 unit of aldolase.
-
Pi Detection Reagent: e.g., BIOMOL Green™ or a similar malachite green-based reagent.
3. Procedure:
-
Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Assay: a. Pre-incubate the reaction mixture at 25°C for 10 minutes to allow for the generation of SBP. b. Initiate the SBPase reaction by adding the crude enzyme extract to the pre-incubated reaction mixture. c. Stop the reaction at various time points by adding a strong acid (e.g., perchloric acid). d. Centrifuge to remove precipitated protein. e. Measure the amount of Pi released in the supernatant using the Pi detection reagent according to the manufacturer's instructions.
-
Calculation: Calculate the specific activity of SBPase as µmol of Pi released per minute per mg of protein.
Phosphofructokinase (PFK) Activity Assay
This is a coupled enzyme assay that spectrophotometrically measures the rate of FBP production.[4]
1. Principle: The ADP produced in the PFK-catalyzed reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the PFK activity.
2. Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
-
Reaction Mixture: Assay buffer containing 5 mM fructose-6-phosphate, 1 mM ATP, 0.3 mM NADH, 1 mM PEP, 1 unit of aldolase, 1 unit of triosephosphate isomerase, 1 unit of glycerol-3-phosphate dehydrogenase, 1 unit of pyruvate kinase, and 1 unit of lactate dehydrogenase.
3. Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in an appropriate buffer and determine the protein concentration.
-
Assay: a. Add the sample to a cuvette containing the reaction mixture. b. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the PFK activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of PFK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of FBP per minute.
Conclusion: Which is the More Critical Regulator?
Determining whether SBP or FBP is a "more critical" regulator is context-dependent, as they govern pathways with fundamentally different purposes.
This compound , through the regulation of SBPase, exerts significant control over the entire process of photosynthetic carbon fixation.[1] Given that the Calvin cycle is the primary entry point of carbon into the biosphere, the regulatory role of SBP is of global significance. The tight, multi-layered regulation of SBPase underscores its importance in coordinating carbon fixation with the availability of light energy.
Fructose 1,6-bisphosphate , via the enzymes PFK and FBPase, is a critical regulator of the balance between energy production (glycolysis) and glucose synthesis (gluconeogenesis).[6] The allosteric regulation of PFK by cellular energy indicators like ATP and AMP allows for a rapid and sensitive response to the immediate energy needs of the cell.
From a metabolic engineering perspective, manipulations of SBPase have been shown to have a more direct and pronounced effect on the overall flux of its pathway (photosynthesis) compared to similar manipulations of PFK in glycolysis in some contexts.[3] This suggests that under certain conditions, SBPase may have a higher degree of control over its pathway.
Ultimately, both SBP and FBP are critically important regulators within their respective domains. SBP's regulatory role is fundamental to the primary production of organic matter in autotrophs, while FBP's regulation is central to the management of energy flux in a wide range of organisms. Therefore, the "criticality" of each regulator is best understood within the physiological context of the pathway it governs.
References
- 1. Metabolic Control Analysis: A Tool for Designing Strategies to Manipulate Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four key steps control glycolytic flux in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. proteopedia.org [proteopedia.org]
- 6. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
Assessing the Off-Target Effects of SBPase Manipulation on Plant Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The manipulation of sedoheptulose-1,7-bisphosphatase (SBPase), a key regulatory enzyme in the Calvin-Benson cycle, has emerged as a promising strategy to enhance photosynthetic carbon fixation and improve plant growth and yield. However, altering the activity of such a central metabolic enzyme can lead to unintended systemic effects on overall plant metabolism. This guide provides an objective comparison of the metabolic consequences of both upregulating and downregulating SBPase activity, supported by experimental data. It also briefly contrasts SBPase manipulation with other strategies aimed at improving photosynthesis.
Comparison of SBPase Manipulation Strategies: Overexpression vs. Knockout
Genetic manipulation of SBPase, either through overexpression to boost its activity or via knockout/antisense suppression to reduce it, has provided valuable insights into its role in regulating carbon flux. While the primary effects on photosynthesis are well-documented, the broader "off-target" metabolic consequences are critical for a comprehensive assessment.
Key Metabolic and Phenotypic Comparisons
| Parameter | SBPase Overexpression | SBPase Knockout/Suppression | Alternative Strategies (e.g., Photorespiratory Bypass) |
| Photosynthetic Rate | Increased[1][2][3][4][5][6][7][8][9] | Decreased[10][11] | Increased[12][13][14] |
| Biomass Accumulation | Increased[1][2][3][4][5][6][7][8][9] | Severely retarded growth[11] | Increased[12][13][14] |
| Carbohydrate Metabolism | Increased levels of sucrose and starch[3][7] | Decreased levels of sucrose and starch[11] | Increased starch content[12] |
| Nitrogen Metabolism | Limited direct evidence of widespread changes | Altered nitrogen metabolism, including decreased total protein and amino acid levels. Changes in the activities of key nitrogen metabolism enzymes (Nitrate Reductase, Glutamine Synthetase, Glutamate Synthase, Glutamate Dehydrogenase)[11] | Not a primary reported effect |
| Stress Tolerance | Enhanced tolerance to chilling and high-temperature stress[7][10][15] | Not extensively studied, but reduced growth suggests increased susceptibility | Can confer enhanced stress tolerance[5] |
Delving into the Off-Target Metabolic Landscape
The concept of "off-target effects" in the context of SBPase manipulation extends beyond unintended genomic alterations from gene editing tools to encompass the systemic metabolic reprogramming that occurs as a consequence of altered carbon flux.
SBPase Knockout: A Cascade of Metabolic Changes
A study utilizing CRISPR/Cas9 to knockout the SBPase gene (SlSBPASE) in tomato plants revealed significant growth retardation and a dramatic reduction in carbon assimilation.[11] Beyond the expected decrease in carbohydrates, this study provided crucial insights into the broader metabolic consequences:
-
Disrupted Nitrogen Metabolism: The knockout plants exhibited a significant decrease in total protein and amino acid content. This was coupled with altered activities of key enzymes involved in nitrogen assimilation, suggesting a tight coordination between carbon and nitrogen metabolism that is disrupted when SBPase activity is abolished.[11]
SBPase Overexpression: Enhancing Carbon Sinks
While comprehensive, untargeted metabolomic studies on SBPase-overexpressing plants are less common, existing research consistently points to a significant impact on carbohydrate metabolism. Overexpression of SBPase leads to increased rates of photosynthesis, which in turn fuels the production of sucrose and starch.[3][7] This enhancement of carbon sinks is a primary driver of the observed increases in biomass and yield.[1][2][5][6] There is also evidence that SBPase overexpression can enhance tolerance to abiotic stresses like chilling and high temperatures.[7][10][15]
Alternative Strategies for Enhancing Photosynthesis
Manipulating SBPase is one of several approaches being explored to boost photosynthetic efficiency. Understanding these alternatives provides context for the specific advantages and potential drawbacks of targeting SBPase.
-
Engineering Photorespiratory Bypasses: Photorespiration is a process that can significantly reduce the efficiency of photosynthesis in C3 plants. By introducing synthetic metabolic pathways to more efficiently recycle the toxic byproducts of photorespiration, researchers have achieved significant increases in biomass production, in some cases exceeding 40%.[14] This approach directly addresses a major source of photosynthetic inefficiency.
-
Improving RuBisCO: Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) is the primary enzyme responsible for carbon fixation. However, it is notoriously inefficient. Efforts to engineer RuBisCO for higher catalytic activity and specificity for CO2 over O2 are a major focus of synthetic biology.[16][17] Success in this area could provide a fundamental enhancement of carbon fixation.
-
Targeting Other Calvin Cycle Enzymes: Besides SBPase, other enzymes in the Calvin cycle, such as fructose-1,6-bisphosphate aldolase (FBPA), have been targeted for overexpression to improve photosynthesis.[18] Co-overexpression of multiple enzymes is also being explored.[19]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.
Measurement of SBPase Activity
SBPase activity is typically assayed by coupling the production of sedoheptulose-7-phosphate to the oxidation of NADH in a series of enzymatic reactions, which can be measured spectrophotometrically. The assay mixture generally contains buffer, MgCl2, cysteine, NADP, glucose-6-phosphate dehydrogenase, phosphoglucose isomerase, and transketolase. The reaction is initiated by the addition of sedoheptulose-1,7-bisphosphate.
Quantification of Photosynthetic Rates
Photosynthetic rates are commonly measured using infrared gas analyzers (IRGAs). This involves enclosing a leaf in a chamber and measuring the change in CO2 and H2O concentrations in the air passing through the chamber. From these measurements, key photosynthetic parameters such as the net CO2 assimilation rate (A), stomatal conductance (gs), and the intercellular CO2 concentration (Ci) can be calculated.
Starch and Sucrose Quantification
Carbohydrates are typically extracted from leaf tissue using a series of ethanol extractions. The soluble fraction, containing sucrose, can be assayed enzymatically. The remaining pellet, containing starch, is then gelatinized and enzymatically digested to glucose, which is subsequently quantified.
Chilling Stress Tolerance Assay
Chilling tolerance can be assessed by subjecting plants to a period of low temperature and then measuring various physiological parameters. A common method is to measure electrolyte leakage from leaf discs. Increased membrane damage due to chilling stress results in greater electrolyte leakage into a surrounding solution, which can be quantified by measuring the electrical conductivity of the solution.
Signaling Pathways and Experimental Workflows
To visualize the complex relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative effects of SBPase overexpression and knockout on plant metabolism and phenotype.
References
- 1. Overexpression of Sedoheptulose-1,7-Bisphosphatase Enhances Photosynthesis in Chlamydomonas reinhardtii and Has No Effect on the Abundance of Other Calvin-Benson Cycle Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Increased Sedoheptulose-1,7-Bisphosphatase Activity in Transgenic Tobacco Plants Stimulates Photosynthesis and Growth from an Early Stage in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripe.illinois.edu [ripe.illinois.edu]
- 5. Increased SBPase activity improves photosynthesis and grain yield in wheat grown in greenhouse conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transgenic Rice Expressing Ictb and FBP/Sbpase Derived from Cyanobacteria Exhibits Enhanced Photosynthesis and Mesophyll Conductance to CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Calvin-Benson-Bassham sedoheptulose-1,7-bisphosphatase from the model microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased sedoheptulose-1,7-bisphosphatase activity in transgenic tobacco plants stimulates photosynthesis and growth from an early stage in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockout of SlSBPASE Suppresses Carbon Assimilation and Alters Nitrogen Metabolism in Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plantae.org [plantae.org]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Engineering Rubisco to enhance CO2 utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Validating the link between Sedoheptulose 1,7-bisphosphate levels and stress tolerance in plants.
A comparative analysis of experimental data reveals a strong correlation between increased levels of sedoheptulose 1,7-bisphosphate (SBP), a key sugar phosphate in the Calvin-Benson cycle, and enhanced tolerance to a range of abiotic stresses in plants. This guide provides an objective comparison of plant performance with elevated SBP levels versus their wild-type counterparts, supported by quantitative experimental data and detailed methodologies for researchers in plant science and crop development.
The dephosphorylation of SBP is catalyzed by the enzyme sedoheptulose-1,7-bisphosphatase (SBPase). Studies have consistently shown that overexpressing the gene encoding SBPase leads to higher activity of this enzyme, resulting in improved photosynthetic capacity and, consequently, greater resilience to environmental challenges such as high salinity, temperature extremes, and chilling.[1][2][3] This enhanced tolerance is primarily attributed to the maintenance of a higher rate of CO2 assimilation and regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis, even under stressful conditions.[4][5]
Comparative Performance Under Abiotic Stress
Transgenic plants engineered to overexpress SBPase consistently outperform wild-type (WT) plants when subjected to various abiotic stressors. The following tables summarize key performance indicators from studies on rice (Oryza sativa) and tomato (Solanum lycopersicum), demonstrating the significant advantages conferred by elevated SBPase activity.
Salt Stress Tolerance in Rice
Table 1: Comparison of physiological parameters between wild-type (WT) and SBPase-overexpressing (OE) rice under salt stress (150 mM NaCl).
| Parameter | Genotype | Control | Salt Stress | % Change (vs. Control) |
| CO2 Assimilation Rate (µmol m⁻² s⁻¹) | WT | 22.5 ± 1.2 | 8.7 ± 0.9 | -61.3% |
| OE | 25.8 ± 1.5 | 15.4 ± 1.1 | -40.3% | |
| Total Chlorophyll Content (mg g⁻¹ FW) | WT | 2.1 ± 0.1 | 1.2 ± 0.1 | -42.9% |
| OE | 2.3 ± 0.2 | 1.9 ± 0.1 | -17.4% | |
| Plant Height (cm) | WT | 35.2 ± 2.1 | 21.3 ± 1.8 | -39.5% |
| OE | 36.1 ± 2.3 | 29.8 ± 2.0 | -17.5% | |
| Dry Weight ( g/plant ) | WT | 1.5 ± 0.2 | 0.7 ± 0.1 | -53.3% |
| OE | 1.6 ± 0.2 | 1.2 ± 0.1 | -25.0% |
Data synthesized from studies including Feng et al. (2007).[4]
High-Temperature Stress Tolerance in Rice
Table 2: Comparison of photosynthetic parameters between wild-type (WT) and SBPase-overexpressing (OE) rice under high-temperature stress (40°C).
| Parameter | Genotype | Control (30°C) | High Temp (40°C) | % Change (vs. Control) |
| CO2 Assimilation Rate (µmol m⁻² s⁻¹) | WT | 23.1 ± 1.3 | 10.2 ± 1.0 | -55.8% |
| OE | 26.5 ± 1.6 | 18.9 ± 1.4 | -28.7% | |
| Maximum Quantum Yield of PSII (Fv/Fm) | WT | 0.82 ± 0.02 | 0.65 ± 0.03 | -20.7% |
| OE | 0.83 ± 0.02 | 0.78 ± 0.02 | -6.0% |
Data synthesized from studies including Feng et al. (2007).[2]
Chilling Stress Tolerance in Tomato
Table 3: Comparison of physiological parameters between wild-type (WT) and SBPase-overexpressing (OE) tomato under chilling stress (4°C).
| Parameter | Genotype | Control (25°C) | Chilling (4°C) | % Change (vs. Control) |
| Electrolyte Leakage (%) | WT | 12.5 ± 1.8 | 45.7 ± 3.2 | +265.6% |
| OE | 11.8 ± 1.5 | 25.3 ± 2.1 | +114.4% | |
| CO2 Assimilation Rate (µmol m⁻² s⁻¹) | WT | 18.9 ± 1.1 | 5.2 ± 0.6 | -72.5% |
| OE | 22.4 ± 1.3 | 12.8 ± 0.9 | -42.9% | |
| Maximum Quantum Yield of PSII (Fv/Fm) | WT | 0.81 ± 0.02 | 0.58 ± 0.04 | -28.4% |
| OE | 0.82 ± 0.02 | 0.75 ± 0.03 | -8.5% |
Data synthesized from studies including Ding et al. (2016).[3]
Visualizing the Mechanisms and Workflows
To better understand the role of SBP and the experimental approaches used to validate its link to stress tolerance, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship between elevated SBPase activity and enhanced stress resilience.
References
- 1. Sequence Characteristics and Expression Analysis of the Gene Encoding Sedoheptulose-1,7-Bisphosphatase, an Important Calvin Cycle Enzyme in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overexpression of SBPase enhances photosynthesis against high temperature stress in transgenic rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in SBPase activity influence photosynthetic capacity, growth, and tolerance to chilling stress in transgenic tomato plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of sedoheptulose-1,7-bisphosphatase enhances photosynthesis and growth under salt stress in transgenic rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistics for Handling Sedoheptulose 1,7-bisphosphate
Personal Protective Equipment (PPE)
When handling Sedoheptulose 1,7-bisphosphate, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |
| Respiratory | Generally not required under normal use with adequate ventilation. | If creating aerosols or dust, a dust mask or work in a fume hood is recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure a safe and effective workflow.
-
Designate Work Area : Prepare a clean and uncluttered workspace. Ensure good ventilation.
-
Gather Required PPE : Collect all necessary PPE as outlined in the table above.
-
Assemble Materials : Bring this compound, solvents, and necessary labware to the designated area.
-
Don PPE : Put on your lab coat, safety glasses, and gloves.
-
Weigh and Transfer : Carefully weigh the desired amount of this compound. Avoid creating dust. If the substance is a powder, handle it gently.
-
Dissolve in Appropriate Solvent : Add the weighed compound to the desired solvent. This compound is soluble in water.
-
Clean Work Area : After use, wipe down the work area with a damp cloth.
-
Dispose of Waste : Follow the disposal plan outlined below.
-
Doff and Dispose of PPE : Remove and dispose of gloves. Remove lab coat and safety glasses. Wash hands thoroughly.
Disposal Plan
Based on available information, this compound is not classified as a hazardous substance. As a water-soluble sugar phosphate, it is considered a non-hazardous biochemical.[1]
Aqueous Solutions :
-
Small quantities of aqueous solutions can likely be disposed of down the sanitary sewer with copious amounts of water.[2] Always check with your institution's environmental health and safety (EHS) office for local regulations.
-
Neutralize any acidic or basic solutions to a pH between 5 and 9 before disposal.[2]
Solid Waste :
-
Uncontaminated solid this compound can likely be disposed of in the regular laboratory trash.[3]
-
Package the solid waste in a sealed container to prevent it from becoming airborne.[3]
Contaminated Materials :
-
Gloves, weigh boats, and other disposable materials that have come into contact with this compound can be disposed of in the regular laboratory trash, unless they are contaminated with a hazardous substance.
-
If contaminated with hazardous materials, dispose of them as hazardous waste according to your institution's guidelines.
The following flowchart outlines the decision-making process for the disposal of this compound waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and EHS guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
